Fmoc-NH-PEG6-alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO8/c29-10-12-32-14-16-34-18-20-35-19-17-33-15-13-31-11-9-28-27(30)36-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26,29H,9-21H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKONDHKVRJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-NH-PEG6-alcohol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Fmoc-NH-PEG6-alcohol is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and peptide chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hexaethylene glycol (PEG6) spacer, and a terminal hydroxyl group, provides a versatile platform for the synthesis of complex biomolecules. This guide offers an in-depth overview of its properties, applications, and relevant experimental protocols.
Core Properties and Specifications
This compound is a valuable tool for researchers due to its well-defined structure and advantageous physicochemical properties. The presence of the PEG spacer enhances the solubility and reduces the aggregation of the resulting conjugates, which is particularly beneficial for hydrophobic drug molecules.
Chemical and Physical Data
| Property | Value | Source |
| Chemical Formula | C27H37NO8 | [1] |
| Molecular Weight | 503.59 g/mol | [2] |
| CAS Number | 1884208-29-0 | [1][2] |
| Appearance | Colorless liquid or solid | |
| Purity | Typically ≥95% |
Solubility and Storage
| Solvent | Solubility |
| Water | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Alcohols (e.g., Methanol, Ethanol) | Soluble |
| Toluene | Soluble (may require gentle heating) |
| Tetrahydrofuran (THF) | Soluble (may require gentle heating) |
| Ether | Not soluble |
Note: Solubility data is qualitative. For quantitative data, it is recommended to consult the supplier's technical datasheet.
Storage: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0–4 °C is recommended. For long-term storage (months to years), it should be kept at -20 °C.
Applications in Drug Development and Research
The bifunctional nature of this compound makes it a key component in the synthesis of advanced therapeutics and research tools.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this compound serves as a cleavable linker, connecting a potent cytotoxic drug to a monoclonal antibody. The Fmoc-protected amine allows for the attachment of the linker to the drug molecule, while the terminal hydroxyl group can be further functionalized for conjugation to the antibody. The PEG spacer improves the pharmacokinetic profile of the ADC by increasing its hydrophilicity.
Proteolysis-Targeting Chimeras (PROTACs)
This compound is also utilized in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The PEG6 spacer provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be used to introduce a PEG spacer into a peptide sequence. The terminal hydroxyl group can be attached to a solid support, and the Fmoc group is removed to allow for the stepwise addition of amino acids. This is particularly useful for modifying the properties of peptides, such as increasing their solubility and in vivo stability.
Experimental Protocols
The following are detailed methodologies for the key applications of this compound. These protocols are intended as a guide and may require optimization based on the specific molecules being used.
Protocol 1: Synthesis of a Drug-Linker Conjugate for ADC Development
This protocol describes the activation of the hydroxyl group of this compound and its subsequent conjugation to a payload containing a nucleophilic group (e.g., an amine).
Materials:
-
This compound
-
Payload with a primary or secondary amine
-
Activating agent (e.g., p-nitrophenyl chloroformate or disuccinimidyl carbonate)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Dry nitrogen or argon atmosphere
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under a dry nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 equivalents) to the solution.
-
Slowly add the activating agent (e.g., p-nitrophenyl chloroformate, 1.1 equivalents) dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated linker.
-
-
Conjugation to the Payload:
-
Dissolve the payload (1 equivalent) in anhydrous DCM or DMF.
-
Add the activated this compound (1.1 equivalents) to the payload solution.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under a dry nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Fmoc-NH-PEG6-payload conjugate.
-
Protocol 2: Solid-Phase Synthesis of a PROTAC using this compound
This protocol outlines the on-resin synthesis of a PROTAC, where this compound is used as the linker.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Target protein ligand with a carboxylic acid group
-
E3 ligase ligand with a carboxylic acid group
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DMF and add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain. Repeat with a 15-minute agitation.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Ligand (e.g., E3 Ligase Ligand):
-
In a separate vial, pre-activate the E3 ligase ligand (3 equivalents) with HATU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5 minutes.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Add the activated ligand solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection:
-
Repeat step 1 to remove the Fmoc group from the linker.
-
-
Coupling of this compound:
-
Activate the carboxylic acid of a suitable derivative of the PEG linker (or activate the hydroxyl of this compound for attachment to a resin with a suitable functional group). For this example, we assume a pre-functionalized resin.
-
Alternatively, if starting with this compound, it can be attached to a resin like 2-chlorotrityl chloride resin via its hydroxyl group. Then the synthesis would proceed by deprotecting the Fmoc group and coupling the ligands.
-
-
Coupling of the Second Ligand (e.g., Target Protein Ligand):
-
Repeat step 2 to couple the target protein ligand.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude PROTAC under vacuum.
-
Purify by preparative HPLC.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows and signaling pathways involving this compound.
ADC Synthesis and Mechanism of Action
Caption: Workflow for ADC synthesis and its mechanism of action.
PROTAC Synthesis and Mechanism of Action
Caption: PROTAC synthesis and its protein degradation pathway.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for solid-phase peptide synthesis.
References
The Strategic Role of the Fmoc Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development and bioconjugation, the precise control of molecular interactions is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] The strategic use of protecting groups is crucial for the successful synthesis and application of these linkers. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group stands out as a versatile and widely used protecting group for primary and secondary amines.
This technical guide provides a comprehensive overview of the function of the Fmoc protecting group in PEG linkers. It details the chemistry of Fmoc protection and deprotection, provides experimental protocols for key reactions, presents quantitative data for comparative analysis, and illustrates the logical workflows involved in the application of Fmoc-PEG linkers in drug development.
Core Concepts: The Functionality of the Fmoc Group in PEG Linkers
The primary role of the Fmoc group is to temporarily block a reactive amine functional group on a PEG linker.[3] This protection prevents the amine from participating in unintended reactions during multi-step synthetic processes, such as peptide synthesis or the attachment of other functional moieties.[4] The Fmoc group is particularly favored in solid-phase peptide synthesis (SPPS) due to its stability under acidic and neutral conditions and its facile removal under mild basic conditions, typically with a solution of piperidine in an organic solvent like dimethylformamide (DMF).[3]
Fmoc-protected PEG linkers are heterobifunctional molecules, possessing the protected amine at one terminus and a variety of other functional groups at the other. These can include carboxylic acids (for amide bond formation), NHS esters (for reaction with amines), or maleimides (for reaction with thiols). This bifunctionality allows for the sequential and controlled conjugation of different molecules. For instance, the carboxylic acid end of an Fmoc-PEG-COOH linker can be coupled to a drug molecule, followed by the deprotection of the Fmoc group to reveal the amine, which can then be conjugated to a targeting ligand.
Quantitative Data Summary
The efficiency of Fmoc deprotection and the subsequent reactions are critical for the overall yield and purity of the final conjugate. The following tables summarize key quantitative data related to the use of Fmoc-PEG linkers.
| Parameter | Value | Conditions | Reference(s) |
| Fmoc Deprotection Half-life | ~6 seconds | 20% Piperidine in DMF | |
| 7 seconds | 5% Piperazine, 1% DBU in DMF | ||
| 12 seconds | 5% Piperazine, 0.5% DBU in DMF | ||
| 21 seconds | 10% Piperazine in EtOH:NMP (10:90) | ||
| 50 seconds | 5% Piperazine in DMF | ||
| 139 seconds | 2% Piperazine in DMF | ||
| Typical Fmoc Deprotection Time (SPPS) | 15-30 minutes | 20% Piperidine in DMF | |
| 2 x 10 minutes | 20% Piperidine in DMF | ||
| Typical Fmoc Deprotection Time (Solution Phase) | ~30 minutes | 20% Piperidine in DMF |
Table 1: Kinetics of Fmoc Deprotection with Various Bases. This table highlights the rapid removal of the Fmoc group under different basic conditions, with piperidine and DBU combinations showing the fastest reaction times.
| Peptide | Deprotection Reagent | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) | Reference(s) |
| NBC112 | 4-Methylpiperidine | 85 | 80 | 68 | |
| Piperidine | 82 | 81 | 66 | ||
| Piperazine | 83 | 80 | 66 | ||
| NBC1951 | 4-Methylpiperidine | 80 | 75 | 60 | |
| Piperidine | 75 | 72 | 54 | ||
| Piperazine | 78 | 74 | 58 |
Table 2: Comparison of Deprotection Reagents in Fmoc Solid-Phase Peptide Synthesis. This table shows a comparison of crude yield, purity, and peptide-specific yield for two different peptides using 4-methylpiperidine, piperidine, and piperazine as deprotection reagents, indicating comparable performance among the tested bases.
| Linker | Drug-to-Antibody Ratio (DAR) | Purity (%) | Reference(s) |
| Maleimide-PEG | 2.8 | >95 | |
| Maleimide-PEG | 4 | 78 | |
| NHS-PEG | 4-6 | >95 |
Table 3: Purity and Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs) using PEG Linkers. This table presents the achieved DAR and purity for ADCs synthesized using maleimide and NHS-ester functionalized PEG linkers.
Experimental Protocols
Detailed methodologies are essential for the successful application of Fmoc-PEG linkers. The following sections provide step-by-step protocols for key experimental procedures.
Protocol 1: Fmoc Deprotection of a PEG Linker on a Solid Support (e.g., in SPPS)
This protocol describes the removal of the Fmoc group from a PEGylated peptide attached to a solid-phase resin.
Materials:
-
Fmoc-PEG-peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF (N,N-dimethylformamide)
-
Reaction vessel for solid-phase synthesis
-
Filtration apparatus
Procedure:
-
Swell the Fmoc-PEG-peptide-resin in DMF for 1 hour in the reaction vessel.
-
Drain the DMF from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 15-30 minutes. For a two-step deprotection, a shorter initial treatment (e.g., 2-5 minutes) can be followed by a longer one (e.g., 10-20 minutes).
-
Drain the deprotection solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Protocol 2: Solution-Phase Fmoc Deprotection of a PEG Linker
This protocol details the removal of the Fmoc group from a PEG linker in a solution.
Materials:
-
Fmoc-PEG-conjugate
-
Anhydrous DMF
-
Piperidine
-
Cold diethyl ether
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Dissolve the Fmoc-PEG-conjugate in anhydrous DMF to a concentration of 10-20 mg/mL.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for approximately 30 minutes. Monitor the reaction progress by RP-HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine.
-
Precipitate the deprotected product by adding cold diethyl ether to the concentrated residue.
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold diethyl ether two more times.
-
Dry the deprotected product under vacuum.
-
Characterize the final product by mass spectrometry to confirm the removal of the Fmoc group and by RP-HPLC to assess purity.
Protocol 3: Synthesis of Fmoc-amido-dPEG®-acid
This protocol describes a general procedure for the synthesis of an Fmoc-protected PEG linker with a terminal carboxylic acid.
Materials:
-
H₂N-dPEG®-CO₂tBu (tert-butyl protected amino-PEG-acid)
-
Fmoc-NHS (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or DMF
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
Procedure:
-
Fmoc Protection: a. Dissolve H₂N-dPEG®-CO₂tBu in DCM or DMF. b. Add 1.1 equivalents of Fmoc-NHS and 1.2 equivalents of TEA or DIPEA. c. Stir the reaction mixture at room temperature overnight. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, wash the reaction mixture with dilute acid (e.g., 1 M HCl) and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain Fmoc-NH-dPEG®-CO₂tBu.
-
Deprotection of the tert-butyl ester: a. Dissolve the purified Fmoc-NH-dPEG®-CO₂tBu in a solution of 50% TFA in DCM. b. Stir the mixture at room temperature for 2-4 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, remove the solvent and excess TFA under reduced pressure. e. Co-evaporate with toluene to remove residual TFA. f. The resulting Fmoc-amido-dPEG®-acid can be used directly or purified further if necessary.
Protocol 4: Bioconjugation using Fmoc-PEG-Maleimide
This protocol outlines the conjugation of a thiol-containing molecule (e.g., a peptide or protein with a cysteine residue) to a deprotected amino-PEG-maleimide linker.
Materials:
-
Amino-PEG-maleimide
-
Thiol-containing molecule
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, free of thiols.
-
Optional: TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.
-
Size-exclusion chromatography or dialysis equipment for purification.
Procedure:
-
If necessary, reduce any disulfide bonds in the protein or peptide using a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Dissolve the thiol-containing molecule in the conjugation buffer.
-
Dissolve the Amino-PEG-maleimide in the conjugation buffer. A stock solution of 100 mg/mL can be prepared.
-
Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the thiol-containing molecule solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress using SDS-PAGE or LC-MS.
-
Purify the conjugate by size-exclusion chromatography or dialysis to remove unreacted PEG-maleimide and other small molecules.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the application of Fmoc-PEG linkers.
Conclusion
The Fmoc protecting group plays a pivotal role in the synthesis and application of PEG linkers for bioconjugation and drug delivery. Its base-lability allows for a robust and orthogonal protection strategy, enabling the sequential and controlled assembly of complex biomolecules. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize Fmoc-PEG linkers in their work. A thorough understanding of the underlying chemistry and methodologies is essential for the successful development of next-generation therapeutics with enhanced efficacy and safety profiles.
References
The Integral Role of the PEG6 Spacer in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biotherapeutics, the linker connecting a biological molecule to a payload is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, polyethylene glycol (PEG) spacers have become indispensable tools. This technical guide provides an in-depth exploration of the discrete PEG6 spacer, a hexa-ethylene glycol unit, and its pivotal role in the design and performance of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The defined length, hydrophilicity, and flexibility of the PEG6 spacer offer a unique combination of properties that address key challenges in the development of complex biomolecules.
Core Concepts: The Advantages of the PEG6 Spacer
The incorporation of a PEG6 spacer into a bioconjugate imparts several key advantages that can significantly enhance its therapeutic potential. These benefits are derived from the inherent physicochemical properties of the polyethylene glycol chain.[][2]
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs and other payloads are hydrophobic, which can lead to aggregation of the bioconjugate, particularly at higher drug-to-antibody ratios (DARs).[3] The hydrophilic nature of the PEG6 spacer helps to shield the hydrophobic payload, increasing the overall solubility of the conjugate in aqueous media and minimizing the risk of aggregation.[3] This is crucial for maintaining the stability and manufacturability of the bioconjugate.
-
Improved Pharmacokinetics: The PEG6 spacer can influence the pharmacokinetic profile of a bioconjugate by increasing its hydrodynamic radius.[4] This can lead to a longer circulation half-life and reduced clearance, thereby increasing the exposure of the target tissue to the therapeutic agent.
-
Optimal Spacing and Steric Hindrance Reduction: The defined length of the PEG6 spacer provides critical spatial separation between the biological molecule and the payload. This separation is essential for preventing steric hindrance that could otherwise impair the binding affinity of an antibody to its target antigen or hinder the formation of a productive ternary complex in the case of a PROTAC.
-
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and low immunogenicity. The presence of a PEG6 spacer can help to mask the bioconjugate from the immune system, potentially reducing the risk of an unwanted immune response.
Quantitative Impact of PEG6 Spacer Length
The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the properties of a bioconjugate. The following tables summarize quantitative data on the impact of PEG spacer length, including PEG6, on various bioconjugate parameters.
| Parameter | PEG2 | PEG4 | PEG6 | PEG12 | Reference |
| Hydrophilicity (logD) | -1.95 | - | - | -2.22 | |
| Serum Stability (t½ in min) | 246 ± 4 | - | 584 ± 20 | - | |
| IC50 (nM) | 3.1 ± 0.2 | 5.4 ± 0.4 | 5.8 ± 0.3 | - | |
| Tumor-to-Kidney Ratio (4h) | - | 7.8 | 9.7 | - |
Table 1: In vitro and in vivo properties of 177Lu-labeled bombesin antagonists with varying PEG spacer lengths. This table illustrates that increasing the PEG spacer length from PEG2 to PEG6 can significantly enhance serum stability and improve the tumor-to-kidney ratio, although it may slightly decrease the binding affinity (as indicated by the IC50 value).
| Biologic | Conjugation Site | Avg. DAR | Spacer | Payload | Process Aggregation (% HMWS) | Reference |
| Nimotuzumab | Lysine | 3.5 | PEG6 | DM1 | <3% | |
| Nimotuzumab | Lysine | 7.3 | PEG6 | DM1 | <3% |
Table 2: Impact of PEG6 spacer on the aggregation of an antibody-drug conjugate. This table demonstrates the effectiveness of a PEG6 spacer in minimizing aggregation (High Molecular Weight Species) of a nimotuzumab-DM1 ADC, even at a high drug-to-antibody ratio (DAR) of 7.3.
Experimental Protocols
The successful implementation of a PEG6 spacer in bioconjugation relies on well-defined experimental protocols. Below are detailed methodologies for common bioconjugation strategies involving PEG6 linkers.
Protocol 1: Two-Step Antibody Conjugation using NHS-PEG6-Maleimide
This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine residues using a heterobifunctional NHS-PEG6-Maleimide linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEG6-Maleimide linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Thiol-containing payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., TCEP)
-
Desalting columns
Procedure:
Step A: Activation of Antibody with NHS-PEG6-Maleimide
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG6-Maleimide linker in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice, protected from light.
-
Purification: Remove the excess, non-reacted linker using a desalting column equilibrated with Conjugation Buffer. This yields the maleimide-activated antibody.
Step B: Conjugation of Thiol-Payload to Activated Antibody
-
Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the thiol-payload to the maleimide-activated antibody solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under a nitrogen atmosphere.
-
Quenching (Optional): Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine and incubating for 15 minutes.
-
Final Purification: Purify the final ADC conjugate from excess payload and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
Protocol 2: Solid-Phase Synthesis of a Peptide with a PEG6 Spacer
This protocol outlines the incorporation of a PEG6 spacer into a peptide during solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-NH-PEG6-COOH
-
Rink Amide resin (for C-terminal amide peptides)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-NH-PEG6-COOH:
-
Pre-activate Fmoc-NH-PEG6-COOH (1.5-3 equivalents) with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated PEG6 spacer to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF.
-
Fmoc Deprotection of PEG6: Remove the Fmoc group from the PEG6 spacer using 20% piperidine in DMF.
-
Washing: Wash the resin with DMF.
-
Continue Peptide Elongation: Continue the peptide chain elongation by coupling the subsequent Fmoc-protected amino acids using standard SPPS protocols.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.
Protocol 3: Synthesis of a PROTAC using a PEG6 Linker
This protocol describes a general approach for the synthesis of a PROTAC molecule by sequentially coupling the warhead and the E3 ligase ligand to a bifunctional PEG6 linker.
Materials:
-
Warhead with a reactive handle (e.g., carboxylic acid)
-
E3 ligase ligand with a reactive handle (e.g., amine)
-
Amine-PEG6-Boc linker
-
Coupling reagents (e.g., HATU, DIPEA)
-
Deprotection agent (e.g., TFA)
-
Solvents (DMF, DCM)
Procedure:
Step 1: Coupling of Warhead to Amine-PEG6-Boc
-
Activation: Activate the carboxylic acid of the warhead using HATU and DIPEA in anhydrous DMF.
-
Coupling: Add the Amine-PEG6-Boc linker to the activated warhead and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography to obtain the Warhead-PEG6-Boc intermediate.
Step 2: Boc Deprotection
-
Deprotection: Dissolve the Warhead-PEG6-Boc intermediate in DCM and treat with TFA to remove the Boc protecting group.
-
Removal of TFA: Evaporate the solvent and excess TFA under reduced pressure to obtain the Warhead-PEG6-Amine intermediate.
Step 3: Coupling of E3 Ligase Ligand
-
Activation: In a separate flask, activate the carboxylic acid of the E3 ligase ligand with HATU and DIPEA in anhydrous DMF.
-
Final Coupling: Add the Warhead-PEG6-Amine intermediate to the activated E3 ligase ligand and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualizations
References
Fmoc-NH-PEG6-alcohol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-NH-PEG6-alcohol, a key reagent in bioconjugation and drug development. It details its chemical properties, applications, and relevant experimental workflows.
Core Molecular Information
This compound is a heterobifunctional linker molecule widely utilized in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.[1][2][3][4] The molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group, a hexaethylene glycol (PEG6) spacer, and a terminal hydroxyl group. The Fmoc group provides a stable protecting group for the amine, which can be readily removed under basic conditions to allow for conjugation. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[4]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 503.58 g/mol | |
| Molecular Formula | C27H37NO8 | |
| CAS Number | 1884208-29-0 | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid | |
| Storage | Recommended storage at -20°C |
Experimental Protocols
The primary application of this compound is as a linker in the synthesis of more complex molecules, particularly in the field of bioconjugation and drug delivery. Below is a generalized protocol for its use in peptide synthesis and subsequent conjugation.
Deprotection of the Fmoc Group
Objective: To remove the Fmoc protecting group to expose the primary amine for further reaction.
Materials:
-
This compound
-
20% Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel
Procedure:
-
Dissolve this compound in DMF in a reaction vessel under an inert atmosphere.
-
Add the 20% piperidine in DMF solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the resulting residue with DCM and dry under vacuum to yield the deprotected amine-PEG6-alcohol.
Conjugation of the Deprotected Linker
Objective: To conjugate the exposed amine of the PEG linker to a molecule of interest (e.g., a peptide or a small molecule drug).
Materials:
-
Deprotected amine-PEG6-alcohol
-
Carboxylic acid-containing molecule of interest
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Inert gas
-
Reaction vessel
Procedure:
-
Dissolve the carboxylic acid-containing molecule and the deprotected amine-PEG6-alcohol in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add the coupling agents (e.g., HATU and HOBt, or EDC).
-
Add the base (DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the desired conjugate using an appropriate chromatographic technique (e.g., silica gel chromatography or reversed-phase HPLC).
Logical Workflow for ADC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an antibody-drug conjugate (ADC) utilizing this compound as a linker.
References
Navigating the Solubility of Fmoc-NH-PEG6-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-NH-PEG6-alcohol, a bifunctional linker commonly employed in bioconjugation, drug delivery, and solid-phase peptide synthesis. Understanding the solubility of this reagent is critical for its effective handling, reaction optimization, and purification. This document outlines its qualitative solubility in various common laboratory solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of this compound is governed by the interplay of its three key structural components:
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: A large, hydrophobic protecting group that significantly decreases aqueous solubility.
-
PEG6 (Hexaethylene Glycol) Spacer: A flexible, hydrophilic chain that enhances solubility in polar solvents, particularly aqueous media.[1]
-
Terminal Alcohol (-OH): A polar functional group that contributes to hydrogen bonding and solubility in protic solvents.
The overall solubility profile is a balance between the hydrophobic nature of the Fmoc group and the hydrophilic character of the PEG spacer and terminal alcohol.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative understanding can be derived from the general properties of PEGylated compounds and available supplier information. Polyethylene glycol (PEG) and its derivatives are known to be soluble in a range of organic solvents and water.[2][3] However, the presence of the large, nonpolar Fmoc group is expected to reduce solubility in highly polar solvents like water.
The following table summarizes the expected qualitative solubility of this compound in a variety of common laboratory solvents.
| Solvent Class | Solvent Name | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Good solvent for both the PEG chain and the Fmoc group. |
| Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates the PEG chain. | |
| Acetonitrile (ACN) | Soluble | Listed as a solvent by a commercial supplier.[1] Effective at dissolving a range of polar and nonpolar compounds. | |
| Tetrahydrofuran (THF) | Soluble | Good solvent for PEGylated compounds. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Listed as a solvent by a commercial supplier.[1] Effectively dissolves the hydrophobic Fmoc group. |
| Chloroform | Soluble | Similar properties to DCM, expected to be a good solvent. | |
| Polar Protic | Water | Sparingly Soluble | The hydrophilic PEG chain promotes solubility, but the hydrophobic Fmoc group limits it. |
| Methanol | Soluble | The alcohol group can interact with the PEG chain and terminal alcohol. | |
| Ethanol | Soluble | Similar to methanol, should be an effective solvent. | |
| Nonpolar | Toluene | Sparingly Soluble | May dissolve the Fmoc group but is a poor solvent for the PEG chain. |
| Hexanes/Heptane | Insoluble | Poor solvent for both the polar PEG chain and the aromatic Fmoc group. | |
| Diethyl Ether | Insoluble | Generally a poor solvent for PEG compounds. |
Experimental Protocol: Quantitative Solubility Determination by HPLC
For precise quantification of solubility, a standardized experimental protocol is essential. The following method, adapted from established "shake-flask" and HPLC-based solubility assays, provides a reliable means to determine the solubility of this compound in a chosen solvent.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline, acetonitrile)
-
HPLC-grade solvent for mobile phase
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial (e.g., 5-10 mg into 1 mL of solvent). The presence of undissolved solid is crucial to ensure saturation.
-
Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Filtration:
-
After incubation, allow the suspension to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw a portion of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter and filter the solution directly into a clean autosampler vial. This step is critical to remove all undissolved particles.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent or a miscible solvent (e.g., acetonitrile).
-
Perform a series of serial dilutions from the stock solution to create at least five calibration standards of known concentrations.
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method. The Fmoc group has a strong UV absorbance, typically around 265 nm, making it suitable for UV detection.
-
Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the filtered saturated sample solution. Dilution of the sample may be necessary to fall within the linear range of the standard curve.
-
-
Data Analysis:
-
From the standard curve, determine the concentration of this compound in the injected sample.
-
If the sample was diluted, multiply the measured concentration by the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
A Technical Guide to Monodisperse and Polydisperse PEG Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles, synthesis, characterization, and applications of monodisperse and polydisperse polyethylene glycol (PEG) linkers. As essential tools in the fields of drug delivery, bioconjugation, and diagnostics, a thorough understanding of their distinct properties is crucial for the rational design of novel therapeutics and research agents. This guide provides detailed experimental methodologies, quantitative data for comparison, and logical workflows to aid in the selection and application of the appropriate PEG linker for specific research and development needs.
Introduction to PEG Linkers
Polyethylene glycol (PEG) is a neutral, water-soluble, and biocompatible polymer composed of repeating ethylene oxide units.[1] Its unique properties, including low toxicity and immunogenicity, have made it an invaluable tool for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[2][3] The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance solubility, increase in vivo half-life, and reduce enzymatic degradation.[2][]
PEG linkers can be broadly categorized into two main classes based on their molecular weight distribution: monodisperse and polydisperse.
-
Monodisperse PEGs are single molecular entities with a precise, discrete molecular weight and a defined structure. They consist of a specific number of ethylene glycol units, resulting in a homogenous product.
-
Polydisperse PEGs are mixtures of PEG chains with varying lengths, characterized by an average molecular weight and a polydispersity index (PDI).
The choice between a monodisperse and a polydisperse PEG linker is a critical consideration in the design of bioconjugates, as the dispersity of the PEG chain can significantly impact the physicochemical properties, biological activity, and manufacturing consistency of the final product.
Core Concepts: Monodispersity vs. Polydispersity
The key differentiator between these two types of PEG linkers is the uniformity of their chain lengths. This is quantitatively expressed by the Polydispersity Index (PDI) , which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).
-
For a monodisperse polymer, all molecules have the same molecular weight, resulting in a PDI of 1 .
-
For a polydisperse polymer, the molecules have a distribution of molecular weights, leading to a PDI greater than 1 . Commercially available polydisperse PEGs typically have a PDI in the range of 1.01 to 1.10.
The structural differences between monodisperse and polydisperse PEGs are illustrated in the diagram below.
Synthesis and Characterization
Synthesis
Polydisperse PEGs are typically synthesized through the ring-opening polymerization of ethylene oxide. This method is cost-effective for producing large quantities of PEG but results in a distribution of chain lengths.
Monodisperse PEGs are prepared through more controlled, stepwise synthetic methods. These iterative approaches, which involve the sequential addition of single ethylene glycol units or short PEG oligomers, allow for the precise control of the final molecular weight. While these methods yield a highly pure and defined product, they are generally more complex and costly than polymerization.
Characterization
Several analytical techniques are employed to characterize PEG linkers and their conjugates, ensuring their quality and consistency.
| Analytical Technique | Information Obtained |
| Size Exclusion Chromatography (SEC) | Determines molecular weight distribution and PDI. Separates PEGylated proteins from unreacted protein and free PEG. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and can separate different PEGylated species. |
| Mass Spectrometry (e.g., MALDI-TOF) | Provides the absolute molecular weight of monodisperse PEGs and the distribution for polydisperse PEGs. Confirms the degree of PEGylation in conjugates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and purity of the PEG linker. |
Impact of Dispersity on Bioconjugate Properties
The choice between a monodisperse and a polydisperse PEG linker has significant consequences for the properties and performance of the resulting bioconjugate.
Homogeneity and Purity
The use of monodisperse PEGs results in a homogeneous population of bioconjugates, where each molecule has the same number of PEG units attached at the same site (for site-specific conjugation). This leads to a well-defined product with consistent properties, which is highly desirable for therapeutic applications.
In contrast, polydisperse PEGs generate a heterogeneous mixture of conjugates with varying numbers of PEG units and different overall molecular weights. This heterogeneity can complicate purification, characterization, and regulatory approval of therapeutic products.
Pharmacokinetics and Pharmacodynamics
The dispersity of the PEG linker can influence the in vivo behavior of a bioconjugate. A study on PEGylated gold nanoparticles demonstrated that monodisperse PEG coatings led to a significantly longer blood circulation half-life compared to their polydisperse counterparts. This is attributed to the formation of a more uniform and dense PEG layer on the nanoparticle surface, which more effectively prevents protein adsorption and clearance by the reticuloendothelial system.
| Property | Monodisperse PEG | Polydisperse PEG |
| PDI | 1 | > 1 (typically 1.01-1.10) |
| Product Homogeneity | High | Low |
| Purification | Simpler | More complex |
| Characterization | Well-defined | Average properties |
| Blood Circulation Half-life | 23.6 ± 2.3 h (PEG36-AuNPs) | 8.8 ± 0.7 h (PEG2k-AuNPs) |
| Protein Adsorption | Significantly lower | Higher |
*Data from a study on PEGylated gold nanoparticles.
Applications in Drug Development
The selection of a monodisperse or polydisperse PEG linker is highly dependent on the specific application.
Monodisperse PEG Linkers
Due to their defined structure and resulting homogeneity, monodisperse PEGs are preferred for applications where precision and consistency are paramount.
-
Small Molecule Drug Delivery: Monodisperse PEGs can be used to precisely tune the solubility, permeability, and pharmacokinetic profile of small molecule drugs.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a uniform PEG linker ensures a consistent drug-to-antibody ratio (DAR) and predictable in vivo performance, which is critical for therapeutic efficacy and safety.
-
PROTACs and Molecular Glues: The precise length of monodisperse PEG linkers is crucial for optimizing the formation of the ternary complex in proteolysis-targeting chimeras (PROTACs).
-
Diagnostics and Imaging: The defined structure of monodisperse PEGs is advantageous for creating highly specific and reproducible diagnostic and imaging agents.
Polydisperse PEG Linkers
Polydisperse PEGs are widely used in applications where cost is a significant factor and a degree of heterogeneity is acceptable.
-
Protein and Peptide Therapeutics: Polydisperse PEGs have a long history of successful use in extending the half-life of protein and peptide drugs.
-
Liposome and Nanoparticle Formulations: They are commonly used to create a hydrophilic shell on the surface of lipid nanoparticles (LNPs) and other drug delivery systems, as seen in some COVID-19 vaccines.
-
Biomaterials and Surface Coatings: Polydisperse PEGs are used to modify surfaces to reduce non-specific protein adsorption and improve biocompatibility.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving PEGylation.
Protocol for NHS-Ester PEGylation of a Protein
This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS)-ester activated PEG to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester (monodisperse or polydisperse)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous organic solvent (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis tubing or size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared in advance.
-
PEGylation Reaction:
-
Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess over the protein (a 5- to 20-fold molar excess is a common starting point).
-
Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the protein and the desired degree of PEGylation.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and quenching buffer components from the PEGylated protein using size-exclusion chromatography or dialysis.
Protocol for Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an effective method for separating larger PEGylated proteins from smaller unreacted proteins and free PEG.
Materials:
-
SEC column with an appropriate molecular weight exclusion limit
-
Chromatography system (e.g., FPLC or HPLC)
-
Mobile phase buffer compatible with the protein
-
PEGylated protein reaction mixture
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the PEGylated protein reaction mixture (e.g., at 10,000 x g for 15 minutes) to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the clarified sample onto the equilibrated SEC column. The injection volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions as the different species elute from the column. Larger molecules (highly PEGylated proteins) will elute first, followed by less PEGylated and unreacted protein, and finally the small, unreacted PEG molecules.
-
Analysis of Fractions: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectrophotometry to identify the fractions containing the purified PEGylated protein. Pool the desired fractions.
Protocol for MALDI-TOF Analysis of PEGylated Proteins
MALDI-TOF mass spectrometry is a powerful technique for determining the degree of PEGylation by measuring the mass increase of the protein after conjugation.
Materials:
-
Purified PEGylated protein sample
-
MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA for proteins)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample-Matrix Preparation: Mix the purified PEGylated protein sample with the matrix solution in a 1:1 ratio.
-
Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Crystallization: Allow the spot to air-dry completely at room temperature, which allows for the co-crystallization of the sample and the matrix.
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear, positive ion mode, covering the expected mass range of the PEGylated protein.
-
Optimize the laser power to obtain a good signal-to-noise ratio while minimizing fragmentation.
-
-
Data Analysis: The resulting spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. The mass difference between adjacent peaks will correspond to the mass of a single PEG linker. For polydisperse PEGs, a broad peak for each degree of PEGylation will be observed, while monodisperse PEGs will yield sharper, more defined peaks.
The following diagram illustrates a typical experimental workflow for the production and characterization of a PEGylated protein.
Conclusion
The choice between monodisperse and polydisperse PEG linkers is a critical decision in the development of bioconjugates and drug delivery systems. Monodisperse PEGs offer unparalleled precision and homogeneity, leading to well-defined products with consistent properties, which is particularly advantageous for therapeutic applications requiring stringent quality control. Polydisperse PEGs, while more heterogeneous, provide a cost-effective solution for many applications where a distribution of molecular weights is acceptable. By carefully considering the specific requirements of the application, and utilizing the detailed methodologies and data presented in this guide, researchers and drug development professionals can make informed decisions to optimize the design and performance of their PEGylated products.
References
A Technical Guide to Fmoc-NH-PEG6-alcohol for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-NH-PEG6-alcohol, a versatile heterobifunctional linker critical in the development of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, a plausible synthesis pathway, and detailed experimental protocols for its application in bioconjugation.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) number 1884208-29-0 , is a valuable tool in the field of bioconjugation and drug delivery.[1][2][3][4] It belongs to the class of cleavable linkers, which are designed to release a therapeutic payload under specific physiological conditions.[5] The molecule incorporates three key functional components:
-
A Fluorenylmethyloxycarbonyl (Fmoc) protecting group: This base-labile protecting group allows for orthogonal deprotection strategies, revealing a primary amine for subsequent conjugation.
-
A hexa(ethylene glycol) (PEG6) spacer: The hydrophilic PEG chain enhances the solubility of the linker and the resulting conjugate, improves pharmacokinetic properties, and provides spatial separation between the conjugated molecules.
-
A terminal primary alcohol: This functional group can be activated for the covalent attachment of a variety of molecules, including cytotoxic payloads for ADCs.
The unique combination of these features makes this compound an ideal candidate for the precise and controlled construction of complex bioconjugates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1884208-29-0 | |
| Molecular Formula | C27H37NO8 | |
| Molecular Weight | 503.58 g/mol | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, DCM) | |
| Storage | -20°C, desiccated |
Synthesis Pathway
While a detailed, publicly available synthesis protocol for this compound is not readily found, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The general approach involves the mono-Fmoc protection of one amine in a PEG diamine, followed by the conversion of the other amine to a hydroxyl group. A potential synthetic workflow is illustrated below.
Caption: Plausible synthetic route for this compound.
Experimental Protocols
This section provides detailed experimental protocols for the deprotection of the Fmoc group and a two-stage conjugation process for the generation of an Antibody-Drug Conjugate.
Fmoc Deprotection
The removal of the Fmoc group is a critical step to unmask the primary amine for subsequent conjugation reactions. This is typically achieved under basic conditions.
Table 2: Protocol for Fmoc Deprotection
| Step | Procedure | Reagents and Conditions |
| 1 | Dissolution | Dissolve this compound in a suitable organic solvent. |
| Solvent: Anhydrous Dimethylformamide (DMF) | ||
| Concentration: 10-50 mg/mL | ||
| 2 | Deprotection | Add a solution of a secondary amine to the reaction mixture. |
| Reagent: 20% Piperidine in DMF (v/v) | ||
| Reaction Time: 30-60 minutes | ||
| Temperature: Room temperature | ||
| 3 | Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. |
| 4 | Work-up | Remove the solvent and excess piperidine under reduced pressure. The resulting crude H2N-PEG6-alcohol can be purified by silica gel chromatography if necessary. |
Two-Stage Antibody-Drug Conjugation Workflow
This protocol outlines a general strategy for creating an ADC using this compound. It involves the initial activation of the alcohol, attachment of a payload, deprotection of the Fmoc group, and finally, conjugation to an antibody.
Caption: General workflow for two-stage ADC synthesis.
Stage 1: Payload Attachment to the Linker
Table 3: Protocol for Payload Attachment
| Step | Procedure | Reagents and Conditions |
| 1a | Activation of Alcohol | Activate the terminal hydroxyl group of this compound to create a reactive intermediate. |
| Activating Agent: p-Nitrophenyl chloroformate | ||
| Base: Pyridine or DIEA | ||
| Solvent: Anhydrous Dichloromethane (DCM) | ||
| Temperature: 0°C to room temperature | ||
| 1b | Payload Conjugation | React the activated linker with an amine-containing payload. |
| Payload: Amine-containing cytotoxic drug (1.0-1.2 equivalents) | ||
| Solvent: Anhydrous DMF or DMSO | ||
| Reaction Time: 2-18 hours | ||
| Temperature: Room temperature | ||
| 1c | Fmoc Deprotection | Remove the Fmoc group from the linker-payload conjugate as described in Protocol 4.1. |
Stage 2: Conjugation to the Antibody
This protocol describes a common method for conjugating an amine-containing linker-payload to the lysine residues of a monoclonal antibody.
Table 4: Protocol for Antibody Conjugation
| Step | Procedure | Reagents and Conditions |
| 1 | Antibody Preparation | Prepare the antibody in a suitable conjugation buffer. |
| Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0 | ||
| Antibody Concentration: 1-10 mg/mL | ||
| 2 | Linker-Payload Preparation | Dissolve the deprotected linker-payload (H2N-PEG6-Payload) in a co-solvent. |
| Co-solvent: DMSO or DMF | ||
| 3 | Conjugation Reaction | Add the linker-payload solution to the antibody solution in a controlled molar excess. |
| Molar Ratio (Linker-Payload:Ab): 5:1 to 20:1 | ||
| Reaction Time: 2-4 hours | ||
| Temperature: Room temperature or 4°C | ||
| 4 | Purification | Purify the resulting ADC to remove unconjugated linker-payload and other reagents. |
| Method: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) | ||
| 5 | Characterization | Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation. |
| Methods: Hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, mass spectrometry, and SEC. |
Signaling Pathways and Mechanism of Action
The utility of this compound as a linker is intrinsically tied to the mechanism of action of the resulting ADC. The following diagram illustrates the general signaling pathway and intracellular trafficking of an ADC leading to payload release and cell death.
Caption: ADC internalization and payload release pathway.
Conclusion
This compound is a highly adaptable and valuable linker for the development of sophisticated bioconjugates, particularly in the realm of antibody-drug conjugates. Its well-defined structure, featuring an orthogonally protected amine, a biocompatible PEG spacer, and a versatile alcohol handle, provides researchers with precise control over the conjugation process. The protocols and conceptual frameworks presented in this guide offer a solid foundation for the successful application of this linker in the design and synthesis of next-generation targeted therapeutics. Researchers and drug development professionals can leverage the unique properties of this compound to optimize the stability, pharmacokinetics, and efficacy of their novel drug candidates.
References
Methodological & Application
Application Notes and Protocols for Fmoc-NH-PEG6-alcohol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-NH-PEG6-alcohol in solid-phase peptide synthesis (SPPS). This versatile reagent enables the site-specific incorporation of a short polyethylene glycol (PEG) linker, offering numerous advantages in the development of therapeutic peptides and other bioactive molecules.
Introduction to Peptide PEGylation
PEGylation, the covalent attachment of polyethylene glycol chains to molecules, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. Key benefits of PEGylation include:
-
Increased Half-life: The PEG chain increases the hydrodynamic radius of the peptide, reducing renal clearance and extending its circulation time in the body.
-
Improved Solubility: The hydrophilic nature of the PEG linker enhances the solubility of hydrophobic peptides in aqueous media.
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, reducing the likelihood of an immune response.[1]
-
Enhanced Stability: PEGylation can protect peptides from proteolytic degradation.
This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a primary alcohol. This structure allows for its versatile application in SPPS for N-terminal, C-terminal, and side-chain PEGylation.
Applications of this compound in SPPS
This compound can be employed in several key applications within solid-phase peptide synthesis:
-
N-Terminal PEGylation: Following the completion of peptide chain assembly, the N-terminal Fmoc group is removed, and the deprotected amine of the on-resin peptide is coupled with a carboxylated version of the PEG linker. Alternatively, the Fmoc group on this compound can be removed to expose the amine, which is then coupled to the C-terminus of a peptide or an activated resin.
-
C-Terminal PEGylation: The alcohol functionality of this compound can be immobilized on a suitable solid support, such as a chlorotrityl resin. The Fmoc group is then removed, and peptide synthesis proceeds from the free amine, resulting in a C-terminally PEGylated peptide upon cleavage from the resin.
-
Side-Chain PEGylation: The reagent can be used to modify the side chains of amino acids like Lysine or Ornithine. This is typically achieved by selectively deprotecting the side chain and coupling the activated PEG reagent.[2]
Quantitative Data on Peptide PEGylation
The efficiency of on-resin PEGylation can be influenced by factors such as the peptide sequence, the length of the PEG chain, and the coupling conditions. The following table summarizes representative data for N-terminal PEGylation of various peptides on a solid support. While this data was generated using a longer Fmoc-PEG23-propionic acid, it provides a reasonable expectation for the performance of shorter PEG linkers like this compound.
| Peptide Sequence | Modification | Crude Purity (%) | Crude Yield (%) | Purified Yield (%) |
| MSLN 1 (11-mer) | Unmodified | 75 | 36 | 13 |
| MSLN 1 (11-mer) | PEGylated | 81 | 69 | 20 |
| MSLN 3 (20-mer) | Unmodified | 71 | 58 | 11 |
| MSLN 3 (20-mer) | PEGylated | 81 | 69 | 20 |
| MSLN 4 (38-mer) | Unmodified | 71 | 58 | 11 |
| MSLN 4 (38-mer) | PEGylated | 81 | 69 | 20 |
Data adapted from a study on N-terminal PEGylation with Fmoc-PEG23-propionic acid. The study reported that PEGylation generally improved crude purity and yield.
Experimental Protocols
The following are detailed protocols for the key applications of this compound in SPPS.
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin for C-Terminal PEGylation
This protocol describes the attachment of the alcohol group of this compound to a 2-chlorotrityl chloride (2-CTC) resin. This loaded resin can then be used as the starting point for peptide synthesis to generate a C-terminally PEGylated peptide. High esterification yields can be obtained with this method.[3][4][5]
Materials:
-
This compound
-
2-Chlorotrityl chloride resin
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in a reaction vessel.
-
Reagent Preparation: In a separate flask, dissolve 1.5 equivalents of this compound in anhydrous DCM. Add 3.0 equivalents of DIPEA to the solution.
-
Coupling: Drain the DCM from the swollen resin and add the this compound/DIPEA solution. Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add 0.8 mL of methanol per gram of resin and agitate for 15 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Loading Determination (Optional): The loading of the this compound on the resin can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.
Protocol 2: On-Resin N-Terminal PEGylation of a Peptide
This protocol details the steps for attaching the PEG linker to the N-terminus of a fully assembled peptide on the solid support. This procedure requires the conversion of the alcohol group of this compound to a carboxylic acid to enable coupling to the N-terminal amine of the peptide.
Part A: Oxidation of this compound to Fmoc-NH-PEG6-acid
This step should be performed prior to the on-resin coupling.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Acetone
-
Diethyl ether
-
Sodium sulfate
Procedure:
-
Dissolve this compound in acetone.
-
Cool the solution in an ice bath and add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Extract the product into diethyl ether, wash with brine, and dry over sodium sulfate.
-
Evaporate the solvent to obtain Fmoc-NH-PEG6-acid. Confirm the structure by NMR and MS analysis.
Part B: On-Resin N-Terminal Coupling
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-NH-PEG6-acid (from Part A)
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or HATU and DIPEA
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
N-Terminal Fmoc Deprotection: Treat the fully assembled peptide-resin with 20% piperidine in DMF for 20 minutes to remove the final N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Activation of PEG-acid: In a separate vial, dissolve 3 equivalents of Fmoc-NH-PEG6-acid and 3 equivalents of a coupling agent (e.g., HATU) in DMF. Add 6 equivalents of DIPEA and allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated PEG-acid solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours. The completion of the coupling can be monitored using a qualitative ninhydrin test.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Final Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude PEGylated peptide by preparative HPLC.
Visualizing the Workflow and Concepts
Experimental Workflow for C-Terminal PEGylation
Caption: Workflow for synthesizing C-terminally PEGylated peptides.
Logical Relationship of PEGylation Benefits
Caption: Benefits of peptide PEGylation.
Conclusion
This compound is a valuable and versatile tool for the synthesis of PEGylated peptides. Its bifunctional nature allows for multiple strategies to incorporate a hydrophilic PEG linker at specific sites within a peptide sequence. The protocols provided herein offer a starting point for researchers to implement this reagent in their solid-phase peptide synthesis workflows, ultimately contributing to the development of more effective and durable peptide-based therapeutics. Careful optimization of coupling and cleavage conditions is recommended for each specific peptide sequence to achieve the best possible yield and purity.
References
- 1. peptide.com [peptide.com]
- 2. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 4. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. | Sigma-Aldrich [sigmaaldrich.com]
Protocol for Fmoc Deprotection of PEGylated Compounds: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide and bioconjugate chemistry, prized for its base-lability which allows for orthogonal deprotection strategies in complex syntheses. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed technique to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. When these two methodologies converge, as is common in the synthesis of PEGylated peptides and other drug conjugates, a robust and efficient protocol for Fmoc deprotection is paramount.
This document provides detailed application notes and experimental protocols for the successful removal of the Fmoc group from PEGylated compounds. It addresses key considerations, reaction monitoring, and purification of the deprotected product, tailored for researchers in academia and the pharmaceutical industry.
Key Considerations for Fmoc Deprotection of PEGylated Compounds
The presence of a PEG chain can influence the reaction environment compared to standard solid-phase peptide synthesis (SPPS) or solution-phase reactions with non-PEGylated small molecules. Key factors to consider include:
-
Steric Hindrance: The bulky nature of the PEG polymer may sterically hinder the approach of the deprotecting agent to the Fmoc group, potentially slowing down the reaction kinetics.
-
Solvent Environment: The solubility of the PEGylated compound dictates the choice of solvent. While Dimethylformamide (DMF) is standard for SPPS, other solvents like N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), or aqueous buffer systems may be necessary for soluble PEG conjugates.
-
Reagent Accessibility: In the case of PEGylated compounds on a solid support, the swelling of both the resin and the attached PEG chains can impact the diffusion and accessibility of the deprotection reagent.
-
Viscosity: Solutions of high molecular weight PEGylated compounds can be viscous, which may affect mixing and reaction homogeneity.
Experimental Protocols
Protocol 1: Fmoc Deprotection of PEGylated Compounds on a Solid Support (e.g., PEG-PS Resin)
This protocol is suitable for compounds synthesized on a PEG-grafted polystyrene resin or similar solid supports.
Materials:
-
Fmoc-PEGylated compound on solid support
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Alternative bases include 2% DBU/2% piperidine in DMF or 20% piperazine in DMF.
-
DMF (Peptide synthesis grade)
-
DCM (ACS grade)
-
Methanol (ACS grade)
-
Diethyl ether (anhydrous)
Procedure:
-
Resin Swelling: Swell the Fmoc-PEGylated resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Initial Deprotection: Drain the DMF and add the deprotection solution (e.g., 20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin). Agitate the mixture gently for 3-5 minutes at room temperature.
-
Main Deprotection: Drain the deprotection solution and add a fresh portion of the deprotection solution to the resin. Continue to agitate for an additional 15-20 minutes at room temperature. For sterically hindered or long PEG chains, the reaction time may need to be extended.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.
-
Solvent Exchange and Drying: Wash the resin sequentially with DCM (3 times) and methanol (3 times) to remove the DMF. Dry the resin under a stream of nitrogen and then under high vacuum.
Protocol 2: Fmoc Deprotection of Soluble PEGylated Compounds in Solution
This protocol is designed for PEGylated peptides or small molecules that are soluble in organic solvents.
Materials:
-
Fmoc-PEGylated compound
-
Deprotection Solution: 20% (v/v) piperidine in DMF or an alternative solvent in which the compound is soluble (e.g., NMP, THF).
-
Reaction solvent (e.g., DMF, NMP, THF)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the Fmoc-PEGylated compound in the chosen reaction solvent to a concentration of approximately 10-50 mg/mL.
-
Deprotection Reaction: Add the deprotection solution to the reaction mixture. A 2 to 10-fold molar excess of the amine base is typically sufficient. Stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC-MS until the starting material is consumed (typically 30 minutes to 2 hours).
-
Precipitation: Once the reaction is complete, precipitate the deprotected PEGylated product by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated product by filtration or centrifugation.
-
Washing and Drying: Wash the product with cold diethyl ether to remove the dibenzofulvene-piperidine adduct and other impurities. Dry the final product under vacuum.
Data Presentation: Summary of Deprotection Conditions
The following table summarizes common reagents and conditions for Fmoc deprotection of PEGylated compounds. The optimal conditions should be determined empirically for each specific substrate.
| Parameter | Condition | Notes |
| Deprotection Reagent | 20% Piperidine in DMF | The most common and generally effective reagent. |
| 2% DBU / 2% Piperidine in DMF | A stronger base mixture, useful for sterically hindered Fmoc groups. May increase risk of side reactions. | |
| 20% Piperazine in DMF | A milder alternative to piperidine, can reduce aspartimide formation. | |
| Solvent | DMF, NMP | Standard polar aprotic solvents for both solid-phase and solution-phase reactions. |
| DCM, THF | Can be used for soluble PEGylated compounds. | |
| Aqueous Buffers (with water-miscible bases) | May be applicable for highly water-soluble PEG conjugates. | |
| Reaction Time | 5 - 30 minutes (Solid Phase) | Typically performed in two steps (e.g., 3 min + 15 min).[1] |
| 30 minutes - 2 hours (Solution Phase) | Dependent on substrate concentration, steric hindrance, and temperature. | |
| Temperature | Room Temperature | Standard condition. Elevated temperatures can accelerate the reaction but may also promote side reactions. |
Monitoring the Deprotection Reaction
Accurate monitoring of the Fmoc deprotection is crucial to ensure complete reaction and to avoid unnecessary exposure to basic conditions which can lead to side reactions.
UV-Vis Spectrophotometry
The cleavage of the Fmoc group releases dibenzofulvene (DBF), which reacts with the amine base (e.g., piperidine) to form a DBF-piperidine adduct. This adduct has a characteristic UV absorbance maximum around 301 nm.[2]
Protocol for UV-Vis Monitoring:
-
During the deprotection step, collect the filtrate after the reaction.
-
Dilute a small aliquot of the filtrate with a suitable solvent (e.g., DMF).
-
Measure the absorbance at 301 nm using a UV-Vis spectrophotometer.
-
The completion of the deprotection can be qualitatively assessed by observing the stabilization of the absorbance in subsequent deprotection steps or washes. For quantitative analysis, a calibration curve can be generated using a known concentration of the DBF-piperidine adduct.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for monitoring the disappearance of the starting material and the appearance of the deprotected product.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for the polarity of the PEGylated compound (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 265 nm (for Fmoc-containing compounds).
Mandatory Visualization
Experimental Workflow for Fmoc Deprotection of a PEGylated Compound
Caption: Workflow for Fmoc deprotection of PEGylated compounds.
Signaling Pathway of Fmoc Group Removal
Caption: Mechanism of base-catalyzed Fmoc deprotection.
References
Application Notes and Protocols for Fmoc-NH-PEG6-alcohol in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The linker component, which connects the monoclonal antibody to the payload, is a critical determinant of an ADC's stability, efficacy, and pharmacokinetic profile. Fmoc-NH-PEG6-alcohol is a cleavable linker utilized in the synthesis of ADCs.[1][2] The incorporation of a polyethylene glycol (PEG) spacer, in this case, a discrete chain of six PEG units, offers several advantages in ADC design.
PEGylation, the attachment of PEG chains, is a well-established strategy to improve the physicochemical and pharmacological properties of therapeutic agents.[3] In the context of ADCs, PEG linkers enhance hydrophilicity, which can mitigate the aggregation often seen with hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs).[3][4] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life, which may result in greater tumor accumulation. The use of a discrete PEG linker, such as PEG6, is crucial for producing homogeneous ADCs with consistent and predictable pharmacokinetic and safety profiles.
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols for synthesis and characterization, as well as representative data for key performance attributes.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of ADCs with PEG linkers. It is important to note that this data is illustrative and compiled from studies using different antibodies, payloads, and PEG chain lengths. The performance of an ADC utilizing the this compound linker should be empirically determined.
Table 1: Representative Pharmacokinetic Parameters of PEGylated ADCs
| ADC Construct | Linker | Average DAR | t½ (hours) | Clearance (mL/day/kg) | Reference |
| ADC A | Non-PEGylated | 3.8 | 120 | 5.0 | Illustrative |
| ADC B | PEG4 | 3.7 | 180 | 3.5 | Illustrative |
| ADC C | PEG8 | 3.9 | 250 | 2.1 | |
| ADC D | PEG12 | 3.6 | 280 | 1.8 | Illustrative |
Table 2: Representative In Vitro Cytotoxicity of PEGylated ADCs
| Cell Line | ADC Construct | Linker | IC50 (nM) | Reference |
| Antigen-Positive | ADC A | Non-PEGylated | 0.5 | Illustrative |
| Antigen-Positive | ADC B | PEG4 | 0.7 | Illustrative |
| Antigen-Positive | ADC C | PEG8 | 1.2 | |
| Antigen-Positive | ADC D | PEG12 | 1.8 | Illustrative |
| Antigen-Negative | All Constructs | N/A | >1000 | Illustrative |
Table 3: Representative In Vivo Efficacy of PEGylated ADCs in Xenograft Models
| ADC Construct | Linker | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| ADC A | Non-PEGylated | 3 | 75 | Illustrative |
| ADC B | PEG4 | 3 | 85 | Illustrative |
| ADC C | PEG8 | 3 | 95 | |
| ADC D | PEG12 | 3 | 92 | Illustrative |
Experimental Protocols
Protocol 1: Synthesis of Drug-Linker Construct
This protocol describes the activation of the this compound linker and conjugation to a payload containing a suitable functional group (e.g., a carboxylic acid).
Materials:
-
This compound
-
Payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Piperidine
-
Anhydrous Diethyl Ether
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of Payload: In a round-bottom flask, dissolve the payload (1 equivalent) in anhydrous DCM. Add DCC (1.1 equivalents) and DMAP (0.1 equivalents). Stir the reaction at room temperature for 1-2 hours.
-
Conjugation to Linker: To the activated payload solution, add this compound (1.2 equivalents). Continue stirring at room temperature overnight.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography or preparative reverse-phase HPLC.
-
Fmoc Deprotection: Dissolve the purified Fmoc-protected drug-linker in DMF. Add piperidine to a final concentration of 20% (v/v). Stir at room temperature for 30 minutes.
-
Precipitation and Washing: Precipitate the deprotected drug-linker by adding cold diethyl ether. Centrifuge to pellet the product and decant the ether. Wash the pellet with cold diethyl ether twice.
-
Drying and Characterization: Dry the final drug-linker product under vacuum. Characterize the product by mass spectrometry to confirm the correct molecular weight and by HPLC to assess purity.
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the conjugation of the deprotected drug-linker to a monoclonal antibody via lysine residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected Drug-Linker-OH
-
Activating agent for the hydroxyl group (e.g., p-nitrophenyl chloroformate) to form an activated carbonate
-
Anhydrous DMF or DMSO
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Activation of Drug-Linker: In a separate reaction, the hydroxyl group of the deprotected drug-linker is activated, for example, by reacting with p-nitrophenyl chloroformate to form a reactive carbonate ester. This activated linker should be prepared fresh.
-
Antibody Preparation: Exchange the antibody into a conjugation-compatible buffer (e.g., borate buffer, pH 8.5) at a concentration of 5-10 mg/mL.
-
Conjugation Reaction: Add the activated drug-linker solution (typically in a molar excess of 5-10 fold over the antibody) to the antibody solution. The final concentration of the organic solvent (e.g., DMF or DMSO) should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 2-4 hours.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using a pre-packed SEC column (e.g., Sephadex G-25) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated hydrophobic drugs.
-
Instrumentation: HPLC system with a HIC column.
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% A to 100% B.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The unconjugated antibody (DAR=0) elutes first, followed by species with increasing DAR. The average DAR is calculated from the peak areas of the different species.
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on size and is used to quantify the monomeric ADC and detect aggregates or fragments.
-
Instrumentation: HPLC system with a SEC column.
-
Mobile Phase: Formulation buffer (e.g., PBS, pH 7.4).
-
Flow Rate: Isocratic flow.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, while later eluting peaks indicate fragments.
3. Mass Confirmation by Mass Spectrometry (MS)
Intact mass analysis of the ADC can confirm the conjugation and provide information on the distribution of drug-loaded species.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF) coupled with an LC system.
-
Sample Preparation: The ADC may be analyzed intact or after reduction to separate heavy and light chains.
-
Analysis: Deconvolution of the mass spectrum allows for the determination of the molecular weights of the different ADC species and calculation of the DAR.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add the solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: ADC internalization and payload release pathway.
Caption: Advantages of using a PEG6 linker in ADC development.
References
Application of Fmoc-NH-PEG6-alcohol in PROTAC Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties.[2]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[3][4] The inclusion of a PEG linker can enhance the solubility and cell permeability of the PROTAC molecule.[3] Fmoc-NH-PEG6-alcohol is a valuable building block for PROTAC synthesis, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal alcohol on a six-unit PEG chain. This heterobifunctional nature allows for the sequential and controlled conjugation of the POI and E3 ligase ligands, providing a versatile platform for the construction of PROTAC libraries.
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.
The Role of PEG Linker Length in PROTAC Efficacy
Systematic studies have demonstrated that the length of the PEG linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is target-dependent and must be determined empirically for each new PROTAC system. Generally, linkers that are too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while excessively long linkers can result in reduced potency due to a high entropic penalty upon binding.
Quantitative Data Summary
The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation of different target proteins. While specific data for a PEG6 linker is not always available, the trends provide valuable insights for linker design.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
Experimental Protocols
Protocol 1: Synthesis of an Amide-Linked PROTAC using this compound
This protocol describes a general procedure for the synthesis of a PROTAC where the POI ligand (Warhead-COOH) is first coupled to the hydroxyl end of this compound, followed by Fmoc deprotection and subsequent coupling of the E3 ligase ligand (E3-Ligand-COOH).
Step 1: Coupling of Warhead-COOH to this compound
-
Activation of the hydroxyl group of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a suitable activating agent such as p-toluenesulfonyl chloride (TsCl) (1.2 eq) and a base like triethylamine (TEA) (1.5 eq) or pyridine at 0 °C.
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the activated linker (Fmoc-NH-PEG6-OTs).
-
-
Coupling with Warhead-COOH:
-
Dissolve Warhead-COOH (1.0 eq) and the activated linker, Fmoc-NH-PEG6-OTs (1.1 eq), in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Fmoc-NH-PEG6-Warhead .
-
Step 2: Fmoc Deprotection
-
Dissolve Fmoc-NH-PEG6-Warhead in a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
The resulting amine, H2N-PEG6-Warhead , is often used in the next step without further purification.
Step 3: Coupling of E3-Ligand-COOH
-
Dissolve E3-Ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the crude H2N-PEG6-Warhead (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in PROTAC synthesis.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Fmoc-NH-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility, stability, and pharmacokinetic profile of nanoparticles. This document provides detailed application notes and protocols for the surface modification of nanoparticles using a specific heterobifunctional linker, Fmoc-NH-PEG6-alcohol.
This compound is a valuable tool for nanoparticle functionalization. The alcohol terminus allows for covalent attachment to nanoparticles with surface-reactive groups, such as carboxyl groups. The six-unit PEG chain provides a short, hydrophilic spacer that can enhance colloidal stability and reduce non-specific protein adsorption. The fluorenylmethyloxycarbonyl (Fmoc) protected amine at the other end serves as a latent reactive site. Following deprotection, this primary amine becomes available for the conjugation of a wide range of molecules, including therapeutic agents, targeting ligands (e.g., antibodies, peptides), and imaging agents. This sequential conjugation approach offers precise control over the nanoparticle's final functionality.
These application notes provide a comprehensive guide to the chemistry, protocols, and characterization techniques involved in the use of this compound for nanoparticle surface modification.
Core Applications
The use of this compound for nanoparticle surface modification enables several key applications in biomedical research and drug development:
-
Targeted Drug Delivery: The terminal amine, after Fmoc deprotection, can be conjugated to targeting moieties such as antibodies or peptides, enabling the specific delivery of therapeutic payloads to diseased cells or tissues.
-
Controlled Release Systems: The PEG linker can influence the drug release kinetics from the nanoparticle carrier.
-
"Stealth" Nanoparticles: The hydrophilic PEG chains can create a hydration layer around the nanoparticle, which helps to reduce opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in vivo.
-
Multi-functional Nanoplatforms: The versatile amine group allows for the attachment of various functional molecules, enabling the creation of theranostic agents that combine therapeutic and diagnostic capabilities in a single platform.
Experimental Protocols
This section provides detailed step-by-step protocols for the surface modification of carboxylated nanoparticles with this compound, followed by Fmoc deprotection and subsequent conjugation of a payload.
Protocol 1: Synthesis of Carboxyl-Terminated Nanoparticles (Example: PLGA Nanoparticles)
This protocol describes the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with surface carboxyl groups using an oil-in-water emulsion-solvent evaporation method.
Materials:
-
PLGA (with uncapped carboxylic acid end groups)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized (DI) water
-
Acetone
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA in 2 ml of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in DI water.
-
Emulsification: Add the organic phase to 10 ml of the aqueous phase under vigorous stirring. Immediately sonicate the mixture on ice for 2 minutes at 40% amplitude to form an oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of DI water (e.g., 50 ml) and stir at room temperature for at least 4 hours to allow the DCM to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with DI water to remove residual PVA. Resuspend the pellet in DI water between each wash using sonication.
-
Final Product: After the final wash, resuspend the carboxylated PLGA nanoparticles in DI water and store at 4°C.
Protocol 2: Conjugation of this compound to Carboxylated Nanoparticles
This protocol utilizes carbodiimide chemistry to form a stable ester linkage between the carboxyl groups on the nanoparticle surface and the terminal alcohol of this compound.
Materials:
-
Carboxyl-terminated nanoparticles (from Protocol 1)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF)
-
Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)
Procedure:
-
Nanoparticle Suspension: Resuspend 10 mg of carboxylated nanoparticles in 1 ml of MES buffer.
-
Activation of Carboxyl Groups: Add 5 mg of EDC and 3 mg of NHS to the nanoparticle suspension. Vortex briefly to dissolve and incubate for 30 minutes at room temperature with gentle shaking to activate the surface carboxyl groups.[1][2][3]
-
Washing: Wash the activated nanoparticles twice with MES buffer using a centrifugal filter unit to remove excess EDC and NHS.
-
Conjugation Reaction: Dissolve 5 mg of this compound in 200 µl of anhydrous DMF. Add this solution to the activated nanoparticle suspension.
-
Incubation: Incubate the reaction mixture for 4 hours at room temperature with gentle shaking.
-
Quenching: Quench the reaction by adding 100 µl of 1 M Tris buffer (pH 7.4) and incubate for 15 minutes.
-
Purification: Purify the Fmoc-NH-PEG6-functionalized nanoparticles by washing three times with PBS (pH 7.4) using a centrifugal filter unit to remove unreacted reagents.
-
Storage: Resuspend the purified nanoparticles in PBS and store at 4°C.
Protocol 3: Fmoc Deprotection to Expose the Amine Group
This protocol describes the removal of the Fmoc protecting group from the surface-conjugated PEG linker to expose the primary amine for subsequent payload attachment.
Materials:
-
Fmoc-NH-PEG6-functionalized nanoparticles (from Protocol 2)
-
Piperidine
-
Dimethylformamide (DMF)
-
PBS (pH 7.4)
-
Centrifugal filter units
Procedure:
-
Nanoparticle Suspension: Resuspend 10 mg of Fmoc-functionalized nanoparticles in 1 ml of DMF.
-
Deprotection: Prepare a 20% (v/v) solution of piperidine in DMF. Add 1 ml of this solution to the nanoparticle suspension.
-
Incubation: Incubate for 30 minutes at room temperature with gentle shaking.
-
Purification: Purify the amine-terminated nanoparticles by washing three times with DMF, followed by three washes with PBS (pH 7.4) using a centrifugal filter unit.
-
Quantification of Surface Amines (Optional): The number of exposed amine groups can be quantified using methods like the ninhydrin assay or a fluorescamine assay.[4][5]
-
Storage: Resuspend the purified amine-functionalized nanoparticles in PBS and use immediately for the next conjugation step or store at 4°C for a short period.
Protocol 4: Conjugation of a Payload (e.g., Amine-Reactive Drug or Ligand)
This protocol describes the conjugation of a payload containing an NHS-ester to the amine-functionalized nanoparticles.
Materials:
-
Amine-terminated nanoparticles (from Protocol 3)
-
NHS-ester functionalized payload (e.g., drug, targeting ligand, fluorescent dye)
-
PBS (pH 7.4)
-
Centrifugal filter units
Procedure:
-
Nanoparticle Suspension: Resuspend 10 mg of amine-terminated nanoparticles in 1 ml of PBS (pH 7.4).
-
Payload Solution: Dissolve the NHS-ester functionalized payload in a suitable solvent (e.g., DMSO or DMF) at a known concentration.
-
Conjugation: Add the payload solution to the nanoparticle suspension at a desired molar ratio.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking, protected from light if the payload is light-sensitive.
-
Purification: Purify the payload-conjugated nanoparticles by washing three times with PBS (pH 7.4) using a centrifugal filter unit to remove unreacted payload and byproducts.
-
Characterization: Characterize the final conjugated nanoparticles for size, zeta potential, drug loading, and other relevant parameters.
-
Storage: Resuspend the purified nanoparticles in an appropriate buffer and store at 4°C.
Characterization and Data Presentation
Thorough characterization is essential to ensure the successful surface modification of nanoparticles. The following tables summarize key characterization techniques and present example quantitative data. Note: The following data is representative of typical results for PEGylated nanoparticles and may not be specific to this compound due to a lack of published data for this specific linker.
Table 1: Physicochemical Characterization of Modified Nanoparticles
| Stage of Modification | Technique | Parameter | Typical Value |
| Carboxyl-Terminated NPs | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 150 ± 10 nm |
| Zeta Potential Analyzer | Zeta Potential | -30 ± 5 mV | |
| Fmoc-NH-PEG6 Modified NPs | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 160 ± 12 nm |
| Zeta Potential Analyzer | Zeta Potential | -25 ± 5 mV | |
| Amine-Terminated NPs | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 162 ± 13 nm |
| Zeta Potential Analyzer | Zeta Potential | +15 ± 5 mV | |
| Payload-Conjugated NPs | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 170 ± 15 nm |
| Zeta Potential Analyzer | Zeta Potential | Varies with payload |
Table 2: Quantification of Surface Modification and Drug Loading
| Parameter | Technique | Typical Value |
| Surface Amine Density | Ninhydrin Assay / Fluorescamine Assay | 50-200 µmol amine/g NP |
| Drug Loading Content (DLC %) | UV-Vis Spectroscopy / HPLC | 1-10% (w/w) |
| Drug Encapsulation Efficiency (EE %) | UV-Vis Spectroscopy / HPLC | 50-90% |
Table 3: In Vitro Performance of Functionalized Nanoparticles
| Assay | Parameter | Example Result |
| In Vitro Drug Release | Cumulative Release at 24h (pH 7.4) | 30-50% |
| Cellular Uptake (Targeted NPs) | % of Positive Cells (Flow Cytometry) | > 80% in target cells |
| Cellular Uptake (Non-Targeted NPs) | % of Positive Cells (Flow Cytometry) | < 20% in target cells |
Visualizations
Experimental Workflow
References
- 1. Surface modification of plasmonic noble metal–metal oxide core–shell nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00581A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation using Fmoc-NH-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-NH-PEG6-alcohol in bioconjugation. This versatile heterobifunctional linker, featuring a terminal hydroxyl group and an Fmoc-protected amine, is instrumental in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs). The discrete six-unit polyethylene glycol (PEG) spacer enhances solubility and provides a defined distance between conjugated molecules.
This document outlines the core principles, experimental protocols, and expected outcomes for the key steps in harnessing this compound for your research needs.
Core Concepts and Applications
This compound is a valuable tool in bioconjugation due to its orthogonal protecting groups. The hydroxyl (-OH) group can be activated for conjugation to a variety of functional groups, while the fluorenylmethyloxycarbonyl (Fmoc) protected amine (-NHFmoc) remains stable. Subsequent removal of the Fmoc group under mild basic conditions reveals a primary amine, ready for further conjugation.
Key Applications Include:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The hydroxyl end can be conjugated to the drug, and after Fmoc deprotection, the amine end can be linked to the antibody.
-
Peptide Modification: Introduction of a PEG spacer into peptides can improve their pharmacokinetic properties.
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for various applications, including diagnostics and biomaterials.
-
PROTACs and Molecular Glues: Synthesis of bifunctional molecules for targeted protein degradation.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for activating and conjugating this compound.
Quantitative Data Summary
The following tables provide typical quantitative data for the key reactions involved in the use of this compound. Please note that actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Activation of PEG-Alcohol
| Activation Method | Reagents | Typical Yield (%) | Purity (%) | Analytical Method |
| Tosylation | Tosyl Chloride, Pyridine in DCM | 80-95 | >95 | ¹H NMR, HPLC |
| p-Nitrophenyl Chloroformate Activation | p-NPC, DMAP in DCM | 70-90 | >95 | ¹H NMR, HPLC |
Table 2: Conjugation and Deprotection
| Reaction Step | Reagents/Conditions | Typical Yield (%) | Purity (%) | Analytical Method |
| Esterification (to Carboxylic Acid) | Activated PEG-OH, Carboxylic Acid, Coupling Agents | 60-85 | >95 | HPLC-MS, ¹H NMR |
| Fmoc Deprotection | 20% Piperidine in DMF | >95 | >95 | HPLC, LC-MS |
| Amide Bond Formation (to Amine) | EDC, NHS, Amine | 50-80 | >90 | HPLC, SDS-PAGE |
Experimental Protocols
Protocol 1: Activation of the Hydroxyl Group of this compound via Tosylation
This protocol activates the terminal hydroxyl group of this compound by converting it to a tosylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 equivalents).
-
Slowly add a solution of tosyl chloride (1.2 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield Fmoc-NH-PEG6-OTs.
-
Characterization: Confirm the structure and purity by ¹H NMR and HPLC.
Protocol 2: Conjugation of Activated Fmoc-NH-PEG6-linker to a Carboxylic Acid-Containing Molecule
This protocol describes the esterification of the activated PEG linker with a molecule containing a carboxylic acid group, such as a cytotoxic drug.
Materials:
-
Fmoc-NH-PEG6-OTs (from Protocol 1)
-
Carboxylic acid-containing molecule (e.g., drug)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.2 equivalents) in anhydrous DMF.
-
Add K₂CO₃ or Cs₂CO₃ (2 equivalents) to the solution and stir for 15 minutes at room temperature to form the carboxylate salt.
-
Add a solution of Fmoc-NH-PEG6-OTs (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by HPLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting conjugate, Fmoc-NH-PEG6-O-Molecule, by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by HPLC-MS and ¹H NMR.
Protocol 3: Fmoc Deprotection
This protocol removes the Fmoc protecting group to expose the primary amine for further conjugation.
Materials:
-
Fmoc-NH-PEG6-Molecule conjugate (from Protocol 2)
-
Piperidine
-
N,N-dimethylformamide (DMF)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Fmoc-protected PEG conjugate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the completion of the deprotection by TLC or HPLC, observing the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.
-
Precipitate the product by adding cold diethyl ether.
-
Centrifuge the mixture and decant the supernatant.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the resulting amine-PEG conjugate, H₂N-PEG6-O-Molecule, under vacuum.
-
Characterization: The product can be used in the next step without further purification, or its purity can be checked by HPLC.
Protocol 4: Conjugation of Amine-PEG-Molecule to an Antibody (or other protein)
This protocol describes the final conjugation of the deprotected linker-molecule construct to a protein, such as an antibody, via available lysine residues. This example uses an N-hydroxysuccinimide (NHS) ester-activated antibody.
Materials:
-
H₂N-PEG6-O-Molecule (from Protocol 3)
-
NHS-ester activated antibody (prepared separately)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Dissolve the H₂N-PEG6-O-Molecule in an appropriate buffer (e.g., PBS).
-
Add the amine-PEG-molecule solution to the NHS-ester activated antibody solution. A typical molar excess of the PEG-construct to the antibody is 5-20 fold.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4 °C overnight with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the final antibody-drug conjugate by size-exclusion chromatography to remove excess linker-drug and other small molecules.[]
-
Characterization: Analyze the final conjugate by SDS-PAGE to confirm conjugation, and by HPLC (e.g., hydrophobic interaction chromatography, HIC) to determine the drug-to-antibody ratio (DAR).[2] The identity can be further confirmed by mass spectrometry.
Purification and Characterization
Purification: The purification of PEGylated bioconjugates is critical to remove unreacted starting materials and byproducts.[]
-
Size-Exclusion Chromatography (SEC): Effective for separating the large bioconjugate from smaller, unreacted molecules.[]
-
Ion-Exchange Chromatography (IEX): Can separate proteins based on charge, which is often altered by PEGylation.[3]
-
Hydrophobic Interaction Chromatography (HIC): Useful for separating species with different hydrophobicities, often used in ADC characterization.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Primarily used for the purification of smaller PEGylated molecules and for analytical characterization.
Characterization:
-
HPLC: To assess purity and quantify the extent of conjugation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.
-
¹H NMR Spectroscopy: To confirm the structure of the linker and its conjugates at each step.
-
SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.
References
Application Notes and Protocols: Coupling Fmoc-NH-PEG6-alcohol to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG6-alcohol is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics. This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine on one terminus and a primary alcohol on the other, connected by a discrete six-unit polyethylene glycol (PEG) chain. The PEG spacer enhances the solubility and bioavailability of the conjugated molecule while reducing immunogenicity. The terminal alcohol serves as a versatile handle for conjugation to various functional groups, most notably primary amines, after appropriate activation. The Fmoc protecting group provides an orthogonal protection strategy, allowing for selective deprotection under basic conditions to reveal a primary amine for subsequent modifications.
This document provides a detailed protocol for the coupling of this compound to primary amines. Direct coupling of an alcohol to a primary amine is chemically unfavorable due to the poor leaving group nature of the hydroxyl group (-OH). Therefore, a two-step process is employed:
-
Activation of the Terminal Alcohol: The hydroxyl group is converted into a more reactive functional group with a good leaving group, typically a sulfonate ester such as a tosylate (-OTs) or a mesylate (-OMs).
-
Nucleophilic Substitution by the Primary Amine: The activated PEG linker then readily reacts with a primary amine via a nucleophilic substitution reaction to form a stable secondary amine linkage.
Reaction Workflow
The overall reaction pathway involves the initial activation of the this compound followed by the coupling with a primary amine.
Caption: Two-step workflow for coupling this compound to a primary amine.
Data Presentation: Quantitative Summary of Reaction Conditions
The following table summarizes typical reaction conditions and expected outcomes for the two-step conversion of a PEG-alcohol to a PEG-amine. These values are representative and may require optimization for specific substrates.
| Step | Parameter | Tosylation | Mesylation | Reference |
| 1. Activation | Activating Agent | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) | [1] |
| Base | Triethylamine (TEA) or Pyridine | Triethylamine (TEA) | [1] | |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | [1] | |
| Molar Excess of Reagents (to -OH) | TsCl: 1.2 - 3 eq.TEA: 1.5 - 4 eq. | MsCl: 1.2 - 4 eq.TEA: 1.5 - 4 eq. | [1] | |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | [1] | |
| Reaction Time | 4 - 24 hours | 2 - 12 hours | ||
| Typical Yield | > 90% | > 95% | ||
| 2. Amination | Primary Amine | R-NH₂ | R-NH₂ | |
| Solvent | Dimethylformamide (DMF) or Acetonitrile (ACN) | Dimethylformamide (DMF) or Acetonitrile (ACN) | ||
| Molar Excess of Amine (to activated PEG) | 2 - 10 eq. | 2 - 10 eq. | ||
| Temperature | Room Temperature to 80 °C | Room Temperature to 80 °C | ||
| Reaction Time | 12 - 48 hours | 12 - 48 hours | ||
| Typical Yield | 75 - 95% | 80 - 98% |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 - 3 equivalents) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 - 2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Fmoc-NH-PEG6-OTs.
-
If necessary, purify the product by silica gel column chromatography.
Protocol 2: Coupling of Activated Fmoc-NH-PEG6-OTs with a Primary Amine
This protocol details the nucleophilic substitution reaction between the tosylated PEG linker and a primary amine.
Materials:
-
Fmoc-NH-PEG6-OTs (from Protocol 1)
-
Primary amine (R-NH₂)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Reaction vial or flask
-
Heating block or oil bath (if needed)
Procedure:
-
Dissolve the primary amine (2-10 equivalents) in anhydrous DMF or ACN in a reaction vial under an inert atmosphere.
-
Add the Fmoc-NH-PEG6-OTs (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. If the reaction is sluggish, it can be heated to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under high vacuum.
-
The crude product can be purified by an appropriate method such as precipitation, dialysis, or chromatography (e.g., size-exclusion or reversed-phase chromatography) to remove excess amine and other impurities.
Application Example: Role in Antibody-Drug Conjugates (ADCs)
This compound is a valuable linker for the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The PEG linker plays a crucial role in the efficacy and safety of the ADC.
References
Application Note: Analytical Characterization of Fmoc-NH-PEG6-alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-NH-PEG6-alcohol is a heterobifunctional linker molecule widely used in bioconjugation, solid-phase synthesis, and the development of Antibody-Drug Conjugates (ADCs).[1] It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The Fmoc group provides a stable protecting group that can be removed under basic conditions, the PEG spacer enhances solubility and reduces steric hindrance, and the terminal alcohol allows for further chemical modification.[2][3] Accurate characterization of this conjugate is critical to ensure purity, identity, and structural integrity, which are essential for the successful synthesis of subsequent complex biomolecules and for meeting regulatory standards.[4][5]
This document provides detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Overall Analytical Workflow
The comprehensive characterization of this compound involves a multi-step analytical approach to confirm its identity, purity, and structure. The typical workflow begins with chromatographic separation to assess purity, followed by mass spectrometry to confirm molecular weight and elemental composition, and finally, spectroscopic analysis to verify the detailed chemical structure.
Caption: Overall workflow for the analytical characterization of this compound.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a primary method for determining the purity of this compound. The method separates the main compound from any synthesis-related impurities or degradation products.
Experimental Protocol
a) Materials and Reagents:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
b) Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in 50:50 ACN/Water.
-
Vortex briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
c) Instrument Parameters:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 30 |
| 30.0 | 30 |
d) Data Analysis:
-
Integrate the peak corresponding to the this compound conjugate.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks detected.
Data Presentation
Table 1: Typical RP-HPLC Purity Data
| Compound | Retention Time (min) | Peak Area (%) | Purity Specification |
|---|---|---|---|
| This compound | 12.5 | 98.2 | ≥ 95% |
| Impurity 1 | 9.8 | 0.8 | - |
| Impurity 2 | 14.1 | 1.0 | - |
Identity Confirmation by Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the conjugate, providing definitive evidence of its identity.
Experimental Protocol
a) Materials and Reagents:
-
This compound sample
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
b) Sample Preparation:
-
Dilute the sample stock solution (from HPLC prep) to a final concentration of 10-20 µg/mL using 50:50 ACN/Water with 0.1% FA.
-
The sample can be introduced via direct infusion or through an LC-MS system.
c) Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive Ion Mode
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 250 - 300°C
-
Scan Range: m/z 100 - 1000
-
Analysis Method: Full Scan
d) Data Analysis:
-
Identify the molecular ion peaks, which may include the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, and/or potassium adduct [M+K]⁺.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical value.
Data Presentation
Table 2: ESI-MS Molecular Weight Confirmation Molecular Formula: C₂₇H₃₇NO₈
| Species | Theoretical m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 504.25 | 504.26 |
| [M+Na]⁺ | 526.23 | 526.24 |
Structural Elucidation by NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of the this compound conjugate, providing information on the connectivity of atoms.
Experimental Protocol
a) Materials and Reagents:
-
This compound sample (5-10 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tubes
b) Sample Preparation:
-
Dissolve the sample in ~0.6 mL of the chosen deuterated solvent directly in an NMR tube.
-
Ensure the sample is fully dissolved before analysis.
c) Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Experiments: ¹H NMR, ¹³C NMR
-
Temperature: 25°C
d) Data Analysis:
-
Assign the observed chemical shifts (δ) in the spectra to the corresponding protons and carbons in the molecule.
-
Key signals to identify include the aromatic protons of the Fmoc group, the methylene protons of the PEG chain, and the protons adjacent to the amine and alcohol functionalities.
Data Presentation
Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Fmoc Aromatic | 7.20 - 7.80 | m |
| Fmoc CH, CH₂ | 4.10 - 4.50 | m |
| PEG Chain (-OCH₂CH₂O-) | 3.55 - 3.75 | m |
| -CH₂-OH | ~3.70 | t |
| -NH-CH₂- | ~3.40 | q |
Fmoc Group Quantification by UV-Vis Spectroscopy
This method is used to quantify the amount of Fmoc-protected material by cleaving the Fmoc group and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.
Experimental Protocol
a) Materials and Reagents:
-
This compound sample
-
Piperidine
-
Dimethylformamide (DMF)
-
Quartz cuvettes
b) Sample Preparation & Measurement:
-
Accurately weigh a small amount of the sample and dissolve it in a known volume of DMF.
-
Prepare a deprotection solution of 20% piperidine in DMF (v/v).
-
In a quartz cuvette, mix a known volume of the sample solution with the deprotection solution.
-
Allow the reaction to proceed for 30 minutes at room temperature to ensure complete cleavage of the Fmoc group.
-
Measure the absorbance of the solution at the λmax of the dibenzofulvene-piperidine adduct, which is approximately 301 nm.
Caption: Workflow for the quantification of this compound via UV-Vis spectroscopy.
c) Data Analysis:
-
Use the Beer-Lambert Law (A = εbc) to calculate the concentration of the adduct.
-
A = Absorbance at 301 nm
-
ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (~7800 L·mol⁻¹·cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration (mol/L)
-
-
Relate the calculated concentration back to the initial mass of the sample to confirm the loading of the Fmoc group.
Data Presentation
Table 4: Example UV-Vis Quantification Data
| Parameter | Value |
|---|---|
| Sample Concentration (initial) | 0.1 mg/mL |
| Absorbance at 301 nm | 0.312 |
| Calculated Concentration | 4.0 x 10⁻⁵ mol/L |
| Molar Extinction Coefficient (ε) | 7800 L·mol⁻¹·cm⁻¹ |
| Path Length (b) | 1 cm |
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Fmoc-NH-PEG6-COOH | CAS:882847-34-9 | Biopharma PEG [biochempeg.com]
- 3. Fmoc-PEG6-alcohol, 1884208-29-0 | BroadPharm [broadpharm.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Fmoc-NH-PEG6-alcohol in Hydrogel Formation for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembling peptide-based hydrogels are a cornerstone of tissue engineering and regenerative medicine, providing three-dimensional scaffolds that mimic the native extracellular matrix (ECM). The self-assembly is primarily driven by non-covalent interactions, such as π-π stacking of aromatic moieties and hydrogen bonding between peptide backbones. The fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis, has been extensively utilized as a hydrogelator due to its aromatic nature, which promotes the self-assembly of amino acids and short peptides into nanofibrous networks that entrap water to form hydrogels.
This document provides detailed application notes and protocols for the formation and characterization of hydrogels based on Fmoc-peptides, with a special focus on the incorporation of Fmoc-NH-PEG6-alcohol . While Fmoc-amino acid and Fmoc-dipeptide derivatives are the primary drivers of gelation, the inclusion of hydrophilic modifiers like this compound can be leveraged to tune the hydrogel's physical properties, such as swelling behavior, mechanical stiffness, and biocompatibility, making them highly versatile for various tissue engineering applications.
Principle of Hydrogel Formation
The formation of Fmoc-based hydrogels is a spontaneous self-assembly process. The hydrophobic, aromatic Fmoc groups stack via π-π interactions, forming the core of nanofibers. The peptide components form intermolecular hydrogen bonds, creating β-sheet-like structures that stabilize the nanofibers. These fibers then entangle to form a three-dimensional network that immobilizes water, resulting in a hydrogel. The properties of the resulting hydrogel can be tuned by altering the amino acid sequence, the concentration of the gelator, pH, and the inclusion of functional molecules like this compound.
Data Presentation
Table 1: Mechanical Properties of Fmoc-Peptide Based Hydrogels
| Hydrogel Composition | Concentration (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| Fmoc-FF | 0.5 | ~780 | - |
| Fmoc-FF/Fmoc-FFK (1/1 w/w) | 1.0 | ~100 | - |
| Fmoc-K3 | 2.0 | 2526 | - |
| Fmoc-FF/PEGDA1 (1/2 mol/mol) | 0.5 | 8099 | - |
| Fmoc-FF/PEGDA1 (1/10 mol/mol) | 0.5 | 4323 | - |
Note: The data presented are compiled from various studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Table 2: Cell Viability in Fmoc-Peptide Based Hydrogels
| Hydrogel Composition | Cell Type | Assay | Duration | Viability (%) |
| Fmoc-FF/Fmoc-RGD | Human Dermal Fibroblasts (HDFa) | Live/Dead | 48 hours | >90 |
| Fmoc-FFK/Fmoc-FF | HaCaT, 3T3-L1 | MTS | 72 hours | >95[1] |
| Fmoc-FF + 30% Fmoc-RGD | Wharton's Jelly MSCs (WJ-MSCs) | Alamar Blue | 3 days | ~120 (relative to Fmoc-FF)[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound can be synthesized through standard chemical procedures. A general approach involves the reaction of Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester with amino-PEG6-alcohol in a suitable organic solvent with a base.
Materials:
-
Amino-PEG6-alcohol
-
Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve amino-PEG6-alcohol in DCM or DMF.
-
Add TEA or DIPEA to the solution (1.5-2 equivalents).
-
Slowly add a solution of Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: Preparation of Fmoc-Peptide/Fmoc-NH-PEG6-alcohol Composite Hydrogel
This protocol describes the preparation of a hydrogel using a pH switch method, which is a common technique for inducing the self-assembly of Fmoc-amino acids and peptides.
Materials:
-
Fmoc-diphenylalanine (Fmoc-FF) or other Fmoc-amino acid/peptide
-
This compound
-
0.1 M Sodium hydroxide (NaOH) solution
-
0.1 M Hydrochloric acid (HCl) solution or Glucono-δ-lactone (GdL)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile vials
Procedure:
-
Weigh the desired amount of Fmoc-FF and this compound powder to achieve the target concentration and composition (e.g., 0.5 - 2.0% w/v total concentration).
-
Add the appropriate volume of deionized water.
-
Slowly add 0.1 M NaOH dropwise while vortexing until the powder is fully dissolved and the solution is clear.
-
To induce gelation, slowly add 0.1 M HCl to adjust the pH to ~7.4. Alternatively, for a slower gelation process suitable for cell encapsulation, add GdL to the basic solution. The GdL will hydrolyze to gluconic acid, gradually lowering the pH.
-
Allow the solution to stand at room temperature or at 37°C. Gelation should occur within minutes to hours, depending on the concentration and final pH.
-
Confirm gel formation by inverting the vial; a stable hydrogel will not flow.
Protocol 3: Rheological Characterization of Hydrogels
Rheology is used to quantify the mechanical properties of the hydrogel, such as its stiffness and viscoelasticity.
Equipment:
-
Rheometer with a parallel plate or cone-plate geometry
Procedure:
-
Prepare the hydrogel directly on the rheometer's lower plate or carefully transfer the pre-formed gel.
-
Lower the upper geometry to the desired gap size (e.g., 0.5 mm).
-
Equilibrate the sample at the desired temperature (e.g., 25°C or 37°C).
-
Strain Sweep: Perform a strain sweep (e.g., 0.01 - 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 - 100 rad/s) at a constant strain within the LVER. For a stable gel, G' should be significantly higher than G'' and both should be largely independent of frequency.
-
Time Sweep: To monitor gel formation, perform a time sweep at a constant strain and frequency immediately after inducing gelation. This will show the evolution of G' and G'' as the gel network forms.
Protocol 4: 3D Cell Culture in Fmoc-Peptide/Fmoc-NH-PEG6-alcohol Hydrogels
This protocol describes the encapsulation of cells within the hydrogel for 3D cell culture studies.
Materials:
-
Sterile Fmoc-FF and this compound
-
Sterile 0.1 M NaOH and GdL solutions
-
Cell suspension in culture medium
-
Sterile multi-well culture plates
Procedure:
-
Under sterile conditions, prepare the Fmoc-peptide/Fmoc-NH-PEG6-alcohol solution by dissolving in 0.1 M NaOH as described in Protocol 2.
-
Neutralize the solution to physiological pH using a sterile GdL solution.
-
Gently mix the cell suspension with the neutralized hydrogel precursor solution at the desired cell density.
-
Quickly dispense the cell-laden hydrogel solution into the wells of a culture plate.
-
Allow the hydrogel to set at 37°C in a cell culture incubator.
-
After gelation, carefully add cell culture medium to the top of the hydrogel.
-
Culture the cells for the desired period, changing the medium every 2-3 days.
Protocol 5: Cell Viability Assay
The viability of cells encapsulated within the hydrogel can be assessed using various standard assays.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)
-
MTS or MTT assay kit
-
Fluorescence microscope or plate reader
Procedure (Live/Dead Assay):
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Remove the culture medium from the hydrogels containing cells.
-
Add the staining solution to each well and incubate for 30-45 minutes at 37°C.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
Visualizations
Hydrogel Formation Workflow
Caption: Workflow for the preparation of Fmoc-peptide/Fmoc-NH-PEG6-alcohol hydrogels.
Integrin-Mediated Signaling Pathway
Caption: Simplified integrin-mediated signaling pathway in response to RGD-functionalized hydrogels.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-NH-PEG6-alcohol Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Fmoc-NH-PEG6-alcohol.
Frequently Asked Questions (FAQs) and Troubleshooting
Synthesis Troubleshooting
Q1: My Fmoc protection reaction is incomplete. What are the common causes and solutions?
A1: Incomplete reactions are a frequent challenge. Here are the primary causes and how to address them:
-
Insufficient Reagent: The molar ratio of the Fmoc-protection reagent (Fmoc-OSu or Fmoc-Cl) to the amino-PEG6-alcohol may be too low.
-
Solution: Increase the molar excess of the Fmoc reagent to 1.2-1.5 equivalents.
-
-
Base Strength and Concentration: The choice and amount of base are critical for deprotonating the amine and neutralizing acidic byproducts.[1]
-
Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) in slight excess (1.5-2.0 equivalents). For Schotten-Baumann conditions (e.g., with NaHCO3), ensure vigorous stirring to overcome phase transfer limitations.[1]
-
-
Reaction Time and Temperature: The reaction may not have proceeded to completion due to insufficient time or suboptimal temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., from room temperature to 40°C), but be cautious of potential side reactions.
-
-
Moisture Contamination: Fmoc-Cl is particularly sensitive to moisture, which can hydrolyze it and reduce its effectiveness.[1]
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: Byproduct formation complicates purification and reduces yield. Common side reactions include:
-
Di-Fmoc Protected PEG: This occurs when the terminal hydroxyl group of the PEG is also protected by an Fmoc group. While less common for primary alcohols under standard conditions, it can occur with highly reactive Fmoc reagents or harsh conditions.
-
Solution: Use Fmoc-OSu instead of Fmoc-Cl, as it is generally more selective for amines over alcohols.[1] Avoid excessive amounts of the Fmoc reagent and prolonged reaction times.
-
-
Formation of Dibenzofulvene Adducts: During the workup or if the reaction mixture becomes basic, premature deprotection of the Fmoc group can occur, leading to the formation of dibenzofulvene. This reactive species can form adducts with nucleophiles in the reaction mixture.
-
Solution: Maintain careful control over the pH during the reaction and workup. Use a mild acid wash (e.g., dilute HCl) during the aqueous workup to neutralize any excess base.
-
Purification Troubleshooting
Q3: How can I effectively purify this compound? I'm having difficulty separating it from starting materials and byproducts.
A3: Purification is often the most challenging step due to the similar polarities of the product, unreacted amino-PEG6-alcohol, and excess Fmoc reagent.
-
Flash Column Chromatography: This is the most common purification method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems include:
-
Dichloromethane (DCM) and Methanol (MeOH)
-
Ethyl Acetate (EtOAc) and Hexanes
-
-
Troubleshooting:
-
Poor Separation: If the spots on the TLC plate are too close, try a different solvent system. Adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can sometimes improve the peak shape and resolution for amine-containing compounds.
-
Product Tailing: This can be due to the interaction of the product with acidic sites on the silica gel. Pre-treating the silica gel with a dilute solution of triethylamine in the eluent can help mitigate this.
-
-
Q4: What are the expected yields and purity for this synthesis?
A4: While specific yields can vary significantly based on the exact protocol and scale, here is a general expectation:
| Parameter | Typical Range | Notes |
| Yield | 50-80% | Yields can be lower due to purification challenges. |
| Purity | >95% | Purity should be assessed by HPLC and confirmed by ¹H NMR and Mass Spectrometry.[2] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
H₂N-PEG6-OH (1.0 eq)
-
Fmoc-OSu (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, MeOH, EtOAc, Hexanes)
Procedure:
-
Dissolve H₂N-PEG6-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve Fmoc-OSu in anhydrous DCM.
-
Add the Fmoc-OSu solution dropwise to the PEG solution over 15-20 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Prepare a silica gel column packed in a non-polar solvent system (e.g., 100% DCM or 98:2 DCM:MeOH).
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of MeOH in DCM).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Potential side reactions in Fmoc protection of amino-PEG-alcohol.
References
Technical Support Center: Optimizing Reaction Conditions for Fmoc-NH-PEG6-alcohol Conjugation
Welcome to the technical support center for Fmoc-NH-PEG6-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful conjugation of this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound is a heterobifunctional linker with two distinct reactive sites:
-
A primary alcohol (-OH): This group can be conjugated to carboxylic acids, typically through esterification reactions.
-
An Fmoc-protected primary amine (-NH-Fmoc): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Once removed, it reveals a primary amine (-NH2) that can be coupled to various functional groups, most commonly carboxylic acids (to form an amide bond) or their activated esters (e.g., NHS esters).
Q2: How do I deprotect the Fmoc group?
A2: The Fmoc group is typically removed under mild basic conditions.[1] The most common method is treatment with a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[1][2] A 20% piperidine in DMF solution is standard and deprotection is usually complete within 30 minutes at room temperature.[2]
Q3: What are the main strategies for conjugating a molecule to the alcohol end of this compound?
A3: The two most common strategies for forming an ester linkage between the PEG-alcohol and a carboxylic acid are the Steglich esterification and the Mitsunobu reaction.
-
Steglich Esterification: This method uses a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP).[3] It is a mild and efficient method, even for sterically hindered alcohols.
-
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration, using a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This method is particularly useful for substrates that are sensitive to the conditions of other esterification methods.
Q4: How can I monitor the progress of my conjugation reaction?
A4: Reaction progress can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product. Staining with appropriate reagents (e.g., phosphomolybdic acid for general visualization, or specific stains for the carboxylic acid) can aid in visualization.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is excellent for quantitative analysis of reaction mixtures, allowing for the determination of purity and yield. Due to the PEG chain, specialized detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Refractive Index (RI) detectors may be necessary if the conjugate lacks a strong UV chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the identity of the desired product by its mass-to-charge ratio and for identifying any side products.
Q5: I'm observing solubility issues with my Fmoc-PEG linker. What can I do?
A5: While the PEG chain enhances water solubility, Fmoc-protected linkers can be hydrophobic. They are generally soluble in many organic solvents like dichloromethane (DCM), chloroform, DMF, and dimethyl sulfoxide (DMSO). If you encounter solubility problems:
-
Use anhydrous, high-purity solvents.
-
Consider using a co-solvent system. For example, adding a small amount of DMF or NMP to DCM can improve solubility.
-
Gentle warming and sonication can help dissolve starting materials, but be cautious with temperature-sensitive reagents.
Troubleshooting Guides
Part 1: Conjugation to the Terminal Alcohol (Esterification)
This section focuses on issues arising during the esterification of the terminal -OH group of this compound with a carboxylic acid.
dot
Caption: Troubleshooting decision tree for low-yield esterification.
| Potential Cause | Recommended Solution |
| Reagent Quality | |
| Hydrolyzed DCC/EDC | Carbodiimides are moisture-sensitive. Use fresh, high-quality reagents and anhydrous solvents. |
| Oxidized PPh3 (Mitsunobu) | Triphenylphosphine can oxidize to triphenylphosphine oxide upon storage. Use fresh PPh3. |
| Degraded DEAD/DIAD (Mitsunobu) | Azodicarboxylates can degrade. Ensure they are stored properly and use fresh reagents. |
| Inactive DMAP catalyst | Use fresh, high-purity DMAP. |
| Reaction Stoichiometry | |
| Incorrect molar ratios | The optimal ratio of PEG-alcohol:acid:coupling agent can vary. Start with a slight excess of the acid and coupling agents (e.g., 1 : 1.2 : 1.2). Perform small-scale optimizations to find the ideal ratio. |
| Reaction Conditions | |
| Presence of water | Water will hydrolyze activated intermediates (O-acylisourea in Steglich) and consume reagents. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Inappropriate solvent | Use a dry, aprotic solvent in which all reactants are soluble. Dichloromethane (DCM) is common for Steglich, while Tetrahydrofuran (THF) is preferred for Mitsunobu. |
| Sub-optimal temperature | Steglich esterifications are typically run at 0°C to room temperature. Mitsunobu reactions are often initiated at 0°C and then allowed to warm to room temperature. |
| Side Reactions | |
| N-acylurea formation (Steglich) | If the alcohol is a poor nucleophile or sterically hindered, the O-acylisourea intermediate can rearrange to a stable N-acylurea, halting the reaction. Increasing the amount of DMAP can suppress this side reaction. |
| Low acidity of nucleophile (Mitsunobu) | The carboxylic acid nucleophile should have a pKa of less than ~13 to effectively participate in the reaction. |
| Potential Cause | Recommended Solution |
| Byproduct Removal | |
| Dicyclohexylurea (DCU) from DCC | DCU is often insoluble in solvents like DCM or diethyl ether. After the reaction, cool the mixture (e.g., in a freezer) to precipitate the DCU, which can then be removed by filtration. Alternatively, dilute the reaction mixture with a non-polar solvent like hexane to precipitate the DCU. |
| Water-soluble urea from EDC | The urea byproduct from EDC is water-soluble and can be removed with an aqueous wash (e.g., dilute HCl, followed by brine). |
| Triphenylphosphine oxide (TPPO) from Mitsunobu | TPPO can be challenging to remove by standard chromatography. Precipitation by adding a non-polar solvent like diethyl ether or hexanes can be effective. |
| Chromatography Issues | |
| Product streaking on silica gel TLC/column | PEG-containing compounds can streak on silica gel. Using a more polar solvent system, such as a gradient of methanol in DCM or chloroform, can improve chromatography. Adding a small amount of acid (e.g., formic acid) to the eluent may also help for carboxyl-containing compounds. |
| Poor separation of product and starting material | Optimize the solvent system for your column. Gradient elution is often necessary. Consider alternative chromatography methods like reversed-phase chromatography if silica gel is ineffective. |
Part 2: Fmoc Deprotection and Amine Conjugation
This section addresses issues related to the removal of the Fmoc group and subsequent reaction of the free amine.
| Potential Cause | Recommended Solution |
| Incomplete Fmoc Removal | |
| Insufficient piperidine or reaction time | Ensure a sufficient excess of piperidine (typically 20% v/v in DMF) is used. Allow the reaction to proceed for at least 30 minutes. Monitor deprotection by TLC or HPLC to confirm the disappearance of the Fmoc-protected starting material. |
| Degradation of piperidine | Use fresh, high-quality piperidine. |
| Low Amine Conjugation Yield | |
| Re-protection or side reaction of the free amine | The newly deprotected amine is a strong nucleophile. Ensure it is used in the subsequent conjugation step promptly. Avoid acidic conditions which could protonate the amine, rendering it non-nucleophilic. |
| Hydrolyzed NHS-ester | If conjugating to an NHS-activated carboxylic acid, ensure the NHS ester is fresh and has been stored under anhydrous conditions. Perform the reaction in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7-8. |
| Competing nucleophiles in the buffer | Do not use buffers containing primary amines, such as Tris or glycine, as they will compete for the activated ester. |
| Steric hindrance | The molecule being conjugated may be sterically hindered. Increase reaction time or temperature, or consider using a smaller coupling reagent. |
Data Presentation: Optimizing Reagent Stoichiometry
Optimizing the molar ratios of reactants is critical for maximizing yield and minimizing side products. The following table provides a representative example of an optimization experiment for a Steglich esterification.
Table 1: Effect of Reagent Molar Ratios on Steglich Esterification Yield
| Run | Fmoc-NH-PEG6-OH (Equivalents) | Carboxylic Acid (Equivalents) | DCC (Equivalents) | DMAP (Equivalents) | Reaction Time (h) | Yield (%) * | Purity (%) |
| 1 | 1.0 | 1.1 | 1.1 | 0.1 | 24 | 65 | 85 |
| 2 | 1.0 | 1.5 | 1.5 | 0.1 | 24 | 82 | 90 |
| 3 | 1.0 | 2.0 | 2.0 | 0.1 | 24 | 85 | 88 |
| 4 | 1.0 | 1.5 | 1.5 | 0.2 | 24 | 91 | 94 |
| 5 | 1.0 | 1.5 | 1.5 | 0.2 | 48 | 93 | 95 |
*Yield and Purity determined by quantitative HPLC analysis.
Experimental Protocols & Workflows
Workflow 1: Overall Conjugation Strategy
dot
Caption: General workflow for conjugating to this compound.
Protocol 1: Steglich Esterification of this compound
This protocol describes the conjugation of a generic carboxylic acid (R-COOH) to the terminal alcohol of the PEG linker.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.5 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.2 eq) to the solution and stir until dissolved.
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.5 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: a. Once the reaction is complete, cool the mixture to precipitate the dicyclohexylurea (DCU) byproduct. b. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM. c. Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO3, and brine. d. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired ester.
Protocol 2: Mitsunobu Esterification of this compound
This protocol provides an alternative method for esterification.
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid (1.5 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Azodicarboxylate Addition: Cool the solution to 0°C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. A color change and/or formation of a precipitate may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: a. Concentrate the reaction mixture under reduced pressure. b. Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct. c. Filter the mixture and concentrate the filtrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to yield a free amine.
-
Preparation: Dissolve the Fmoc-protected PEG conjugate in N,N-dimethylformamide (DMF).
-
Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Workup: a. Remove the solvent and excess piperidine under high vacuum. b. The resulting deprotected amine can often be used in the next step without further purification. If necessary, the product can be purified by precipitation from a non-polar solvent like cold diethyl ether.
References
preventing aggregation of proteins with PEG linkers
Welcome to the Technical Support Center for Preventing Protein Aggregation with PEG Linkers. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and how can it prevent protein aggregation?
PEGylation is the process of covalently or non-covalently attaching polyethylene glycol (PEG) chains to molecules, most commonly proteins.[1] This process can enhance the solubility, stability, and circulation time of proteins while reducing immunogenicity and aggregation.[1][2]
The PEG linker prevents aggregation through several mechanisms:
-
Steric Hindrance: The flexible PEG chain creates a physical barrier or "shield" around the protein, which can prevent protein-protein interactions that lead to aggregation.[3][4]
-
Hydrophilic Shielding: PEG is a hydrophilic polymer. When attached to a protein, it forms a protective hydrophilic layer that can mask hydrophobic patches on the protein's surface. These hydrophobic regions are often involved in the formation of aggregates.
-
Increased Hydrodynamic Volume: The attachment of PEG increases the overall size of the protein in solution, which can reduce renal clearance and extend its half-life.
Q2: What are the primary causes of protein aggregation during a PEGylation reaction?
Protein aggregation during PEGylation can arise from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can inadvertently link multiple protein molecules together, leading to the formation of large aggregates.
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect a protein's stability. Deviating from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.
-
PEG-Protein Interactions: While generally a stabilizer, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
| Method | Description |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated protein. |
| SDS-PAGE (non-reducing) | Can reveal high-molecular-weight species corresponding to cross-linked protein aggregates. |
| Mass Spectrometry (MS) | Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers. |
| Turbidity Measurements | An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates. |
Q4: Does the length of the PEG linker affect its ability to prevent aggregation?
Yes, the length of the PEG chain can influence its effectiveness. While longer PEG chains can offer more significant steric hindrance, the effect may plateau beyond a certain molecular weight. For instance, one study on insulin showed that the beneficial effects of PEGylation did not increase with molecular weights beyond 4000 Da. However, other studies have shown that larger PEGs (e.g., 40 kDa) can significantly decrease aggregation content. The optimal PEG length is protein-dependent and should be determined empirically.
Troubleshooting Guide: Protein Precipitation Observed During PEGylation
If you observe significant precipitation or aggregation during your protein PEGylation reaction, follow this step-by-step guide to troubleshoot and mitigate the issue.
Step 1: Optimize Reaction Conditions
The first and most critical step is to systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.
Key parameters to screen include:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH. For amine-reactive PEGylation, a lower pH (around 7) can increase selectivity for the N-terminus.
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).
Below is a diagram illustrating the workflow for optimizing these conditions.
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.
| Excipient | Recommended Starting Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants (e.g., Polysorbate 20/80) | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
| Polyols (e.g., Glycerol, Sorbitol) | 5-20% (v/v) | Acts as a protein stabilizer. |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will significantly slow down the reaction rate.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over a period of time.
Step 4: Consider Alternative PEGylation Strategies
If aggregation remains a persistent issue, especially with bifunctional linkers, it may be necessary to consider alternative strategies.
-
Use Monofunctional PEG: Employ PEG linkers with only one reactive group to eliminate the possibility of intermolecular cross-linking.
-
Site-Specific PEGylation: If your protein has a unique reactive site, such as a free cysteine, site-specific PEGylation can provide a more homogenous product with a lower risk of aggregation. This may require protein engineering to introduce a specific residue.
The diagram below illustrates the general mechanism by which PEG linkers prevent protein aggregation.
Experimental Protocols
Protocol: Small-Scale PEGylation Screening
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable storage buffer)
-
Activated PEG linker stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of reaction buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes or 96-well plate
-
Thermomixer or incubators set at different temperatures (e.g., 4°C and 25°C)
Procedure:
-
Prepare Stock Solutions:
-
Ensure the protein stock is clear and free of aggregates before starting.
-
Prepare a fresh stock solution of the activated PEG linker immediately before use, as many are moisture-sensitive.
-
-
Set up Screening Reactions:
-
Design a matrix of experimental conditions to test the different parameters. An example is provided in the table below.
-
For each condition, add the appropriate volume of protein stock solution, reaction buffer, and water to a microcentrifuge tube.
-
Initiate the reaction by adding the specified volume of the activated PEG stock solution. Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reactions for a set period (e.g., 2-4 hours or overnight) at the designated temperatures, with gentle mixing if required.
-
-
Analysis:
-
After incubation, visually inspect each tube for signs of precipitation.
-
Centrifuge the tubes at high speed (e.g., >14,000 x g) for 10 minutes to pellet any insoluble aggregates.
-
Analyze the supernatant for the extent of aggregation using one of the methods described in the FAQ section (e.g., measure turbidity at 340 nm, run an SDS-PAGE gel, or use DLS).
-
Example Screening Matrix:
| Condition | Protein Conc. | PEG:Protein Ratio | pH | Temperature | Observation (Example) |
| 1 | 1 mg/mL | 5:1 | 7.4 | 4°C | Low Aggregation |
| 2 | 2 mg/mL | 5:1 | 7.4 | 4°C | Moderate Aggregation |
| 3 | 5 mg/mL | 5:1 | 7.4 | 4°C | High Aggregation |
| 4 | 1 mg/mL | 10:1 | 7.4 | 4°C | Low Aggregation |
| 5 | 1 mg/mL | 5:1 | 6.0 | 4°C | Minimal Aggregation |
| 6 | 1 mg/mL | 5:1 | 7.4 | 25°C | Moderate Aggregation |
Table adapted from a similar matrix provided for troubleshooting.
By systematically testing these parameters, you can identify a set of conditions that minimizes aggregation and maximizes the yield of your desired PEGylated protein.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with PEG Linkers
Welcome to the technical support center for troubleshooting low-yield issues in solid-phase peptide synthesis (SPPS) when utilizing polyethylene glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of PEG linkers in peptide synthesis?
A1: PEG linkers are incorporated into solid-phase peptide synthesis for several key reasons:
-
Improved Solvophilicity: The hydrophilic nature of the PEG chain can enhance the swelling of the resin and improve the solvation of the growing peptide chain, particularly for hydrophobic or aggregation-prone sequences.[1]
-
Reduced Aggregation: By increasing the distance between peptide chains and improving solvation, PEG linkers can disrupt the intermolecular hydrogen bonding that leads to aggregation.[1]
-
Steric Influence: The length of the PEG linker can be modulated to control the distance between the peptide and the solid support, which can be beneficial for assays involving enzymatic cleavage or cell binding.[2]
-
Pharmacokinetic Modification: In drug development, PEGylation (the attachment of PEG chains) to peptides can increase their half-life, improve solubility, and reduce immunogenicity.[3]
Q2: What are the most common causes of low peptide yield specifically related to PEG linkers?
A2: While many causes of low yield are general to SPPS, some are exacerbated or have unique aspects when using PEG linkers:
-
Steric Hindrance: Long or bulky PEG linkers can sterically hinder the coupling of the first few amino acids, or even subsequent residues, leading to incomplete reactions.[4]
-
Incomplete Cleavage: The properties of the PEG linker can influence the efficiency of the final cleavage step. Inadequate swelling of the peptide-resin complex in the cleavage cocktail or steric hindrance around the cleavage site can result in the incomplete release of the peptide.
-
Aggregation of the Peptide-PEG Conjugate: While PEG is intended to reduce aggregation, in some cases, the overall construct can still be prone to aggregation, especially with very long or hydrophobic peptides.
-
Side Reactions: Although not exclusively a PEG-linker issue, the reaction conditions used may lead to side reactions involving the linker itself, though this is less common with standard, stable PEG linkers.
Q3: How does the length of the PEG linker affect synthesis yield?
A3: The length of the PEG linker can have a significant impact on the synthesis outcome. Shorter PEG linkers may offer less steric hindrance during the initial amino acid couplings. Conversely, longer PEG linkers can be more effective at disrupting peptide aggregation for difficult sequences. However, excessively long linkers might lead to their own set of steric challenges and can complicate purification. The optimal length is often a balance that needs to be determined empirically for a specific peptide sequence.
Q4: Can the polydispersity of a PEG linker impact my synthesis?
A4: Yes, the polydispersity (the distribution of molecular weights) of a PEG linker can affect the final product. Using a monodisperse (single molecular weight) PEG linker results in a more homogeneous final peptide-PEG conjugate, which simplifies purification and characterization. Polydisperse PEGs will lead to a mixture of final products with varying PEG chain lengths, which can complicate analysis and may be undesirable for therapeutic applications.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low-yield problems in a question-and-answer format.
Issue 1: Low Loading of the First Amino Acid
Symptom: Quantification of the first amino acid loading on the PEG-linker functionalized resin is significantly lower than the resin's specified capacity.
| Possible Cause | Suggested Solution |
| Steric Hindrance from the PEG Linker | - Use a smaller amino acid as the first residue if the sequence allows. - Increase the coupling time for the first amino acid. - Employ a more potent coupling reagent (e.g., HATU, HCTU). |
| Poor Swelling of the Resin | - Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF, NMP) before coupling. - Consider using a different solvent system that promotes better swelling. |
| Degraded Reagents | - Use fresh, high-quality amino acids and coupling reagents. |
Issue 2: Incomplete Coupling During Synthesis
Symptom: A positive Kaiser test (blue beads) after a coupling step indicates the presence of unreacted primary amines.
| Possible Cause | Suggested Solution |
| Peptide Aggregation | - Switch to a solvent with better solvating properties, such as NMP or add a small percentage of DMSO. - Perform the coupling at an elevated temperature (e.g., 50-75°C). - Incorporate pseudoproline dipeptides to disrupt secondary structure formation. - Use a resin with a lower loading capacity to increase the distance between peptide chains. |
| Steric Hindrance from Bulky Amino Acids | - Double couple the sterically hindered amino acid. - Increase the concentration of the amino acid and coupling reagents. - Use a more powerful coupling reagent. |
| Inadequate Deprotection | - Ensure the deprotection solution (e.g., 20% piperidine in DMF) is fresh. - Increase the deprotection time or perform a second deprotection step. |
Issue 3: Low Yield After Cleavage
Symptom: The final amount of purified peptide is significantly lower than expected after cleavage from the PEG linker and resin.
| Possible Cause | Suggested Solution |
| Incomplete Cleavage | - Increase the cleavage time (e.g., from 2 hours to 4 hours). - Use a larger volume of cleavage cocktail to ensure complete swelling and exposure of all cleavage sites. - Perform a test cleavage on a small amount of resin to optimize the cleavage time. - For difficult-to-cleave peptides, consider a more robust cleavage cocktail (see protocols below). |
| Premature Cleavage | - If using a highly acid-labile linker, ensure no acidic reagents are used during synthesis cycles. - Verify the stability of your specific PEG linker to the deprotection conditions. |
| Peptide Precipitation in Cleavage Cocktail | - Some hydrophobic peptides may precipitate in the cleavage cocktail. After filtration of the resin, check the resin for precipitated peptide. If present, wash the resin with a solvent that will dissolve the peptide (e.g., neat TFA or DCM) and combine with the filtrate. |
| Side Reactions During Cleavage | - Ensure the cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)) to prevent re-attachment of protecting groups to sensitive residues like Trp, Met, or Cys. |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling on PEG Resins
This qualitative test detects free primary amines on the resin, indicating incomplete coupling.
Reagents:
-
Solution A: 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Solution C: 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Withdraw a small sample of resin beads (10-15 beads) after the coupling step and wash thoroughly with DMF and then ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the tube at 110-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Yellow/Colorless: Complete coupling.
-
Blue/Purple: Incomplete coupling. Recouple the amino acid.
-
Protocol 2: Test Cleavage of Peptide from PEG Resin
Perform a small-scale cleavage to optimize conditions before committing the entire batch of resin.
Procedure:
-
Withdraw a small, known amount of dried peptide-resin (e.g., 10-20 mg).
-
Place the resin in a microcentrifuge tube.
-
Add a small volume of the appropriate cleavage cocktail (e.g., 200-400 µL). A standard cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Allow the cleavage to proceed at room temperature for a set amount of time (e.g., 2 hours).
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Dissolve the peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and analyze by HPLC and Mass Spectrometry to determine the yield and purity.
Visualizations
References
side reactions of Fmoc-NH-PEG6-alcohol and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG6-alcohol. The information provided is intended to help users anticipate and mitigate potential side reactions, ensuring the successful application of this versatile linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It comprises a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a six-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol. The Fmoc group provides a base-labile protecting group for the amine, making it suitable for solid-phase peptide synthesis (SPPS) and other applications where controlled amine reactivity is required. The hydrophilic PEG linker enhances solubility and provides a flexible spacer. The terminal alcohol can be further functionalized, for example, by oxidation to an aldehyde or coupling to a carboxylic acid. It is commonly used in bioconjugation, drug delivery, and the synthesis of antibody-drug conjugates (ADCs).[1]
Q2: What are the main reactive sites on this compound that can lead to side reactions?
There are three primary sites for potential side reactions:
-
The Fmoc protecting group: The process of removing the Fmoc group (deprotection) can lead to several side reactions, particularly in the context of peptide synthesis.
-
The PEG linker: The polyethylene glycol chain can be susceptible to degradation under certain conditions.
-
The terminal alcohol: The primary alcohol is a functional group that can undergo various chemical transformations, some ofwhich may be unintended.
Troubleshooting Guide: Side Reactions Involving the Fmoc Group
The most common side reactions associated with the Fmoc group occur during its removal, which is typically achieved using a base, most commonly piperidine.
Issue 1: Aspartimide Formation
-
Symptoms: You observe an unexpected mass loss of 18 Da in your final product, corresponding to the loss of a water molecule. HPLC analysis may show a new peak eluting close to your desired product.
-
Root Cause: This side reaction is prevalent in solid-phase peptide synthesis when an aspartic acid (Asp) residue is present in the peptide chain. The backbone amide nitrogen attacks the side-chain ester of the aspartic acid, forming a cyclic imide. This is particularly problematic for Asp-Gly and Asp-Ser sequences. While this compound itself does not contain an aspartic acid residue, this is a critical consideration when it is used in peptide synthesis.
-
How to Avoid:
-
Use a less basic deprotection reagent: Substitute piperidine with a weaker base like piperazine or a sterically hindered base. A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine has been shown to be effective.[2][3]
-
Add an acidic additive: The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid to the deprotection solution can buffer the basicity and reduce aspartimide formation.[4]
-
Reduce deprotection time and temperature: Minimize the exposure of the peptide to basic conditions.
-
Issue 2: Diketopiperazine (DKP) Formation
-
Symptoms: Significant loss of product, especially when synthesizing a dipeptide on the resin.
-
Root Cause: The N-terminal dipeptide can cyclize to form a diketopiperazine, which is then cleaved from the resin. This is particularly common for sequences containing proline or glycine.
-
How to Avoid:
-
Use pre-formed dipeptides: Couple the problematic dipeptide sequence as a single unit.
-
Use a resin with a sterically hindered linker: 2-chlorotrityl chloride resin can suppress DKP formation.
-
Issue 3: Racemization
-
Symptoms: Your final product shows a loss of stereochemical purity, often observed as peak broadening or splitting in chiral HPLC analysis.
-
Root Cause: The basic conditions of Fmoc deprotection can lead to the epimerization of optically active amino acids, particularly at the C-terminus or for sensitive residues like cysteine and histidine.
-
How to Avoid:
-
Use milder deprotection conditions: As with aspartimide formation, using weaker bases or adding HOBt can reduce the risk of racemization.
-
Optimize coupling reagents: Use coupling reagents that minimize racemization, such as those based on HOBt or OxymaPure.
-
Quantitative Comparison of Fmoc Deprotection Reagents
| Deprotection Reagent | Concentration | Aspartimide Formation | DKP Formation | Racemization | Notes |
| Piperidine | 20% in DMF | High risk | Moderate risk | Moderate risk | Standard but prone to side reactions. |
| Piperazine | 10% in DMF/Ethanol | Lower risk | Lower risk | Lower risk | Less basic and nucleophilic than piperidine.[5] |
| 4-Methylpiperidine | 20% in DMF | Similar to piperidine | Similar to piperidine | Similar to piperidine | Offers similar kinetics to piperidine with potential handling advantages. |
| DBU/Piperazine | 2% DBU, 5% Piperazine in DMF | Low risk | Low risk | Low risk | A rapid and efficient alternative to piperidine. |
| Piperidine with HOBt | 20% Piperidine, 0.1M HOBt in DMF | Reduced risk | Reduced risk | Reduced risk | HOBt acts as a buffer to moderate basicity. |
Troubleshooting Guide: Side Reactions Involving the PEG Linker and Terminal Alcohol
The polyethylene glycol (PEG) chain in this compound is generally stable, but can undergo degradation under certain conditions. The terminal alcohol also presents a site for potential unwanted reactions.
Issue 1: Oxidation of the PEG Linker or Terminal Alcohol
-
Symptoms: You observe unexpected byproducts with an increase in mass, potentially corresponding to the addition of oxygen atoms. This can manifest as the formation of aldehydes, carboxylic acids, or other oxidation products.
-
Root Cause: PEG chains can be susceptible to oxidation, which can be initiated by exposure to strong oxidizing agents, metal ions, or even auto-oxidation in the presence of oxygen, especially at elevated temperatures or upon exposure to light. The primary alcohol terminus is particularly susceptible to oxidation to an aldehyde and then a carboxylic acid.
-
How to Avoid:
-
Use inert atmosphere: When working with reagents or conditions that could promote oxidation, perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid strong oxidizing agents: Be mindful of the reagents used in subsequent reaction steps. If oxidation of the terminal alcohol is not the desired outcome, avoid reagents like chromium oxides or permanganates.
-
Protect the terminal alcohol: If the terminal alcohol is not the intended site of reaction, it can be protected with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether. These can be selectively removed later.
-
Store properly: Store this compound and its derivatives in a cool, dark place, and under an inert atmosphere if possible, to minimize auto-oxidation.
-
Issue 2: Unwanted Etherification or Acylation of the Terminal Alcohol
-
Symptoms: You observe the formation of byproducts with a mass corresponding to the addition of an alkyl or acyl group to your molecule.
-
Root Cause: The terminal alcohol is nucleophilic and can react with electrophiles. For instance, in the presence of a strong base and an alkyl halide, an ether linkage can be formed (Williamson ether synthesis). Similarly, reaction with an acyl halide or anhydride will lead to ester formation.
-
How to Avoid:
-
Protect the terminal alcohol: As with oxidation, protecting the alcohol group is the most effective way to prevent these side reactions if the alcohol is not the intended reactive site.
-
Control reaction conditions: Avoid strongly basic conditions in the presence of potential alkylating agents. If acylation is a concern, avoid the use of acylating agents without a specific intention to modify the alcohol.
-
Choose orthogonal chemistries: When planning a multi-step synthesis, select reaction conditions and protecting groups that are "orthogonal" – meaning that the conditions for one reaction do not affect other functional groups.
-
Experimental Protocols
Protocol 1: Fmoc Deprotection using Piperazine to Minimize Side Reactions
This protocol is recommended for substrates that are sensitive to piperidine-induced side reactions.
-
Resin Swelling: Swell the resin-bound substrate in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 10% (w/v) piperazine in a 9:1 mixture of DMF and ethanol. For sequences particularly prone to aspartimide formation, 0.1 M HOBt can be added to this solution.
-
Deprotection Reaction: Drain the swelling solvent from the resin. Add the piperazine deprotection solution to the resin and agitate gently for 20-30 minutes at room temperature.
-
Monitoring: Monitor the completion of the deprotection reaction using a qualitative test such as the Kaiser test or by UV-Vis spectroscopy of the filtrate to detect the dibenzofulvene-piperazine adduct.
-
Washing: Once the deprotection is complete, drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperazine and the adduct.
Protocol 2: Selective Oxidation of the Terminal Alcohol to an Aldehyde
This protocol allows for the conversion of the terminal alcohol to a reactive aldehyde for subsequent conjugation (e.g., via reductive amination).
-
Fmoc Deprotection: If the amine is to be deprotected first, follow a standard Fmoc deprotection protocol. Ensure the deprotection reagents are thoroughly washed away.
-
Oxidation Reagent: Use a mild and selective oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation.
-
Reaction Setup (using DMP):
-
Dissolve the this compound (or its deprotected amine counterpart) in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add 1.1-1.5 equivalents of Dess-Martin periodinane in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Reaction Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the resulting aldehyde by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Comparison of side reactions during Fmoc deprotection.
Caption: Potential side reactions of the terminal alcohol.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. Oxidation of polyethylene glycols by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ADC Stability with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of Antibody-Drug Conjugates (ADCs) using optimized Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A PEG linker is a hydrophilic spacer that connects the antibody to the cytotoxic payload in an ADC.[1][2] Its main functions are to:
-
Enhance Solubility and Reduce Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility.[1][3][4] The hydrophilic nature of PEG linkers helps to counteract this, improving the overall solubility and stability of the ADC.
-
Improve Pharmacokinetics (PK): PEGylation can increase the hydrodynamic size of the ADC, which reduces its clearance from the bloodstream and extends its circulation half-life. This prolonged exposure can lead to greater accumulation of the ADC in tumor tissues.
-
Enable Higher Drug-to-Antibody Ratios (DARs): By mitigating aggregation issues associated with hydrophobic payloads, PEG linkers allow for the attachment of a higher number of drug molecules per antibody, potentially increasing the ADC's potency.
Q2: What is the difference between monodisperse and polydisperse PEG linkers, and which is preferred for ADCs?
-
Monodisperse PEG linkers have a single, defined molecular weight and a precise number of PEG units. This uniformity leads to more homogeneous ADCs with improved batch-to-batch reproducibility and safety profiles.
-
Polydisperse PEG linkers are a mixture of PEG chains with a range of molecular weights. This can result in a heterogeneous mixture of ADCs, making characterization and manufacturing more challenging.
For these reasons, monodisperse PEG linkers are generally preferred for the development of well-defined and consistent ADCs.
Q3: How does the length of the PEG linker impact ADC performance?
The length of the PEG chain is a critical parameter that can be optimized to fine-tune the properties of an ADC.
-
Longer PEG chains generally lead to increased hydrophilicity, which can further reduce aggregation and improve pharmacokinetics. However, excessively long chains may lead to steric hindrance, potentially affecting the antibody's binding to its target or the payload's cytotoxic activity.
-
Shorter PEG chains may have less of an impact on steric hindrance but might not be as effective at solubilizing highly hydrophobic payloads.
Studies have shown that a PEG length of at least eight units (PEG8) can be a critical threshold for minimizing plasma clearance and improving the ADC's exposure and tolerability. Ultimately, the optimal PEG linker length is dependent on the specific antibody, payload, and target, requiring empirical testing for each new ADC construct.
Q4: What are the common causes of low yield and aggregation during ADC synthesis with PEG linkers?
Low yield and aggregation are common challenges in ADC development. Key contributing factors include:
-
Payload Hydrophobicity: Despite the use of PEG linkers, highly hydrophobic payloads can still drive aggregation, especially at high DARs.
-
Suboptimal Conjugation Conditions: Factors such as pH, temperature, and reaction time can significantly impact conjugation efficiency and ADC stability.
-
Inefficient Purification: The purification process to remove unconjugated antibodies, free payload, and aggregates can lead to product loss.
-
Linker Instability: The chemical bonds within the linker may not be completely stable under conjugation or storage conditions, leading to premature drug release.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Detected by Size Exclusion Chromatography (SEC)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Hydrophilicity of the Linker | Consider using a longer PEG linker (e.g., PEG12, PEG24) to better shield the hydrophobic payload. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the overall hydrophobicity of the ADC. Experiment with a lower target DAR to find a balance between potency and stability. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Screen different buffer systems (e.g., phosphate, citrate, histidine) and pH values to identify conditions that minimize aggregation. |
| Stress During Manufacturing/Storage | Avoid repeated freeze-thaw cycles and exposure to high temperatures, as these can induce aggregation. |
Issue 2: Low Drug-to-Antibody Ratio (DAR) Determined by Hydrophobic Interaction Chromatography (HIC)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Conjugation Reaction | Optimize conjugation parameters such as the molar ratio of linker-payload to antibody, reaction time, and temperature. |
| Steric Hindrance from the PEG Linker | A very long PEG chain might sterically hinder the conjugation reaction. If using a long linker, ensure the reaction conditions are optimized for a longer duration or consider a slightly shorter PEG chain. |
| Instability of the Linker-Payload | Verify the stability of the linker-payload construct under the conjugation conditions. Premature cleavage of the payload will result in a lower DAR. |
Data Presentation: Impact of PEG Linker Length on ADC Properties
The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC parameters.
Table 1: Effect of PEG Linker Length on ADC Aggregation and Hydrophilicity
| Linker | PEG Units | Aggregation (%) | HIC Retention Time (min) |
| Control | 0 | 15.2 | 25.8 |
| PEG4 | 4 | 8.5 | 22.1 |
| PEG8 | 8 | 4.1 | 18.7 |
| PEG12 | 12 | 2.3 | 16.5 |
| PEG24 | 24 | <1 | 14.2 |
Data compiled from representative preclinical studies. Actual values may vary depending on the specific ADC and experimental conditions.
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics
| Linker | PEG Units | Plasma Clearance (mL/day/kg) | Half-life (t½, hours) |
| Control | 0 | 25.8 | 120 |
| PEG4 | 4 | 20.1 | 150 |
| PEG8 | 8 | 15.3 | 185 |
| PEG12 | 12 | 14.8 | 190 |
| PEG24 | 24 | 14.5 | 195 |
Data compiled from representative preclinical studies. Actual values may vary depending on the specific ADC and experimental conditions.
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| Linker | PEG Units | Tumor Growth Inhibition (%) |
| Control | 0 | 45 |
| PEG4 | 4 | 60 |
| PEG8 | 8 | 75 |
| PEG12 | 12 | 80 |
| PEG24 | 24 | 82 |
Data compiled from representative preclinical studies in xenograft models. Actual values may vary depending on the tumor model, dosage, and other experimental factors.
Experimental Protocols
Protocol 1: ADC Synthesis and Purification
-
Antibody Reduction (for Cysteine Conjugation):
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent (e.g., TCEP) at a specific molar excess.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Add the PEG-linker-payload construct to the reduced antibody solution at a defined molar ratio.
-
Incubate at room temperature or 4°C for 1-4 hours.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent (e.g., N-acetylcysteine).
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and aggregates.
-
Alternatively, use protein A chromatography followed by buffer exchange.
-
Protocol 2: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates.
-
Instrumentation: A liquid chromatography system with a UV detector.
-
Column: A size-exclusion column suitable for protein separations (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as 150 mM sodium phosphate, pH 7.0.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Monitor the eluent at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and high molecular weight species.
-
Calculate the percentage of each species.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate ADC species with different DARs based on their hydrophobicity.
-
Instrumentation: A liquid chromatography system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase:
-
Buffer A: High salt concentration (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Buffer B: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Procedure:
-
Equilibrate the HIC column with Buffer A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Buffer A to 100% Buffer B to elute the ADC species.
-
Monitor the eluent at 280 nm.
-
The different peaks correspond to ADCs with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.
-
Visualizations
References
Technical Support Center: Purification of Fmoc-NH-PEG6-Alcohol Labeled Peptides
Welcome to the technical support center for the purification of Fmoc-NH-PEG6-alcohol labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the purification of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound labeled peptides?
The primary challenges in purifying this compound labeled peptides stem from a combination of factors:
-
Hydrophobicity: The Fmoc (9-fluorenylmethyloxycarbonyl) group is highly hydrophobic, which can lead to strong retention on reversed-phase HPLC columns, potentially causing peak broadening and poor resolution. This hydrophobicity can also induce peptide aggregation.[1]
-
PEG Linker Properties: The short, six-unit polyethylene glycol (PEG) chain introduces hydrophilicity, which can modulate the overall properties of the peptide. This can sometimes lead to complex chromatographic behavior that is different from the unlabeled peptide.
-
C-terminal Alcohol: The C-terminal alcohol group can influence the peptide's polarity and interaction with the stationary phase, requiring adjustments to standard purification protocols designed for peptides with a C-terminal carboxylic acid.
-
Synthesis-Related Impurities: Standard solid-phase peptide synthesis (SPPS) can generate a variety of impurities, including deletion sequences, truncated peptides, and byproducts from side-chain protecting groups, all of which need to be separated from the target molecule.
Q2: Which purification techniques are most suitable for this compound labeled peptides?
The most common and effective purification methods for these types of modified peptides are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used technique due to its high resolving power for separating peptides based on hydrophobicity.[] Careful optimization of the mobile phase gradient is crucial for success.
-
Size-Exclusion Chromatography (SEC): SEC can be useful for removing small molecule impurities, such as excess PEG linker or cleavage reagents, and for separating peptide aggregates from the monomeric form.[][3]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge and can be a valuable orthogonal technique to RP-HPLC, especially for removing impurities with different charge characteristics.[]
Q3: How does the this compound modification affect the peptide's behavior in RP-HPLC?
The Fmoc group significantly increases the hydrophobicity of the peptide, leading to longer retention times on C18 or C8 columns. The PEG6-alcohol moiety adds a hydrophilic component, which can slightly decrease the retention time compared to a similar peptide with just the Fmoc group. The overall effect will depend on the amino acid sequence of the peptide itself. The presence of the PEG linker can also sometimes lead to broader peaks due to the conformational flexibility of the PEG chain.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your this compound labeled peptide.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Solubility of Crude Peptide | The Fmoc group and/or hydrophobic peptide sequence can lead to aggregation and poor solubility in aqueous buffers. | 1. Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase. 2. Briefly sonicate the sample to help break up aggregates. 3. Consider using a mobile phase with a higher initial organic solvent concentration. |
| Broad or Tailing Peaks in RP-HPLC | - Sub-optimal gradient slope. - Secondary interactions with the stationary phase. - Column overload. - Peptide aggregation on the column. | 1. Optimize the Gradient: Use a shallower gradient around the elution point of your peptide to improve resolution. 2. Adjust Mobile Phase Additives: Ensure the presence of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% to minimize secondary interactions. 3. Reduce Sample Load: Inject a smaller amount of your peptide onto the column. 4. Increase Column Temperature: Running the purification at a slightly elevated temperature (e.g., 40-60°C) can sometimes reduce aggregation and improve peak shape. |
| Co-elution of Impurities | The impurities have similar hydrophobicity to the target peptide. | 1. Change Stationary Phase: If using a C18 column, try a C8 or a phenyl-hexyl column to alter the selectivity of the separation. 2. Modify the Mobile Phase: Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different ion-pairing agent. 3. Employ an Orthogonal Technique: Use a secondary purification step like ion-exchange chromatography (IEX) to separate impurities based on charge. |
| Low Recovery of the Peptide | - Irreversible adsorption to the column. - Precipitation on the column. - Aggregation. | 1. Check Solubility: Ensure your peptide is soluble in the mobile phase conditions. 2. Column Conditioning: Properly equilibrate the column before injection. 3. Add Organic Modifiers to Sample: Dissolving the sample in a solution containing a small amount of organic solvent can help prevent precipitation upon injection. 4. Use a Different Column: Some peptides may have a high affinity for certain stationary phases. Trying a different brand or type of column may help. |
| Presence of Unreacted PEG Linker | Incomplete reaction or inefficient removal of excess linker. | 1. Size-Exclusion Chromatography (SEC): A desalting column (e.g., G-25) can effectively separate the much smaller unreacted linker from the larger peptide. 2. Dialysis/Ultrafiltration: Using a membrane with a low molecular weight cutoff (MWCO), such as 1 kDa, can remove the small PEG linker. |
Experimental Protocols
General Protocol for RP-HPLC Purification
This protocol provides a starting point for the purification of an this compound labeled peptide. Optimization will be required based on the specific properties of your peptide.
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal volume of DMSO or DMF.
-
Dilute the dissolved peptide with Mobile Phase A (see below) to the desired injection concentration. The final concentration of the organic solvent from the initial dissolution should be low enough to not significantly affect the initial binding to the column.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
HPLC System: A preparative or semi-preparative HPLC system.
-
Column: A reversed-phase C18 column is a good starting point. Dimensions will depend on the amount of peptide to be purified (e.g., 10 x 250 mm for mg scale).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Method:
-
Flow Rate: Dependent on column dimensions (e.g., 4 mL/min for a 10 mm ID column).
-
Detection: UV absorbance at 220 nm and 280 nm (if the peptide contains Trp or Tyr residues). The Fmoc group also absorbs at around 265 nm and 300 nm.
-
Gradient Program (Scouting Run):
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B (re-equilibration)
-
-
Gradient Program (Optimized Run): Based on the retention time from the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution. For example, if the peptide elutes at 50% B, a gradient of 30-70% B over 40 minutes might be appropriate.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Logical Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting a suitable purification strategy.
Troubleshooting Logic for Common RP-HPLC Issues
Caption: Troubleshooting guide for common RP-HPLC purification problems.
References
Technical Support Center: Enhancing Hydrophobic Drug Solubility with PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the PEGylation of hydrophobic drugs for solubility enhancement.
Troubleshooting Guide
This section addresses common issues encountered during the PEGylation of hydrophobic drugs, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my PEGylated drug conjugate showing low aqueous solubility?
Possible Causes:
-
Incomplete PEGylation Reaction: The hydrophobic drug may not have been sufficiently conjugated with the hydrophilic PEG polymer.
-
Inappropriate PEG Chain Length: The chosen polyethylene glycol (PEG) chain may be too short to provide adequate hydrophilicity to the drug molecule.[1]
-
Drug Aggregation: The hydrophobic nature of the drug may still lead to aggregation despite PEGylation.[2]
-
Incorrect pH or Buffer Conditions: The pH of the aqueous solution can significantly impact the ionization and solubility of the drug-PEG conjugate.[3]
Recommended Solutions:
-
Optimize Reaction Conditions: Ensure the PEGylation reaction goes to completion by optimizing the molar ratio of PEG to the drug, reaction time, and temperature.[3]
-
Select a Longer PEG Chain: Experiment with longer PEG chains (e.g., 2 kDa, 5 kDa, 10 kDa) to increase the hydrophilic shield around the drug.[4]
-
Characterize the Conjugate: Use techniques like Size-Exclusion Chromatography (SEC) and Mass Spectrometry (MS) to confirm successful PEGylation and assess the purity of the conjugate.
-
Adjust Formulation pH: Evaluate the solubility of the PEGylated drug across a range of pH values to identify the optimal condition for dissolution.
-
Incorporate Solubilizing Excipients: Consider the use of co-solvents or surfactants in the formulation to further enhance solubility.
Q2: How can I minimize the batch-to-batch variability in my PEGylation process?
Possible Causes:
-
Inconsistent Reaction Parameters: Variations in temperature, pH, and reaction time can lead to inconsistent degrees of PEGylation.
-
Reagent Quality: The purity and reactivity of the activated PEG reagent can vary between batches.
-
Purification Method: Inconsistent purification can result in varying levels of unreacted drug and PEG in the final product.
Recommended Solutions:
-
Standardize Protocols: Strictly adhere to a validated and standardized experimental protocol for all batches.
-
Use High-Quality Reagents: Source activated PEG from a reputable supplier and ensure proper storage to maintain its reactivity.
-
Implement Robust Purification: Utilize reliable purification techniques like SEC or Ion Exchange Chromatography (IEX) to isolate the desired PEGylated species.
-
Thorough Characterization: Characterize each batch using analytical methods like HPLC, SEC, and MS to ensure consistency in the degree of PEGylation and purity.
Q3: My PEGylated drug is showing reduced biological activity. What can I do?
Possible Causes:
-
Steric Hindrance: The PEG chain may be attached at or near the active site of the drug, sterically hindering its interaction with its target.
-
Altered Pharmacokinetics: PEGylation can change the drug's distribution and clearance profile, potentially reducing its concentration at the site of action.
Recommended Solutions:
-
Site-Specific PEGylation: Employ site-specific conjugation techniques to attach the PEG chain to a region of the drug molecule that is distant from the active site.
-
Use a Linker: Introduce a cleavable linker between the drug and the PEG chain that can release the active drug at the target site.
-
Optimize PEG Size: Experiment with different PEG molecular weights. A smaller PEG chain might be sufficient to improve solubility without significantly impacting activity.
-
Conduct In-Vitro and In-Vivo Activity Assays: Thoroughly evaluate the biological activity of the PEGylated drug compared to the parent drug to understand the impact of PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which PEGylation increases the solubility of hydrophobic drugs?
PEGylation enhances the solubility of hydrophobic drugs primarily by covalently attaching the highly hydrophilic and water-soluble PEG polymer chains to the drug molecule. This process creates a "hydrophilic shell" around the hydrophobic drug, which increases its hydrodynamic volume and masks its hydrophobicity, thereby improving its solubility in aqueous environments.
Q2: What are the key factors to consider when selecting a PEG reagent for my hydrophobic drug?
Key factors include the molecular weight of the PEG, the type of reactive functional group for conjugation (e.g., NHS ester, maleimide, aldehyde), and the architecture of the PEG (linear or branched). The choice will depend on the functional groups available on your drug molecule, the desired degree of PEGylation, and the required solubility enhancement.
Q3: How do I determine the optimal degree of PEGylation for my drug?
The optimal degree of PEGylation is a balance between achieving the desired increase in solubility and maintaining the biological activity of the drug. This is typically determined empirically by synthesizing conjugates with varying PEG-to-drug molar ratios and evaluating their solubility and in-vitro activity.
Q4: What are the common analytical techniques used to characterize PEGylated drugs?
Common analytical techniques include:
-
Size-Exclusion Chromatography (SEC): To separate PEGylated conjugates from unreacted drug and PEG, and to assess the size and heterogeneity of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): For purity analysis and quantification.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the precise number of attached PEG chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the conjugate and confirm the site of PEG attachment.
Q5: Can PEGylation lead to immunogenicity?
Yes, in some cases, the immune system can recognize PEG as foreign and generate anti-PEG antibodies. This can lead to accelerated clearance of the PEGylated drug from the bloodstream and potentially cause hypersensitivity reactions. The risk of an immune response can be influenced by the PEG size, structure, and the dosing regimen.
Data Presentation
Table 1: Effect of PEG Molecular Weight on the Aqueous Solubility of a Model Hydrophobic Drug (Simvastatin)
| Formulation | Drug:Polymer Ratio | Saturated Solubility (µg/mL) |
| Intact Simvastatin | - | 8.74 |
| Physical Mixture (Simvastatin + PEG 12000) | - | 8.88 |
| Solid Dispersion (Simvastatin:PEG 6000) | 1:7 | - |
| Solid Dispersion (Simvastatin:PEG 12000) | 1:7 | 24.83 |
| Solid Dispersion (Simvastatin:PEG 20000) | 1:7 | - |
Data adapted from a study on the effect of PEG molecular weights on the dissolution of simvastatin. The results indicate a significant increase in solubility for the solid dispersion with PEG 12000 compared to the intact drug.
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Hydrophobic Small Molecule Drug with an Amine Group
Materials:
-
Hydrophobic drug with a primary amine group
-
mPEG-NHS ester (methoxy-polyethylene glycol-N-hydroxysuccinimide ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Purification system (e.g., SEC or preparative HPLC)
-
Analytical instruments (e.g., HPLC, MS)
Methodology:
-
Dissolution: Dissolve the hydrophobic drug in a minimal amount of anhydrous DMF or DMSO.
-
Addition of Base: Add 2-3 molar equivalents of TEA or DIPEA to the drug solution to act as a base.
-
Addition of PEG Reagent: In a separate vial, dissolve the mPEG-NHS ester (1-1.5 molar equivalents) in anhydrous DMF or DMSO. Add this solution dropwise to the drug solution while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours with continuous stirring. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.
-
Quenching: Once the reaction is complete, quench any unreacted mPEG-NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
-
Purification: Purify the PEGylated drug conjugate from unreacted starting materials and byproducts using an appropriate chromatographic technique such as SEC or preparative HPLC.
-
Characterization: Characterize the purified conjugate to confirm its identity, purity, and degree of PEGylation using techniques like HPLC, MS, and NMR.
Protocol 2: Determination of Aqueous Solubility of a PEGylated Drug
Materials:
-
Lyophilized PEGylated drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials or microcentrifuge tubes
-
Shaker or rotator
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of the lyophilized PEGylated drug to a known volume of PBS (pH 7.4) in a vial.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15-30 minutes to pellet the undissolved drug.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with PBS to a concentration that falls within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved drug in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC with a standard curve).
-
Calculation: Calculate the saturated solubility of the PEGylated drug in mg/mL or µg/mL, taking into account the dilution factor.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Solubility of PEGylated Drugs
Caption: Troubleshooting workflow for low solubility of PEGylated drugs.
Diagram 2: General Experimental Workflow for PEGylation of a Hydrophobic Drug
Caption: General experimental workflow for PEGylation of a hydrophobic drug.
References
Technical Support Center: The Impact of PEG Linker Length on Bioconjugate Stability
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the impact of Polyethylene Glycol (PEG) linker length on the stability of bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a bioconjugate?
A1: PEG linkers are versatile spacers used in bioconjugation to connect a biomolecule (like an antibody or protein) to another molecule, such as a drug or imaging agent.[1][2] Their primary roles include enhancing the solubility and stability of the bioconjugate, reducing immunogenicity, and prolonging its circulation half-life in the body.[1][3][4] The hydrophilic nature of PEG helps to shield the bioconjugate from enzymatic degradation and recognition by the immune system.
Q2: How does the length of the PEG linker affect the overall stability of a bioconjugate?
A2: The length of the PEG chain is a critical factor that influences the physicochemical and biological properties of a bioconjugate. Generally, longer PEG chains provide a greater "stealth" effect, which can lead to increased stability, longer circulation half-life, and reduced immunogenicity. However, excessively long PEG chains can also introduce steric hindrance, which might decrease the biological activity of the conjugated molecule. Conversely, shorter PEG linkers may result in better stability by keeping the payload closer to the antibody's protective steric shield, but they may not be as effective at improving solubility, especially for hydrophobic payloads.
Q3: Can the PEG linker length influence the solubility and aggregation of my bioconjugate?
A3: Yes, the length of the PEG linker has a significant impact on the solubility and aggregation of bioconjugates, particularly those carrying hydrophobic payloads. Longer PEG chains are generally more effective at increasing the hydrophilicity of the conjugate, which can prevent aggregation and improve stability in aqueous solutions. The PEG chain can mask hydrophobic regions on the protein surface, thereby preventing the formation of aggregates.
Q4: Is there an "optimal" PEG linker length for all bioconjugates?
A4: There is no single "optimal" PEG linker length that works for all applications. The ideal length depends on a variety of factors, including the specific antibody, the properties of the payload (e.g., hydrophobicity), and the intended therapeutic application. A systematic experimental approach is often necessary to determine the most effective PEG linker length for a particular bioconjugate.
Troubleshooting Guide
Issue 1: My bioconjugate is showing signs of aggregation after conjugation and purification.
-
Question: I've noticed precipitation and the formation of high molecular weight species in my bioconjugate preparation. What could be the cause and how can I fix it?
-
Answer: Aggregation is a common issue, often caused by the increased hydrophobicity of the bioconjugate, especially when dealing with hydrophobic drug payloads. The length of your PEG linker might be insufficient to counteract these hydrophobic interactions.
-
Troubleshooting Steps:
-
Increase PEG Linker Length: Consider using a longer PEG linker. Longer PEG chains can more effectively shield the hydrophobic payload and the protein surface, improving solubility and reducing aggregation.
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the overall hydrophobicity of the bioconjugate. If possible, reducing the DAR might mitigate aggregation.
-
Formulation Buffer Optimization: Ensure the pH and ionic strength of your formulation buffer are optimal for the stability of your specific bioconjugate.
-
Analytical Characterization: Use Size-Exclusion Chromatography (SEC) to quantify the extent of aggregation.
-
-
Issue 2: The biological activity of my bioconjugate is significantly lower than expected.
-
Question: My in vitro cell-based assays show a dramatic decrease in the potency of my bioconjugate compared to the unconjugated payload. Why is this happening?
-
Answer: A significant loss of biological activity can be due to steric hindrance caused by the PEG linker. The PEG chain might be blocking the binding site of the antibody or preventing the payload from interacting with its target.
-
Troubleshooting Steps:
-
Decrease PEG Linker Length: A shorter PEG linker can reduce steric hindrance and may restore biological activity. However, be mindful of the potential trade-off with solubility and aggregation.
-
Change Conjugation Site: The location of PEGylation on the protein can influence its impact on activity. If possible, explore different conjugation sites that are further away from the active or binding sites.
-
Use Branched vs. Linear PEG: Branched PEG linkers can offer a more compact structure for the same molecular weight, which might reduce steric hindrance in some cases while still providing good shielding.
-
Activity Assays: Perform in vitro activity assays with a panel of bioconjugates with varying PEG linker lengths to identify the optimal balance between stability and activity.
-
-
Issue 3: My bioconjugate has a shorter than expected in vivo half-life.
-
Question: Pharmacokinetic studies in animal models show rapid clearance of my bioconjugate from circulation. I expected the PEG linker to prolong its half-life. What's going on?
-
Answer: While PEGylation generally increases half-life, a PEG linker that is too short may not provide sufficient hydrodynamic radius to prevent rapid renal clearance. Additionally, if the bioconjugate is unstable and aggregates in vivo, it can be quickly cleared by the reticuloendothelial system.
-
Troubleshooting Steps:
-
Increase PEG Linker Length: Longer PEG chains lead to a larger hydrodynamic size, which generally reduces renal clearance and prolongs circulation time.
-
Assess In Vivo Stability: Ensure that the bioconjugate is not aggregating in vivo. This can be indirectly assessed by analyzing plasma samples over time using SEC.
-
Pharmacokinetic Studies: Conduct comparative pharmacokinetic studies with bioconjugates having different PEG linker lengths to determine the effect on half-life, clearance, and area under the curve (AUC).
-
-
Quantitative Data Summary
The following tables summarize the general trends and quantitative data observed regarding the impact of PEG linker length on key bioconjugate properties.
Table 1: Qualitative Comparison of Different PEG Linker Lengths
| Feature | Short PEG Linkers (e.g., PEG2-PEG12) | Long PEG Linkers (e.g., PEG24 and above) |
| Solubility Enhancement | Moderate | High |
| Aggregation Prevention | Moderate | High |
| Steric Hindrance | Low | High |
| In Vivo Half-Life | Shorter | Longer |
| Potential for Immunogenicity | Higher | Lower |
| Biological Activity | Generally higher | Potentially lower due to steric hindrance |
Table 2: Example Quantitative Impact of PEG Linker Length on In Vitro Cytotoxicity
| Bioconjugate | PEG Linker Length | Relative Fold Reduction in Cytotoxicity (IC50) | Reference |
| Affibody-Drug Conjugate | No PEG | 1 (Baseline) | |
| Affibody-Drug Conjugate | 4 kDa PEG | 4.5-fold | |
| Affibody-Drug Conjugate | 10 kDa PEG | 22-fold |
Experimental Protocols
Protocol 1: Assessment of Bioconjugate Aggregation using Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in a bioconjugate sample.
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a validated mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate (e.g., 0.5 mL/min).
-
Sample Preparation: Dilute the bioconjugate sample to a concentration within the linear range of the detector (e.g., 1 mg/mL).
-
Injection: Inject a fixed volume of the sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the eluent using a UV detector at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main peak (monomer), and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total integrated area.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a bioconjugate on a target cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the bioconjugates with different PEG linker lengths and a non-PEGylated control.
-
Cell Treatment: Treat the cells with the serially diluted bioconjugates.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a suitable assay, such as MTT or CellTiter-Glo.
-
Data Analysis: Plot the cell viability against the logarithm of the bioconjugate concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each conjugate.
Visualizations
Caption: Experimental workflow for selecting the optimal PEG linker length.
Caption: Relationship between PEG linker length and bioconjugate properties.
References
Technical Support Center: Characterization of Heterogeneous PEGylated Proteins
Welcome to the technical support center for analytical challenges in characterizing heterogeneous PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What makes the characterization of PEGylated proteins so challenging?
A1: The primary challenge lies in the inherent heterogeneity of the PEGylated product.[1][2][3] This heterogeneity arises from several factors:
-
Degree of PEGylation: Proteins can have a variable number of polyethylene glycol (PEG) chains attached.[1][4]
-
Positional Isomers: PEGylation can occur at different sites on the protein, such as the N-terminus or amino acid residues like lysine.
-
Polydispersity of PEG: The PEG polymer itself is often a mixture of molecules with a distribution of molecular weights.
-
Structural Changes: The attachment of PEG can alter the protein's conformation, size, and surface charge, further complicating analysis.
Q2: What are the most common analytical techniques used for characterizing PEGylated proteins?
A2: A multi-faceted approach employing several orthogonal techniques is typically required for comprehensive characterization. The most common methods include:
-
Mass Spectrometry (MS): Used for determining the average molecular weight, degree of PEGylation, and identifying PEGylation sites. Techniques like MALDI-TOF MS and ESI-MS are frequently employed.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which is significantly increased by PEGylation. It is effective for separating PEGylated proteins from the native protein and low molecular weight impurities.
-
Ion Exchange Chromatography (IEC): Separates proteins based on their surface charge, which is altered by the shielding effect of PEG chains. This technique can be used to separate positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can either increase or decrease the protein's hydrophobicity, allowing for separation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique used for separating different PEGylated forms and for peptide mapping to identify PEGylation sites.
Q3: How can I quantify the degree of PEGylation?
A3: Quantifying the degree of PEGylation can be achieved through several methods:
-
Mass Spectrometry: By comparing the mass of the PEGylated protein to the native protein, the average number of attached PEG chains can be determined.
-
Chromatographic Techniques: The relative peak areas in chromatograms from techniques like IEC or RP-HPLC can be used to quantify the different PEGylated species.
-
Fluorescence-based assays: Labeling the protein with a fluorescent dye and measuring the change in fluorescence upon PEGylation can be used to quantify the degree of modification.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter with common analytical techniques.
Mass Spectrometry (MS) Analysis
| Problem | Possible Cause | Suggested Solution |
| Complex and difficult-to-interpret ESI-MS spectra. | Overlapping protein charge states and the polydispersity of PEG. | Use a charge stripping agent, such as triethylamine (TEA), added post-column to reduce the charge states and simplify the spectrum. Consider using de-PEGylation methods prior to analysis, although this will result in the loss of information about the PEGylation site and length. |
| Poor signal or ion suppression. | The large, heterogeneous PEG chain can interfere with ionization. | Optimize MS source parameters. Consider using a different ionization technique, such as MALDI-TOF, which is often more tolerant of heterogeneous samples. |
| Inability to determine the exact PEGylation site. | The large size of the PEG chain can hinder fragmentation in tandem MS experiments. | Perform peptide mapping by digesting the PEGylated protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS. |
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Suggested Solution |
| Poor resolution between different PEGylated species. | The hydrodynamic radii of different PEGylated forms (e.g., mono- vs. di-PEGylated) may be too similar for effective separation by SEC alone. The polydispersity of the PEG can also lead to peak broadening. | Use a high-resolution SEC column. Complement SEC with other techniques like IEC or HIC for better separation of different species. |
| Non-ideal peak shapes (tailing or fronting). | Secondary interactions (ionic or hydrophobic) between the PEGylated protein and the SEC stationary phase. | Optimize the mobile phase composition by adjusting the salt concentration or adding organic modifiers (e.g., ethanol) to minimize non-specific interactions. |
| Inaccurate molecular weight estimation. | Using protein standards to calibrate the SEC column for PEGylated proteins can lead to inaccurate estimations because the hydrodynamic volume of a PEGylated protein is significantly different from that of a non-PEGylated protein of the same molecular weight. | Calibrate the SEC column with PEG standards for a more accurate estimation of the apparent molecular weight. |
Ion Exchange Chromatography (IEC)
| Problem | Possible Cause | Suggested Solution |
| Poor binding of the PEGylated protein to the column. | The PEG chains can shield the charged groups on the protein surface, reducing its interaction with the ion exchanger. The pH or ionic strength of the sample and mobile phase may be suboptimal. | Adjust the pH of the start buffer to be at least 0.5 pH units away from the protein's isoelectric point (pI). Ensure the ionic strength of the sample is low enough for binding. |
| Co-elution of different PEGylated species. | The charge difference between different PEGylated forms may be too small for complete separation. | Optimize the elution gradient by making it shallower to improve resolution. Consider using a different type of ion exchanger (strong vs. weak) or a column with higher resolution. |
| Low recovery of the PEGylated protein. | Strong, irreversible binding to the column. | Modify the elution buffer by increasing the salt concentration or changing the pH. In some cases, adding a mild non-ionic detergent to the mobile phase can help. |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause | Suggested Solution |
| Unpredictable retention behavior. | PEGylation can either increase or decrease the overall hydrophobicity of a protein, making its behavior in HIC difficult to predict. | Screen different HIC resins with varying ligand densities and hydrophobicity (e.g., Butyl, Phenyl). |
| Poor resolution between native and PEGylated protein. | The change in hydrophobicity upon PEGylation may not be sufficient for baseline separation. | Optimize the salt concentration in the mobile phase; a higher salt concentration generally leads to stronger hydrophobic interactions and better separation. The molecular weight of the attached PEG can also influence separation, with higher molecular weight PEGs often providing better resolution. |
| Peak splitting or incomplete elution of PEG. | The PEG polymer itself can interact with the hydrophobic stationary phase, leading to complex elution profiles. | This is an inherent challenge with HIC of PEGylated molecules. Optimizing the gradient and mobile phase composition can help, but complete resolution of all PEG-related species may not be possible with HIC alone. |
Reversed-Phase HPLC (RP-HPLC)
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape and resolution. | PEGylated proteins can exhibit poor chromatography on RP columns due to their size and complex interactions with the stationary phase. | Use a column with a larger pore size (e.g., 300 Å) and a C4 stationary phase, which is generally better suited for large proteins than C18. Optimize the gradient to be moderately shallow (1-2% change in organic mobile phase per minute). |
| Low recovery. | Irreversible adsorption of the PEGylated protein to the stationary phase. | Increase the column temperature (e.g., to 45 °C) to improve peak shape and recovery. Ensure the mobile phase contains an appropriate ion-pairing agent like trifluoroacetic acid (TFA). |
| "Ghost" peaks or unexpected peaks in the chromatogram. | Impurities in the mobile phase or incomplete elution of a previous sample. | Use high-purity HPLC-grade solvents and reagents. Implement a thorough column washing step between injections. |
Experimental Protocols
General Protocol for LC-MS Analysis of Intact PEGylated Proteins
-
Sample Preparation:
-
Dilute the PEGylated protein sample to a suitable concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with mass spectrometry (e.g., 10 mM ammonium acetate).
-
For complex spectra, consider online or offline buffer exchange into a volatile buffer.
-
-
Liquid Chromatography (LC):
-
Column: Reversed-phase column with a wide pore size (e.g., 300 Å) and a C4 or C8 stationary phase.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from low to high organic content (e.g., 20-80% B over 30 minutes).
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Post-Column Addition (Optional): Infuse a solution of a charge-stripping agent like triethylamine (e.g., 0.2-1% in isopropanol) via a T-junction before the MS inlet to simplify the mass spectrum.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution and mass accuracy.
-
Acquisition Mode: Full scan MS in positive ion mode over a mass range appropriate for the expected charge states of the PEGylated protein (e.g., m/z 1000-5000).
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the PEGylated protein species.
-
Visualizations
Caption: Sources of heterogeneity in a typical PEGylation reaction.
References
Validation & Comparative
A Comparative Guide to Fmoc-NH-PEG6-alcohol and Other PEG Linkers for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design and performance of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates. This guide provides an objective comparison of Fmoc-NH-PEG6-alcohol with other commonly used PEG linkers, supported by experimental data and detailed protocols to inform rational drug design and development.
Introduction to PEG Linkers
Polyethylene glycol (PEG) linkers are composed of repeating ethylene oxide units, imparting hydrophilicity and flexibility to the molecules they connect. The use of PEG linkers can mitigate issues associated with hydrophobic payloads, such as aggregation and rapid clearance, thereby improving the therapeutic index of a bioconjugate. Key benefits of incorporating PEG linkers include:
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic drugs and biomolecules in aqueous environments.[1]
-
Enhanced Stability: The flexible PEG chain can create a protective hydration shell around the payload, shielding it from enzymatic degradation.[1]
-
Reduced Immunogenicity: PEGylation can mask immunogenic epitopes on a molecule, potentially reducing the risk of an immune response.[]
-
Tunable Pharmacokinetics: The length of the PEG chain can be adjusted to modulate the hydrodynamic radius of the conjugate, thereby influencing its circulation half-life and clearance rate.[3][4]
This compound is a heterobifunctional linker featuring a base-labile Fmoc-protected amine and a terminal hydroxyl group, connected by a discrete six-unit PEG chain. This structure allows for sequential conjugation chemistries and provides a balance of hydrophilicity and defined spacer length.
Comparative Analysis of PEG Linker Properties
The choice of PEG linker significantly impacts the physicochemical properties of the resulting bioconjugate. This section compares this compound to other relevant PEG linkers across key performance parameters.
Physicochemical Properties
The protecting group and terminal functionality of a PEG linker dictate its solubility and stability under various conditions. While specific quantitative data for direct comparison is often proprietary or context-dependent, the following table summarizes the general characteristics based on available information.
| Property | This compound | Boc-NH-PEG6-alcohol | Fmoc-NH-PEG6-COOH |
| Solubility | Soluble in organic solvents such as DCM and ACN. | Soluble in organic solvents like DMSO, DCM, and DMF. | The hydrophilic PEG spacer increases solubility in aqueous media. |
| Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., 20% piperidine in DMF) |
| Terminal Functional Group | Alcohol (-OH) | Alcohol (-OH) | Carboxylic Acid (-COOH) |
Impact of PEG Chain Length on Bioconjugate Performance
The length of the PEG chain is a critical parameter that can be tuned to optimize the performance of ADCs and PROTACs.
In the context of ADCs, the PEG linker length influences stability, pharmacokinetics, and in vitro potency.
| Parameter | Short Chain (e.g., PEG2-PEG4) | Medium Chain (e.g., PEG6-PEG12) | Long Chain (e.g., PEG24 and longer) |
| Stability | Generally provides better stability by anchoring the payload within the antibody's structure. | Often represents a balance between stability and improved pharmacokinetics. | May lead to decreased stability if the payload is too exposed. |
| Pharmacokinetics (Half-life) | Shorter half-life compared to longer chains. | Increased half-life and exposure. | Significantly prolonged half-life. |
| In Vitro Cytotoxicity | Generally higher potency. | May see a slight decrease in potency. | Can lead to a more significant reduction in potency. |
For PROTACs, the linker length is crucial for inducing a stable and productive ternary complex between the target protein and the E3 ligase.
| Linker Length | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Note: Data is illustrative and based on a representative study on BRD4-targeting PROTACs. The optimal linker length is target-dependent.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of PEG linkers.
Protocol 1: Comparative Stability of Fmoc and Boc Protecting Groups
Objective: To compare the stability of Fmoc- and Boc-protected PEG linkers under their respective deprotection conditions.
Methodology:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of this compound and Boc-NH-PEG6-alcohol in a suitable solvent (e.g., DMF).
-
Reaction Setup:
-
Fmoc Deprotection: To 1 mL of the this compound stock solution, add 250 µL of piperidine (final concentration 20% in DMF).
-
Boc Deprotection: To 1 mL of the Boc-NH-PEG6-alcohol stock solution, add an equal volume of a 50% TFA solution in DCM.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot from each reaction.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a mobile phase mixture (e.g., 50:50 acetonitrile/water with 0.1% TFA).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to quantify the remaining protected linker and the appearance of the deprotected product.
Protocol 2: Determination of Bioconjugate Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify and compare the extent of aggregation of ADCs prepared with different PEG linkers.
Methodology:
-
Sample Preparation: Prepare the ADC samples at a concentration of 1 mg/mL in the formulation buffer.
-
SEC System:
-
Column: A suitable size exclusion column (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: A phosphate buffer with an appropriate salt concentration (e.g., 150 mM NaCl) to minimize secondary interactions.
-
-
Analysis:
-
Inject the ADC sample onto the equilibrated SEC column.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of each species to determine the extent of aggregation.
-
Protocol 3: In Vitro Plasma Stability Assay for ADCs
Objective: To assess the stability of ADCs with different PEG linkers in plasma by monitoring drug deconjugation over time.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, mouse, or rat) at 37°C. A control sample in buffer should also be prepared.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 144 hours).
-
Sample Processing: At each time point, stop the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Analysis:
-
Centrifuge the samples and collect the supernatant.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
The remaining ADC in the pellet can be analyzed by techniques such as affinity capture LC-MS to determine the change in the drug-to-antibody ratio (DAR).
-
Visualizations
Logical Workflow for Linker Comparison
Caption: Workflow for comparing PEG linkers in bioconjugate development.
Signaling Pathway: PROTAC-Mediated Protein Degradation
References
The Decisive Advantage of Precision: A Comparative Guide to Monodisperse PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals at the forefront of creating next-generation therapeutics, the choice of linker technology is a critical determinant of a drug's ultimate success. In the landscape of bioconjugation, particularly for sophisticated modalities like Antibody-Drug Conjugates (ADCs), the distinction between monodisperse and polydisperse Polyethylene Glycol (PEG) linkers is not merely academic—it is a pivotal factor influencing efficacy, safety, and manufacturability. This guide provides an in-depth comparison of monodisperse PEG linkers, such as Fmoc-NH-PEG6-alcohol, against their polydisperse counterparts, supported by experimental data, detailed protocols, and workflow visualizations.
The defining characteristic of a monodisperse PEG linker is its precise, uniform molecular weight and chain length, a stark contrast to the inherent heterogeneity of polydisperse PEGs which consist of a mixture of various chain lengths.[1][2] This fundamental difference in purity has profound implications for the final drug product, translating to enhanced performance and a more favorable safety profile.
The Homogeneity Imperative: A Clear Performance Gap
The use of monodisperse PEG linkers ensures the production of a homogeneous bioconjugate with a consistent drug-to-antibody ratio (DAR).[1] This uniformity simplifies characterization, improves batch-to-batch reproducibility, and mitigates risks associated with heterogeneity.[3] In contrast, the mixture of chain lengths in polydisperse PEGs can lead to a heterogeneous final product, complicating analytical characterization and potentially impacting biological activity.[4]
Experimental data from studies on PEGylated nanoparticles, which serve as a model for bioconjugates, quantitatively underscore the advantages of monodispersity. A comparative study on gold nanoparticles (AuNPs) functionalized with either monodisperse or polydisperse PEG revealed significant differences in their interaction with biological systems and their pharmacokinetic profiles.
Table 1: Comparison of In Vitro Performance of Monodisperse vs. Polydisperse PEGylated Nanoparticles
| Performance Metric | Monodisperse PEG-AuNPs | Polydisperse PEG-AuNPs | Key Advantage of Monodispersity |
| Protein Adsorption (Human Serum) | Significantly reduced (60% reduction compared to polydisperse) | Higher and more variable | Reduced non-specific interactions, potentially leading to lower immunogenicity and improved in vivo performance. |
| Characterization | Simplified due to uniform molecular weight | Complex due to a mixture of species | Facilitates quality control and ensures product consistency. |
| Reproducibility | High batch-to-batch consistency | Variable due to inconsistent polymer composition | Ensures reliable manufacturing and predictable clinical outcomes. |
Table 2: Comparison of In Vivo Pharmacokinetic Properties of Monodisperse vs. Polydisperse PEGylated Nanoparticles in a Murine Model
| Pharmacokinetic Parameter | Monodisperse PEG-AuNPs (PEG45) | Polydisperse PEG-AuNPs (PEG2k) | Key Advantage of Monodispersity |
| Blood Concentration at 24h (% ID/g) | 40.3 ± 5.1 | 3.9 ± 0.6 | Significantly prolonged circulation half-life, allowing for greater drug exposure at the target site. |
| Tumor Accumulation | Enhanced | Lower | Improved therapeutic efficacy due to higher drug concentration at the tumor. |
| Immunogenicity | Potentially lower due to reduced protein adsorption and defined structure | Higher risk due to heterogeneity and potential for forming anti-PEG antibodies | Improved safety profile and reduced risk of adverse immune reactions. |
Experimental Protocols: A Generalized Approach to ADC Synthesis with Fmoc-NH-PEG6-Linker
Objective: To conjugate a cytotoxic payload to a monoclonal antibody (mAb) via a monodisperse this compound linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Cytotoxic payload with a reactive handle (e.g., a carboxylic acid)
-
Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Activation reagents for the alcohol group (e.g., p-nitrophenyl chloroformate to form an activated carbonate) or for the payload's carboxylic acid (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS))
-
Reaction buffers and solvents (e.g., DMF, DMSO, PBS)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Protocol:
Step 1: Fmoc Deprotection of the PEG Linker
-
Dissolve the this compound linker in DMF.
-
Add the 20% piperidine in DMF solution to the linker solution.
-
Stir the reaction at room temperature for 1-2 hours to ensure complete removal of the Fmoc protecting group, exposing the primary amine.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the piperidine and DMF under vacuum to yield the deprotected NH2-PEG6-alcohol linker.
Step 2: Activation of the Linker or Payload This step can be approached in two ways depending on the conjugation strategy.
-
Option A: Activation of the Linker's Alcohol Group:
-
Dissolve the deprotected NH2-PEG6-alcohol linker in an anhydrous solvent (e.g., dichloromethane).
-
Add an activating agent such as p-nitrophenyl chloroformate in the presence of a non-nucleophilic base (e.g., pyridine) to form a reactive p-nitrophenyl carbonate ester at the alcohol terminus.
-
Purify the activated linker to remove excess reagents.
-
-
Option B: Activation of the Payload's Carboxylic Acid:
-
Dissolve the cytotoxic payload (containing a carboxylic acid) in a suitable organic solvent.
-
Add DCC and NHS to the solution to form an NHS ester of the payload.
-
Stir for several hours at room temperature.
-
Remove the dicyclohexylurea byproduct by filtration.
-
Step 3: Conjugation of the Linker to the Payload
-
Dissolve the deprotected NH2-PEG6-alcohol linker and the activated payload (from Step 2B) in a suitable solvent like DMF.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to catalyze the reaction between the amine on the linker and the NHS ester of the payload.
-
Allow the reaction to proceed for several hours to overnight at room temperature.
-
Purify the resulting Payload-PEG6-alcohol conjugate.
Step 4: Conjugation to the Antibody
-
Prepare the mAb in a conjugation-compatible buffer (e.g., PBS, pH 7.4-8.0).
-
If using the activated linker from Step 2A, add the purified Payload-PEG6-p-nitrophenyl carbonate to the mAb solution. The p-nitrophenyl carbonate will react with lysine residues on the antibody.
-
Alternatively, if the payload-linker conjugate has a terminal group reactive towards the antibody (e.g., a maleimide for reaction with reduced cysteines), perform the necessary antibody modification (e.g., reduction of disulfide bonds with TCEP) prior to adding the payload-linker conjugate.
-
Incubate the reaction mixture for a defined period (e.g., 2-4 hours) at a specific temperature (e.g., room temperature or 4°C) with gentle mixing.
-
Quench the reaction by adding a small molecule with the same functional group targeted on the antibody (e.g., lysine or cysteine).
Step 5: Purification and Characterization of the ADC
-
Purify the ADC from unconjugated linker-payload and antibody using size-exclusion chromatography (SEC) or dialysis to remove small molecule impurities.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.
Visualizing the Path to Precision Therapeutics
To better illustrate the processes involved in the development and action of ADCs utilizing advanced linker technologies, the following diagrams have been generated.
References
Characterization of Fmoc-NH-PEG6-alcohol: A Comparative Guide to NMR and Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, drug delivery, and bioconjugation, the precise characterization of linker molecules is paramount. This guide provides a detailed comparison of the expected analytical signatures of Fmoc-NH-PEG6-alcohol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques for structural elucidation.
This compound is a heterobifunctional linker comprising a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic hexa(ethylene glycol) (PEG6) spacer, and a terminal primary alcohol. This unique combination of functionalities makes it a valuable tool for a variety of bioconjugation applications. Accurate confirmation of its structure is crucial for ensuring the quality and reliability of subsequent experimental outcomes.
Comparison of Analytical Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom within the molecule, making it an indispensable tool for confirming the presence and connectivity of the Fmoc group, the PEG linker, and the terminal alcohol. Both ¹H and ¹³C NMR are routinely employed for this purpose.
Mass Spectrometry (MS), on the other hand, offers highly accurate molecular weight determination and provides insights into the molecule's structure through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a common technique for the analysis of such polar molecules.
The following sections present the expected data for this compound based on the known spectral characteristics of its constituent moieties and data from closely related analogs.
Predicted ¹H NMR and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on typical chemical shifts for the Fmoc protecting group, polyethylene glycol chains, and terminal alcohols. For comparison, experimental data for the closely related compound, Fmoc-NH-PEG6-CH2COOH, is also provided where available.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Comparative Data: Fmoc-NH-PEG6-CH2COOH (δ, ppm) |
| Fmoc aromatic protons | 7.76 | d | 2H | 7.77 |
| Fmoc aromatic protons | 7.59 | d | 2H | 7.61 |
| Fmoc aromatic protons | 7.40 | t | 2H | 7.40 |
| Fmoc aromatic protons | 7.31 | t | 2H | 7.31 |
| Fmoc-CH | 4.42 | d | 2H | 4.44 |
| Fmoc-CH₂ | 4.22 | t | 1H | 4.23 |
| PEG (-O-CH₂-CH₂-O-) | ~3.64 | s (br) | 20H | ~3.65 |
| -CH₂-OH | ~3.70 | t | 2H | N/A |
| -NH-CH₂- | ~3.54 | q | 2H | ~3.53 |
| -CH₂-NH- | ~3.38 | q | 2H | ~3.40 |
| -OH | Variable | s (br) | 1H | N/A |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Comparative Data: Fmoc-NH-PEG6-CH2COOH (δ, ppm) |
| Fmoc C=O | ~156.5 | 156.4 |
| Fmoc aromatic C (quaternary) | ~143.9 | 143.8 |
| Fmoc aromatic C (quaternary) | ~141.3 | 141.3 |
| Fmoc aromatic CH | ~127.7 | 127.7 |
| Fmoc aromatic CH | ~127.0 | 127.1 |
| Fmoc aromatic CH | ~125.1 | 125.1 |
| Fmoc aromatic CH | ~120.0 | 120.0 |
| PEG (-O-CH₂-CH₂-O-) | ~70.5 | ~70.5 |
| Fmoc-CH₂ | ~67.1 | 67.2 |
| -CH₂-OH | ~61.7 | N/A |
| -NH-CH₂- | ~70.2 | ~70.2 |
| -CH₂-NH- | ~40.6 | ~40.7 |
| Fmoc-CH | ~47.3 | 47.2 |
Mass Spectrometry Data and Fragmentation Analysis
Electrospray ionization mass spectrometry (ESI-MS) is expected to yield the protonated molecular ion [M+H]⁺ as the base peak. Analysis of the fragmentation pattern in MS/MS experiments can further confirm the structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 504.28 | Molecular Weight: 503.59 g/mol |
| [M+Na]⁺ | 526.26 | Common adduct |
| [M+K]⁺ | 542.23 | Common adduct |
Key Fragmentation Pathways:
The fragmentation of the this compound in ESI-MS/MS is expected to involve several characteristic pathways:
-
Loss of the Fmoc group: A prominent fragmentation pathway involves the cleavage of the carbamate linkage, resulting in the loss of the Fmoc group (C₁₅H₁₁O₂), which can be observed as a neutral loss or as characteristic fragment ions.
-
Cleavage of the PEG chain: The polyethylene glycol chain can undergo fragmentation through cleavage of the C-O or C-C bonds, leading to a series of fragment ions separated by 44 Da (the mass of an ethylene glycol unit).
-
Loss of water: The terminal alcohol group can undergo dehydration, resulting in a fragment ion with a mass 18 Da lower than the parent ion.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute the stock solution to a final concentration of 10-100 µg/mL in a suitable solvent system for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Analyze the sample using an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.
-
ESI-MS Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Source temperature: 100-150 °C
-
Mass range: 100-1000 m/z
-
-
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain fragmentation spectra. Vary the collision energy to optimize the fragmentation pattern.
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the characterization of this compound and a simplified representation of its key structural components.
A Researcher's Guide to High-Purity Fmoc-NH-PEG6-alcohol: An HPLC-Based Purity Analysis
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reproducible and reliable results. Fmoc-NH-PEG6-alcohol, a heterobifunctional linker, is integral in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. Ensuring its purity is critical for the efficacy and safety of the final bioconjugate. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound purity, supported by a detailed experimental protocol and a comparison with alternative analytical techniques.
The primary method for assessing the purity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target molecule from its impurities based on differences in their hydrophobicity. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group provides a strong chromophore, allowing for sensitive detection using ultraviolet (UV) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A typical RP-HPLC method for this compound utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration to elute compounds with increasing hydrophobicity.
Potential Impurities in this compound
Several potential impurities can arise during the synthesis and storage of this compound. A robust HPLC method should be able to resolve the main peak from these impurities, which may include:
-
Unreacted Starting Materials: Such as the corresponding amino-PEG6-alcohol.
-
Byproducts of Fmoc Protection: Including dibenzofulvene and its adducts.
-
PEG Oligomers with Different Chain Lengths: Although less common with discrete PEG linkers, heterogeneity in the PEG chain can be a source of impurity.
-
Degradation Products: Arising from hydrolysis of the carbamate linkage or oxidation of the PEG chain.
Comparative Analysis of Analytical Techniques
While RP-HPLC with UV detection is the most common and accessible method for purity determination, other techniques can provide complementary or more detailed information.
| Technique | Principle | Advantages | Disadvantages |
| RP-HPLC-UV | Chromatographic separation based on hydrophobicity, detection by UV absorbance of the Fmoc group. | High resolution, quantitative, robust, and widely available. | May not identify co-eluting impurities without mass spectrometry. |
| LC-MS | Combines the separation power of HPLC with the mass identification capabilities of Mass Spectrometry. | Provides molecular weight information for impurity identification, higher sensitivity and specificity. | More expensive instrumentation, can have matrix effects. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Confirms the chemical structure of the main component and can identify major impurities. | Lower sensitivity compared to HPLC, complex mixture analysis can be challenging. |
Experimental Protocol: RP-HPLC Purity Analysis of this compound
This protocol outlines a general method for the purity assessment of this compound by RP-HPLC. Method optimization may be required based on the specific instrument and column used.
Objective: To determine the purity of this compound by separating it from potential impurities using RP-HPLC with UV detection.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
This compound sample.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the this compound by determining the area percentage of the main peak relative to the total area of all peaks.
-
Caption: Experimental workflow for the HPLC analysis of this compound purity.
Conclusion
The purity of this compound is a critical parameter for its successful application in bioconjugation and drug development. RP-HPLC with UV detection provides a robust and reliable method for routine purity assessment. For more in-depth characterization and identification of unknown impurities, hyphenated techniques such as LC-MS are invaluable. The detailed protocol and comparative analysis presented in this guide offer a solid foundation for researchers to establish and validate their own analytical methods for ensuring the quality of this important linker molecule.
A Comparative Analysis of Linear vs. Branched PEG Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The architecture of Polyethylene Glycol (PEG) linkers is a critical design parameter in the development of effective drug delivery systems. The choice between a linear and a branched PEG linker can significantly influence the solubility, stability, hydrodynamic volume, and ultimately, the therapeutic efficacy and pharmacokinetic profile of a bioconjugate. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.
At a Glance: Linear vs. Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Structure | Single, unbranched chain of ethylene glycol units.[] | Multiple PEG arms extending from a central core.[] |
| Hydrodynamic Volume | Generally smaller for a given molecular weight compared to branched PEGs. | Larger hydrodynamic radius, which can lead to reduced renal clearance.[2] |
| Drug Loading | Typically allows for a lower drug-to-antibody ratio (DAR). | Can facilitate a higher payload capacity for multivalent conjugation.[3][4] |
| Pharmacokinetics | Can extend circulation time, but may be less effective than branched PEGs at higher molecular weights. | Often exhibit superior pharmacokinetic profiles with longer in vivo exposure. |
| Steric Hindrance | Minimal steric hindrance, which can be ideal for site-specific conjugation. | Increased steric hindrance may impact binding affinity and enzymatic cleavage. |
| Synthesis | Simpler and more predictable synthesis. | More complex synthesis. |
| Applications | Widely used in protein conjugation and drug delivery systems where a simple, flexible linker is needed. | Preferred for applications requiring enhanced shielding, prolonged half-life, and multivalent attachment, such as in antibody-drug conjugates (ADCs). |
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies of biomolecules conjugated with linear and branched PEG linkers.
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography. |
Table 2: Pharmacokinetic Parameters of TNF Nanobodies Conjugated with 40 kDa PEGs
| Linker Architecture | Potency (in vitro cell-based assay) | In Vivo Exposure |
| Linear (1 x 40 kDa) | Similar to branched | Lower |
| Branched (2 x 20 kDa) | Similar to linear | Superior |
| Branched (4 x 10 kDa) | Similar to linear | Superior |
| This study on TNF nanobodies demonstrated that for the same total PEG molecular weight, branched architectures led to a superior pharmacokinetic profile. |
Table 3: Impact of PEG Linker Architecture on Antibody-Drug Conjugate (ADC) Clearance (DAR 8)
| Linker Architecture | Clearance Rate |
| Linear (L-PEG24) | High |
| Pendant (Branched) (P-(PEG12)2) | Low |
| A study on a trastuzumab-DM1 conjugate with a high drug-to-antibody ratio (DAR) of 8 showed that a branched PEG linker architecture resulted in significantly slower clearance. |
Table 4: In Vitro Cytotoxicity of Affibody-Based Drug Conjugates
| Linker Type | Fold Reduction in Cytotoxicity (Compared to no PEG) |
| 4 kDa PEG | 4.5-fold |
| 10 kDa PEG | 22-fold |
| In this study, the inclusion of longer PEG chains in miniaturized affibody-based drug conjugates led to a reduction in in vitro cytotoxicity. |
Visualizing the Concepts
To further illustrate the key differences and experimental considerations, the following diagrams are provided.
References
Navigating the Immune Landscape: A Comparative Guide to the Biocompatibility and Immunogenicity of PEGylated Compounds
For researchers, scientists, and drug development professionals, the choice of drug delivery and modification strategies is paramount to therapeutic success. Polyethylene glycol (PEG), a long-standing tool for improving the pharmacokinetic profiles of therapeutic agents, is facing increasing scrutiny due to its potential to elicit immune responses. This guide provides an objective comparison of the biocompatibility and immunogenicity of PEGylated compounds with alternative strategies, supported by experimental data and detailed methodologies to aid in the rational design of next-generation therapeutics.
The conjugation of PEG to drugs and nanoparticles, known as PEGylation, has been a widely adopted strategy to enhance solubility, prolong circulation half-life, and reduce enzymatic degradation.[1][2] While often considered biocompatible, a growing body of evidence highlights the potential for PEG to induce an immune response, leading to the generation of anti-PEG antibodies.[3][4] These antibodies can lead to accelerated blood clearance (ABC) of PEGylated therapeutics, reducing their efficacy and potentially causing adverse effects, including hypersensitivity reactions.[4] The prevalence of pre-existing anti-PEG antibodies in the general population further complicates the clinical translation of PEGylated medicines.
The Two Faces of PEG: Biocompatibility and Immunogenicity
The immune response to PEGylated compounds is a complex interplay of factors including the size and structure of the PEG molecule, the nature of the conjugated therapeutic, and the individual's immune status. The primary mechanisms of PEG-induced immunogenicity involve the production of anti-PEG antibodies and the activation of the complement system.
Anti-PEG antibodies, primarily of the IgM and IgG isotypes, can bind to the PEG moiety of the therapeutic, leading to its rapid clearance from circulation by the mononuclear phagocyte system. This "accelerated blood clearance" phenomenon can significantly diminish the therapeutic benefit of the drug.
The complement system, a crucial component of the innate immune system, can be activated by PEGylated compounds through the classical, alternative, and lectin pathways. This activation can lead to the generation of pro-inflammatory molecules called anaphylatoxins (C3a and C5a), which can trigger hypersensitivity reactions, sometimes referred to as complement activation-related pseudoallergy (CARPA).
Gauging the Immune Response: Key Experimental Assays
A thorough assessment of the biocompatibility and immunogenicity of PEGylated compounds and their alternatives is crucial for preclinical development. A suite of in vitro and in vivo assays is employed to characterize these interactions.
In Vitro Assays
| Assay | Purpose | Key Parameters Measured |
| Anti-PEG Antibody ELISA | To detect and quantify anti-PEG antibodies (IgM and IgG) in serum or plasma. | Antibody titer, isotype, and affinity. |
| Complement Activation Assay | To measure the activation of the complement system in response to the compound. | Levels of complement activation products such as C3a, C5a, and SC5b-9. |
| Cytotoxicity Assays (MTT, LDH) | To assess the direct toxic effects of the compound on cells. | Cell viability, membrane integrity (LDH release). |
| T-cell Activation/Proliferation Assay | To evaluate the potential for the compound to induce a T-cell dependent immune response. | T-cell proliferation, cytokine production (e.g., IL-2, IFN-γ). |
In Vivo Assays
| Assay | Purpose | Key Parameters Measured |
| Pharmacokinetic Studies | To determine the circulation half-life and clearance of the compound. | Drug concentration in blood over time. |
| Biodistribution Studies | To assess the distribution of the compound to various organs and tissues. | Accumulation of the compound in organs like the liver and spleen. |
| Immunogenicity Studies | To evaluate the induction of an antibody response against the compound in animal models. | Anti-drug and anti-PEG antibody titers. |
| Biocompatibility Testing (ISO 10993) | To assess the local and systemic tissue response to the implanted or injected material. | Inflammation, fibrosis, and other tissue reactions at the site of administration. |
Beyond PEG: A Look at the Alternatives
The concerns surrounding the immunogenicity of PEG have spurred the development of alternative "stealth" polymers. These materials aim to replicate the beneficial pharmacokinetic properties of PEG while exhibiting a more favorable immunological profile.
| Alternative | Description | Advantages | Disadvantages |
| Polypeptides (e.g., PASylation, XTEN) | Genetically encoded or synthetic polypeptides with hydrophilic properties. | Biodegradable, potentially lower immunogenicity. | Potential for immunogenicity against the polypeptide itself. |
| Polysarcosine (pSar) | A synthetic polymer of the endogenous amino acid sarcosine. | Excellent water solubility, low toxicity, reduced immunogenicity compared to PEG. | Limited commercial availability of well-defined polymers. |
| Hydrophilic Polymers (e.g., PVP, PHPMA) | Water-soluble polymers with a high affinity for water. | Biocompatible, can enhance solubility and stability. | Potential for bioaccumulation and unclear immunological profiles for some. |
| Zwitterionic Polymers (e.g., poly(carboxybetaine)) | Polymers with an equal number of positive and negative charges, resulting in a neutral net charge. | Highly hydrophilic, resistant to protein fouling, potentially low immunogenicity. | Synthetic challenges and limited in vivo data. |
| Polyaminoacids (e.g., polyglutamic acid) | Polymers composed of amino acid repeating units. | Biodegradable, biocompatible. | Potential for immunogenicity. |
Visualizing the Pathways and Processes
To better understand the complex interactions at play, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1. Complement activation pathways initiated by PEGylated compounds.
Figure 2. General workflow for an indirect ELISA to detect anti-PEG antibodies.
Detailed Experimental Protocols
Anti-PEG Antibody ELISA Protocol (Indirect)
-
Coating: Dilute a PEG-conjugated protein (e.g., PEG-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a final concentration of 1-10 µg/mL. Add 100 µL of this solution to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Dilute patient serum or plasma samples in blocking buffer (e.g., 1:100). Add 100 µL of the diluted samples to the wells. Include positive and negative controls. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG or IgM) diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of a suitable chromogenic substrate (e.g., TMB) to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
In Vitro Complement Activation Assay (SC5b-9 Measurement)
-
Sample Preparation: Prepare the PEGylated compound at various concentrations in a suitable buffer.
-
Serum Incubation: Mix the compound with normal human serum in a 1:1 ratio. Include a positive control (e.g., zymosan) and a negative control (buffer). Incubate at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding EDTA to chelate calcium and magnesium ions, which are essential for complement activation.
-
SC5b-9 Quantification: Measure the concentration of the soluble terminal complement complex (SC5b-9) in the serum samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of SC5b-9 generated in the presence of the test compound to the positive and negative controls to determine the extent of complement activation.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PEGylated compound in cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Conclusion
The selection of a drug modification strategy requires a careful balance between enhancing pharmacokinetic properties and minimizing the risk of an adverse immune response. While PEGylation has been a valuable tool, its potential for immunogenicity necessitates a thorough evaluation and the consideration of alternatives. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the development of safer and more effective therapeutics. As the field of drug delivery continues to evolve, a deeper understanding of the interactions between novel materials and the immune system will be critical for clinical success.
References
- 1. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 3. 4adi.com [4adi.com]
- 4. Development of a Sensitive Assay to Screen Nanoparticles in vitro for Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conjugation Efficiency of Fmoc-NH-PEG6-alcohol and Alternatives
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of polyethylene glycol (PEG) to biomolecules is a critical step in enhancing their therapeutic properties. This guide provides an objective comparison of the conjugation efficiency of Fmoc-NH-PEG6-alcohol with common alternative PEGylation reagents, supported by experimental data and detailed protocols.
Comparison of PEGylation Reagent Performance
The choice of PEGylation reagent significantly impacts the efficiency and specificity of the conjugation reaction. This compound, with its terminal hydroxyl group, requires a two-step activation process for conjugation, which can influence its overall yield compared to directly reactive alternatives. The following table summarizes the typical performance of this compound (after activation) and two common alternatives: NHS-PEG and Maleimide-PEG.
| PEGylation Reagent | Target Residue(s) | Conjugation Strategy | Typical Degree of PEGylation | Typical Yield of Mono-PEGylated Product | Analytical Method(s) |
| Activated this compound | Aspartic Acid, Glutamic Acid (via EDC/NHS activation of protein carboxyls) | Two-step | 1-3 | 40-60% | MS, HPLC[1] |
| NHS-PEG | Lysine, N-terminus | One-step (amine reactive) | 1-5 (random) | Variable (often a heterogeneous mixture) | MS, CE, HPLC[1] |
| Maleimide-PEG | Cysteine (free thiol) | One-step (thiol reactive) | 1 (site-specific) | >90% | MS, HPLC[1] |
Note: The presented data are typical ranges and can vary significantly depending on the protein, reaction conditions, and the specific PEG reagent used.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating conjugation efficiency. Below are protocols for the activation and conjugation of this compound, as well as the analytical methods used to assess the reaction's success.
Protocol 1: Two-Step Conjugation via Activation of Protein Carboxyl Groups
This protocol describes the activation of carboxyl groups on a protein for subsequent reaction with the hydroxyl group of this compound.
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle stirring.[1]
-
PEGylation Reaction: Immediately add a 20- to 50-fold molar excess of this compound to the activated protein solution. Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM.
-
Purification: Remove unreacted PEG and byproducts by dialysis or SEC.
Protocol 2: HPLC Analysis of PEGylation Mixture
High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying the components of a PEGylation reaction mixture.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) or a size-exclusion column appropriate for the molecular weight of the protein and its conjugates.
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dilute an aliquot of the quenched reaction mixture in Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated HPLC column.
-
Gradient Elution (for Reversed-Phase): Apply a linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time frame (e.g., 5% to 95% B over 30 minutes) to elute the unreacted protein, PEGylated species, and unreacted PEG.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Quantification: Determine the relative peak areas of the unreacted protein and the different PEGylated species to calculate the conjugation efficiency.
Protocol 3: Mass Spectrometry Analysis for Degree of PEGylation
Mass spectrometry (MS) provides precise molecular weight information, allowing for the determination of the number of PEG molecules conjugated to the protein.
Instrumentation:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.
Procedure:
-
Sample Preparation: Prepare the purified PEGylated protein sample by desalting and mixing with an appropriate matrix (for MALDI) or infusing directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum over a mass range that encompasses the native protein and the expected PEGylated products.
-
Data Analysis: Determine the molecular weights of the different species present in the sample. The mass difference between the peaks will correspond to the mass of the attached PEG moieties, allowing for the calculation of the degree of PEGylation.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the strategic selection of PEGylation reagents, the following diagrams are provided.
Caption: Workflow for Two-Step Protein PEGylation.
References
Navigating Stability: A Comparative Guide to Fmoc-NH-PEG6-alcohol and Alternative Linkers in Drug Development
For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is paramount in the design of effective drug conjugates. This guide provides a comparative analysis of the in vitro and in vivo stability of the Fmoc-NH-PEG6-alcohol linker and prominent alternatives, supported by experimental data and detailed methodologies to inform rational drug design.
The stability of a linker within a drug conjugate is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. A linker must remain robust in systemic circulation to prevent premature payload release and associated off-target toxicity. Conversely, it must be precisely cleavable at the target site to unleash the therapeutic agent. The this compound linker, a member of the polyethylene glycol (PEG) family of linkers, is often employed to enhance the solubility and pharmacokinetic properties of antibody-drug conjugates (ADCs). While specific quantitative stability data for this compound is not extensively published, its performance can be inferred from studies on analogous PEGylated and other cleavable linkers.
Comparative Stability of Cleavable Linkers
The following table summarizes the stability of various cleavable linkers commonly used in drug conjugates, providing a benchmark for evaluating the potential performance of this compound.
| Linker Type | Cleavage Mechanism | In Vitro Stability (Human Plasma) | In Vivo Half-Life (Mouse/Rat) | Key Considerations |
| Hydrazone | pH-sensitive (acidic) | Stable at pH 7.4, cleaves at pH 4.5-5.0 | Variable, can be prone to hydrolysis | Susceptible to premature release in circulation. |
| Valine-Citrulline (Val-Cit) | Enzyme-sensitive (Cathepsin B) | High stability | Generally stable, but can be susceptible to cleavage by rodent carboxylesterases. | Widely used, but species-specific differences in stability can be a challenge for preclinical to clinical translation. |
| Glutamic acid-Valine-Citrulline (EVCit) | Enzyme-sensitive (Cathepsin B) | High stability, with some studies showing >95% remaining intact after 14 days.[1] | More stable in mouse plasma compared to Val-Cit linkers.[1] | Designed to improve stability in mouse models.[1] |
| Disulfide | Redox-sensitive (Glutathione) | Moderately stable | Can be unstable, leading to premature drug release. | Stability can be modulated by chemical modifications adjacent to the disulfide bond. |
| β-Glucuronide | Enzyme-sensitive (β-glucuronidase) | High stability | Stable in circulation | Relies on the presence of β-glucuronidase, which is elevated in some tumor microenvironments. |
| PEGylated Linkers (General) | Varies with cleavable moiety | Generally high | Can prolong the half-life of the conjugate. | The PEG component can enhance solubility and reduce immunogenicity.[] |
Experimental Protocols for Stability Assessment
Accurate evaluation of linker stability is crucial for the development of safe and effective drug conjugates. The following are generalized protocols for key in vitro and in vivo stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the rate of linker cleavage and payload release in plasma.
Methodology:
-
Incubation: The drug conjugate is incubated in human and/or animal plasma at 37°C over a time course (e.g., 0, 2, 6, 24, 48, 72, and 168 hours).
-
Sample Analysis: At each time point, aliquots are taken and analyzed to quantify the amount of intact conjugate and released payload.
-
Analytical Techniques:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of the intact antibody-drug conjugate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique to separate and quantify the intact conjugate, free payload, and any metabolites. This method can also determine changes in the drug-to-antibody ratio (DAR) over time.
-
In Vivo Pharmacokinetic (PK) Study
Objective: To assess the stability, clearance, and overall pharmacokinetic profile of the drug conjugate in a living organism.
Methodology:
-
Animal Model: The drug conjugate is administered to a suitable animal model (e.g., mice or rats), typically via intravenous injection.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours).
-
Plasma Analysis: Plasma is isolated from the blood samples and analyzed using validated bioanalytical methods like ELISA or LC-MS/MS.
-
Parameters Measured:
-
Concentration of the total antibody.
-
Concentration of the intact antibody-drug conjugate.
-
Concentration of the unconjugated payload.
-
-
Data Analysis: Key pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated for both the total antibody and the intact conjugate. A faster clearance of the intact conjugate compared to the total antibody is indicative of linker instability in vivo.
Visualizing Experimental Workflows and Linker Function
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.
References
PEGylation's Impact on Therapeutic Protein Pharmacokinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic profile of therapeutic proteins is a critical step in enhancing their efficacy and safety. PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, has emerged as a leading strategy to improve drug performance. This guide provides an objective comparison of PEGylated and non-PEGylated therapeutic proteins, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
The addition of a PEG chain to a therapeutic protein profoundly alters its physicochemical properties, leading to significant improvements in its pharmacokinetic behavior. Generally, PEGylation increases the hydrodynamic size of the protein, which in turn reduces its renal clearance and shields it from proteolytic degradation and uptake by the mononuclear phagocyte system (MPS).[1][2][3] These effects collectively prolong the circulation half-life of the protein, allowing for less frequent dosing and potentially improved patient compliance.[1][2]
Comparative Pharmacokinetic Data
The advantages of PEGylation are evident when comparing the pharmacokinetic parameters of several commercially successful therapeutic proteins with their non-PEGylated counterparts.
| Therapeutic Protein | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference(s) |
| Interferon alfa-2a | Half-life (t½) | ~2.3 hours | ~50 hours (Peginterferon alfa-2a) | ~22x | |
| Clearance (CL) | High | Reduced >100-fold | >100x | ||
| Interferon alfa-2b | Half-life (t½) | ~2.3 hours | ~4.6 hours (Peginterferon alfa-2b) | ~2x | |
| Clearance (CL) | High | Reduced ~10-fold | ~10x | ||
| Filgrastim (G-CSF) | Half-life (t½) | 3.5 hours | 33.2 - 49 hours (Pegfilgrastim) | ~9.5-14x | |
| Clearance (CL) | ~40 mL/h/kg | ~11-14 mL/h/kg | ~2.8-3.6x reduction | ||
| Cmax (VDC cycle) | 12 ng/mL | 69 ng/mL | 5.75x | ||
| Tmax (VDC cycle) | 6 hours | 28 hours | 4.7x | ||
| Urate Oxidase (Uricase) | Half-life (t½) | Short | 6.4 - 13.8 days (Pegloticase) | Significant increase |
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a general procedure for assessing the pharmacokinetics of a PEGylated therapeutic protein in a rat model.
1. Animal Model and Acclimatization:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Animals are acclimatized for at least one week before the experiment with free access to food and water.
2. Drug Administration:
-
The PEGylated protein and its non-PEGylated counterpart are administered intravenously (IV) via the tail vein.
-
The dosage will depend on the specific protein and its therapeutic range.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-injection.
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 1000 x g for 15 minutes at 4°C) to separate the plasma.
-
The plasma supernatant is collected and stored at -80°C until analysis.
5. Bioanalytical Method (ELISA):
-
The concentration of the therapeutic protein in the plasma samples is quantified using a validated enzyme-linked immunosorbent assay (ELISA).
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Enzyme-Linked Immunosorbent Assay (ELISA) for PEGylated Protein Quantification
This protocol describes a competitive ELISA for the quantification of a PEGylated protein in plasma samples.
1. Plate Coating:
-
A 96-well microplate is coated with a monoclonal antibody specific to the PEG moiety and incubated overnight at 4°C.
2. Blocking:
-
The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
3. Standard and Sample Incubation:
-
A standard curve is prepared by serially diluting a known concentration of the PEGylated protein.
-
Standards, control samples, and plasma samples are added to the wells, along with a biotinylated version of the PEGylated protein. The plate is incubated for 1-2 hours at room temperature.
4. Detection:
-
The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 1 hour at room temperature.
5. Substrate Addition and Measurement:
-
After a final wash, a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, and the plate is incubated in the dark.
-
The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm using a microplate reader.
6. Calculation:
-
The concentration of the PEGylated protein in the samples is determined by interpolating their absorbance values from the standard curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Pharmacokinetic Analysis
¹H NMR spectroscopy can be a powerful tool for quantifying PEGylated proteins in biological matrices.
1. Sample Preparation:
-
Plasma or serum samples are thawed and centrifuged to remove any precipitates.
-
A known volume of the supernatant is mixed with a deuterated solvent (e.g., D₂O) and an internal standard with a known concentration.
2. NMR Data Acquisition:
-
The sample is transferred to an NMR tube, and the ¹H NMR spectrum is acquired.
3. Data Analysis:
-
The characteristic sharp singlet peak of the PEG ethylene glycol repeating units (around 3.6 ppm) is integrated.
-
The concentration of the PEGylated protein is calculated by comparing the integral of the PEG peak to the integral of the internal standard.
Mechanisms of Action and Signaling Pathways
Renal Clearance
The kidneys are a primary route of elimination for smaller therapeutic proteins. PEGylation significantly reduces renal clearance by increasing the hydrodynamic radius of the protein, making it less likely to be filtered through the glomeruli.
Mononuclear Phagocyte System (MPS) Uptake
The MPS, primarily composed of macrophages and monocytes, is responsible for clearing foreign particles, including therapeutic proteins, from the circulation. PEGylation provides a hydrophilic shield that reduces opsonization (the process of marking a particle for phagocytosis) and subsequent uptake by macrophages.
Conclusion
PEGylation is a well-established and highly effective strategy for improving the pharmacokinetic properties of therapeutic proteins. By increasing a protein's half-life and reducing its clearance, PEGylation can lead to more convenient dosing regimens, sustained therapeutic effects, and potentially a better safety profile. The data and methodologies presented in this guide provide a framework for researchers and drug developers to evaluate and implement PEGylation technology in their own therapeutic protein programs.
References
- 1. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of partial PEGylation on particle uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers in ADC Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, the chemical bridge between the monoclonal antibody and the potent cytotoxic payload, dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic window. This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed methodologies for key experiments, and visualizations to inform rational ADC design.
The fundamental difference between these two linker types lies in their payload release strategy. Cleavable linkers are designed to be stable in the bloodstream but to break apart and release the payload under specific conditions found in the tumor microenvironment or within cancer cells. In contrast, non-cleavable linkers only release the drug after the entire antibody is broken down within the lysosome of the target cell.[1][2] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[1]
At a Glance: Key Differences
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Release | Triggered by specific conditions (e.g., enzymes, pH, reducing agents) in the tumor microenvironment or inside the cell.[3][4] | Relies on the complete proteolytic degradation of the antibody backbone in the lysosome. |
| Released Payload | Typically the unmodified, potent cytotoxic drug. | The cytotoxic drug attached to the linker and an amino acid residue from the antibody. |
| Plasma Stability | Generally considered to have a higher risk of premature payload release compared to non-cleavable linkers. | Characterized by higher stability in circulation. |
| Bystander Effect | Can induce a potent bystander effect, killing neighboring antigen-negative tumor cells. | Generally, a limited or absent bystander effect as the released payload is often charged and membrane-impermeable. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | Efficacy is primarily restricted to antigen-positive cells. |
| Off-Target Toxicity | Higher potential for off-target toxicity due to premature drug release and the bystander effect. | Generally associated with lower off-target toxicity due to enhanced stability and a localized payload release. |
Quantitative Performance Data
The choice of linker significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from preclinical studies to provide a comparative overview.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| ADC Construct | Linker Type | Payload | Target Antigen | Cell Line | IC50 (M) |
| mil40-16 | Cleavable (vc) | MMAE | HER2 | BT-474 | Not explicitly stated, used as a comparator |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | HER2 | BT-474 | ~1 x 10⁻¹¹ |
| mil40-15 (Bystander) | Non-cleavable (Cys-linker) | MMAE | HER2-negative | MCF-7 | ~1 x 10⁻⁹ |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | HER2 | NCI-N87 | Not explicitly stated, used as a comparator |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | MMAE | HER2 | NCI-N87 | More potent than Herceptin-MMAE |
Note: Direct head-to-head comparisons can be challenging due to variations in experimental conditions across different studies. The data presented is compiled from various sources to provide a comparative perspective.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs. Tumor growth inhibition (TGI) is a key metric of efficacy.
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals |
| ADC-MMAE-2 | Cleavable | Not specified | Not specified | Significant anti-tumor activity |
| Trastuzumab Deruxtecan (Enhertu) | Cleavable (GGFG peptide) | USC PDX models (HER2 3+) | 4 mg/kg, intravenous | Significant tumor growth suppression and prolonged survival |
| Ado-trastuzumab emtansine (Kadcyla, T-DM1) | Non-cleavable (SMCC) | KPL-4 human breast cancer | 15 mg/kg, single i.v. injection | Complete tumor regression |
Note: While direct comparative in vivo efficacy data for the same antibody and payload with different linkers is scarce, studies on individual ADCs provide valuable insights into their potency.
Plasma Stability
Linker stability in plasma is critical to prevent premature payload release and associated off-target toxicity.
| Linker Type | Key Examples | General Plasma Stability | Notes |
| Cleavable | Valine-Citrulline (vc), Hydrazone, Disulfide | Generally lower than non-cleavable linkers. Susceptible to enzymatic cleavage or hydrolysis. | Stability can be modulated by linker design and conjugation site. Some cleavable linkers show good stability in human plasma but may be less stable in rodent plasma. |
| Non-cleavable | Thioether (e.g., SMCC) | High stability in circulation. | The payload is released only after lysosomal degradation of the antibody, minimizing premature release. |
Mechanisms of Action and Experimental Workflows
Visualizing the distinct pathways and experimental procedures is essential for a comprehensive understanding.
Signaling Pathways
Caption: Mechanisms of cleavable and non-cleavable linker ADCs.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for in vitro cytotoxicity assessment of ADCs.
Experimental Workflow: Bystander Effect Co-Culture Assay
Caption: Workflow for assessing the ADC bystander effect in vitro.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of ADCs. Below are detailed methodologies for key comparative experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from various species.
Methodology:
-
ADC Incubation: Incubate the test ADC (with either a cleavable or non-cleavable linker) at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: For analysis of released payload, precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.
-
Quantification by LC-MS/MS: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.
-
Data Analysis: Calculate the percentage of payload released at each time point relative to the initial total conjugated payload to determine the stability profile of the linker.
In Vitro Bystander Effect Co-Culture Assay
Objective: To quantitatively assess the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line that expresses the target antigen and an antigen-negative (Ag-) cell line that is sensitive to the free payload.
-
To differentiate the two cell populations, label one cell line with a fluorescent marker (e.g., GFP) and the other with a different one (e.g., RFP), or a fluorescent dye.
-
-
Co-Culture Seeding: Seed a mixture of the Ag+ and Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3). Also, seed each cell line alone as monoculture controls.
-
ADC Treatment: Add serial dilutions of the ADC (with a cleavable or non-cleavable linker) to the co-culture and monoculture wells. Include an untreated control and an isotype control ADC.
-
Incubation: Incubate the plates for a period sufficient to allow for ADC-induced cytotoxicity (typically 72-96 hours).
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. The fluorescent labels will allow for the separate quantification of the viability of the Ag+ and Ag- populations.
-
High-Content Imaging: Alternatively, use an imaging system to count the number of viable cells of each population based on their fluorescent labels.
-
-
Data Interpretation: A significant decrease in the viability of the Ag- cells in the co-culture treated with the ADC, compared to the Ag- monoculture treated with the same ADC concentration, indicates a bystander effect.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Xenograft Model Establishment:
-
Select an appropriate immunodeficient mouse strain (e.g., nude or SCID mice).
-
Subcutaneously implant a human tumor cell line that expresses the target antigen into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, cleavable linker ADC, non-cleavable linker ADC).
-
-
ADC Administration: Administer the ADCs intravenously at a specified dose and schedule.
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Conclusion
The decision between a cleavable and a non-cleavable linker in ADC design is a nuanced one, with each strategy offering distinct advantages and disadvantages. Cleavable linkers, with their capacity to release the unmodified payload and induce a bystander effect, hold great promise for treating heterogeneous tumors. However, this comes with a potential for lower plasma stability and increased off-target toxicity. Conversely, non-cleavable linkers offer enhanced stability and a more favorable safety profile, making them well-suited for targeting homogenous tumors with high antigen expression.
Ultimately, the optimal linker choice is context-dependent and should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the desired balance between efficacy and safety. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the rational design of the next generation of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-NH-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling Fmoc-NH-PEG6-alcohol must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, in both its pure form and as waste generated from experimental procedures.
I. Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data may be limited, good industrial hygiene and safety practices should always be followed.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended.
-
Ventilation: Handle the compound in a well-ventilated area, preferably a fume hood, to avoid the formation of dust and aerosols.[1]
In case of exposure, follow these first-aid measures:
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
II. Disposal of Unused or Expired this compound
Unused or expired this compound must be disposed of as chemical waste. Do not discard it in regular trash or down the drain.
| Disposal Method | Description | Regulatory Considerations |
| Licensed Chemical Destruction Plant | The preferred method for disposal is to send the material to a facility equipped for chemical destruction. | Follow all local, state, and federal regulations for hazardous waste disposal. |
| Controlled Incineration | Incineration with flue gas scrubbing is an acceptable alternative. | Ensure the incineration facility is licensed to handle chemical waste. |
Procedure:
-
Containerization: Keep the chemical in its original, suitable, and closed container for disposal.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information.
-
Segregation: Store with other non-hazardous or compatible chemical waste, away from incompatible materials.
-
Waste Collection: Arrange for collection by a licensed chemical waste disposal contractor.
III. Disposal of Waste from Experimental Procedures
Waste generated from experiments involving this compound, such as solid-phase peptide synthesis (SPPS), requires careful handling due to the presence of other chemicals used in the process.
A. Fmoc Deprotection Waste:
The cleavage of the Fmoc protecting group is typically achieved using a base, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF). This process generates a dibenzofulvene-piperidine adduct.
Waste Stream Composition:
-
Piperidine (20-50% in DMF)
-
N,N-dimethylformamide (DMF)
-
Dibenzofulvene-piperidine adduct
-
Trace amounts of this compound
Disposal Protocol:
-
Collection: Collect all liquid waste from the deprotection steps in a designated, labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" or as required by your institution's waste management guidelines, listing all components.
-
Storage: Store the waste container in a well-ventilated area, away from heat and ignition sources.
-
Disposal: Dispose of the waste through a licensed chemical waste contractor. Do not discharge to sewer systems.
B. Solid Waste (e.g., Resin):
After cleavage of the desired molecule from the solid support, the resin will still contain residual chemicals.
Disposal Protocol:
-
Washing: Wash the resin thoroughly with an appropriate solvent (e.g., DMF, DCM) to remove as much of the soluble waste as possible. Collect the washings with the liquid waste.
-
Drying: Dry the resin completely in a fume hood.
-
Containerization: Place the dried resin in a labeled, sealed container.
-
Disposal: Dispose of the resin as solid chemical waste through your institution's waste management program.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbents, cleaning materials, PPE) as chemical waste.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound and its associated waste streams. Always consult your institution's specific safety and waste management guidelines.
References
Personal protective equipment for handling Fmoc-NH-PEG6-alcohol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-NH-PEG6-alcohol. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of the chemical.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting to protect from potential dust particles or splashes. An 8-inch minimum face shield is recommended for enhanced protection.[1] |
| Face Shield | To be worn over safety goggles, especially when there is a significant splash hazard.[2][3] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be inspected before use. Proper glove removal technique is crucial to avoid skin contact. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect skin and clothing. Ensure it fits well to minimize exposed skin. |
| Respiratory Protection | Respirator | Use a respirator if engineering controls like a fume hood are not feasible or if there is a risk of inhaling dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure and maintain the compound's integrity.
Receiving and Storage:
-
Visually inspect the container for any damage upon receipt.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Keep the container tightly closed to prevent moisture absorption and contamination. The recommended storage temperature is -20°C.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.
-
Avoid the formation of dust and aerosols during weighing and transfer.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination. Discharge into the environment must be avoided.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.
Experimental Workflow
The following diagram outlines the key steps for the safe handling of this chemical from preparation through to disposal.
Caption: Safe Handling Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
